molecular formula C13H19NO3S B3131018 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine CAS No. 347873-46-5

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Numéro de catalogue: B3131018
Numéro CAS: 347873-46-5
Poids moléculaire: 269.36 g/mol
Clé InChI: BAXGSQVWZLOOFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(4-methylsulfonylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-18(15,16)13-4-2-12(3-5-13)17-10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXGSQVWZLOOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical Profiling and Analytical Methodologies for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the rigorous characterization of synthetic intermediates and pharmacophore building blocks is a non-negotiable regulatory requirement. 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (CAS: 2138380-21-7) is a highly versatile structural motif frequently utilized in the design of targeted therapeutics, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors. Establishing its exact molecular weight and chemical formula is the foundational step in building a robust Chemistry, Manufacturing, and Controls (CMC) data package.

This technical whitepaper provides an in-depth guide into the theoretical properties and the self-validating experimental workflows required to unequivocally confirm the molecular formula (C₁₃H₁₉NO₃S ) and molecular weight (269.36 g/mol ) of this compound, adhering to the stringent specification guidelines outlined in [1].

Structural Architecture and Theoretical Calculations

The molecular architecture of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine consists of three distinct functional domains:

  • A basic piperidine ring: Provides a secondary amine center (pKa ~9.5), enabling salt formation (e.g., hydrochloride or mesylate salts) to drastically improve aqueous solubility.

  • A methylene ether bridge: Acts as a flexible linker, allowing the molecule to adopt multiple conformations to optimize target binding pocket interactions.

  • A para-methylsulfonyl phenoxy moiety: The methylsulfonyl group (-SO₂CH₃) serves as a potent hydrogen bond acceptor and a metabolically stable bioisostere, resisting the rapid oxidative metabolism often seen with simpler functional groups.

By summing the atomic weights of its constituent elements, we derive the standard molecular weight. However, for high-resolution analytical validation, the exact monoisotopic mass must be calculated.

Table 1: Physicochemical and Structural Properties Summary
ParameterTheoretical Value
Chemical Name 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine
Molecular Formula C₁₃H₁₉NO₃S
Standard Molecular Weight 269.36 g/mol
Monoisotopic Exact Mass 269.1086 Da
Theoretical

m/z
270.1159
Distinct ¹³C NMR Signals 9 (Due to molecular symmetry)
Hydrogen Bond Donors 1 (Piperidine -NH)
Hydrogen Bond Acceptors 4 (Ether -O-, Sulfonyl -SO₂-)
Rotatable Bonds 4

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the determination of the molecular weight and formula cannot rely on a single analytical technique. We employ an orthogonal, self-validating system: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and atomic composition, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the structural connectivity and excludes isobaric isomers.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Rationale: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is selected because ESI is a "soft" ionization technique that preserves the intact molecular ion without excessive fragmentation. The basic nitrogen of the piperidine ring readily accepts a proton in acidic media, making positive ion mode (ESI+) highly efficient. The TOF analyzer provides the sub-5 ppm mass accuracy required for unequivocal formula confirmation [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of HPLC-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring complete protonation of the piperidine amine for maximum MS sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Elute using a rapid gradient of Water and Acetonitrile (both buffered with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Acquisition: Operate the ESI source in positive mode. Acquire full-scan data (m/z 100–1000) using a high-resolution mass spectrometer (resolving power >30,000 FWHM).

  • Data Processing: Extract the exact mass of the

    
     peak. A measured m/z of 270.1160 (compared to the theoretical 270.1159) yields a mass error of < 1 ppm, definitively confirming the C₁₃H₁₉NO₃S  formula. Analyze the isotopic A+2 peak (due to ³⁴S naturally occurring at ~4.2%) to validate the presence of the sulfur atom.
    
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: While HRMS confirms the formula, it cannot distinguish between structural isomers (e.g., a meta-methylsulfonyl variant). NMR is required to map the exact atomic connectivity. DMSO-d₆ is chosen over CDCl₃ because it minimizes the peak broadening often caused by the hydrogen-bonding dynamics of secondary amines, yielding sharper signals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • ¹H NMR Acquisition (400 MHz): Acquire the proton spectrum.

    • Validation Checkpoints: Look for the sharp 3H singlet at ~3.1 ppm (methylsulfonyl), the 4H AA'BB' multiplet at ~7.1–7.8 ppm (para-substituted aromatic ring), the 2H doublet at ~3.9 ppm (methylene bridge), and the 10H multiplets between 1.2–3.0 ppm (piperidine ring). The total integration must equal exactly 19 protons.

  • ¹³C NMR Acquisition (100 MHz): Acquire the carbon spectrum.

    • Validation Checkpoints: Due to the internal symmetry of both the para-substituted phenoxy ring (C2/C6 and C3/C5 are equivalent) and the piperidine ring (C2/C6 and C3/C5 are equivalent), the spectrum will display exactly 9 distinct carbon resonances rather than 13. Observing exactly 9 peaks is the definitive proof of the compound's symmetric topology.

Analytical Workflow & Logical Relationships

The following diagram illustrates the logical, self-validating workflow integrating synthesis, HRMS, and NMR to achieve a comprehensive validation of the compound's molecular weight and formula.

Workflow Start Compound Synthesis 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine LCMS LC-HRMS Analysis (ESI-TOF, Positive Mode) Start->LCMS Aliquot for MS NMR 1H & 13C NMR Spectroscopy Start->NMR Aliquot for NMR Formula Formula Confirmation C13H19NO3S LCMS->Formula Exact Mass Match (< 5 ppm error) Structure Structural Connectivity Validation NMR->Structure Proton/Carbon Counting MW MW Validation 269.36 g/mol Formula->MW Isotopic Pattern Analysis Structure->MW Isomer Exclusion

Figure 1: Multi-modal analytical workflow for the validation of molecular weight and formula.

References

  • Title: Quality Guidelines - ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL: [Link]

Optimizing Lipophilicity in Drug Design: The Sulfone-Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in over 100 FDA-approved drugs. However, its inherent lipophilicity often necessitates polar functionalization to improve metabolic stability and solubility. The sulfone group (


) is a premier choice for this modulation, acting as a "metabolic anchor" and hydrogen bond acceptor.

This guide addresses the specific physicochemical challenges of sulfone-substituted piperidines . It explores the discrepancy between calculated LogP (cLogP) and experimental reality due to intramolecular electronic effects, provides a robust consensus computational workflow, and details a high-throughput RP-HPLC protocol for experimental validation.

Part 1: The Physicochemical Paradox

The "Magic Methyl" vs. The "Polar Sulfone"

While methyl groups are often added to fill hydrophobic pockets ("Magic Methyl" effect), sulfones are introduced to lower LogP and block metabolic soft spots (e.g., preventing oxidation of sulfides).

However, in piperidine scaffolds, the position of the sulfone creates a dichotomy in physicochemical behavior:

  • N-Sulfonyl Piperidines (Sulfonamides): The sulfone is attached to the nitrogen. This eliminates the basicity of the piperidine nitrogen (pKa drops from ~11 to <1), effectively neutralizing the scaffold at physiological pH.

  • C-Sulfonyl Piperidines: The sulfone is on the carbon ring. The nitrogen remains basic. At pH 7.4, the amine is protonated (

    
    ).
    
The Intramolecular "Chameleon" Effect

A critical failure point in standard cLogP algorithms for this scaffold is the underestimation of intramolecular hydrogen bonding (IMHB) .

In C-substituted sulfone piperidines, the oxygen atoms of the sulfone can form an IMHB with the protonated piperidine nitrogen. This "folds" the molecule, masking the polar surface area (PSA) from the solvent.

  • Prediction: Algorithms see a polar sulfone and a polar ammonium species

    
     Predict Low LogP.
    
  • Reality: The molecule forms a neutral-like internal complex

    
     Higher experimental LogP (and membrane permeability) than predicted.
    
Lipophilic Efficiency (LipE)

For this scaffold, Lipophilic Efficiency (LipE) is the governing metric for optimization, defined as:



Target LipE: > 6.0 (implies high potency with minimal lipophilicity).[1]

Part 2: Computational Framework & Consensus Modeling

Reliance on a single algorithm (e.g., only atom-based or only fragment-based) is statistically dangerous for sulfone-piperidines due to the electronic shielding described above.

Recommended Consensus Workflow

To mitigate algorithmic bias, use a consensus approach combining three distinct mathematical models:

  • Atom-based (e.g., XLOGP3): Good for recognizing specific atom types but misses long-range intramolecular effects.

  • Fragment-based (e.g., cLogP/BioByte): Excellent for standard substructures but often overestimates the polarity of the sulfone in steric proximity to amines.

  • Topological (e.g., MLOGP): Uses topology indices; less sensitive to specific electronic folding but provides a necessary "blind" control.

Visualization: The In Silico Consensus Pathway

G cluster_algo Algorithm Selection Start Candidate Structure (Sulfone-Piperidine) Algo1 Atom-Based (XLOGP3) Detects: Atom Types Start->Algo1 Algo2 Fragment-Based (cLogP) Detects: Substructures Start->Algo2 Algo3 3D-QSAR/Topological (MLOGP) Detects: Spatial Volume Start->Algo3 Filter IMHB Correction Filter (Is Sulfone < 3 Å from NH?) Algo1->Filter Algo2->Filter Algo3->Filter Result Consensus LogP (Weighted Average) Filter->Result Apply +0.3 to +0.5 LogP correction if folded Decision Calculate LipE (pIC50 - LogP) Result->Decision

Caption: Consensus computational workflow incorporating an Intramolecular Hydrogen Bond (IMHB) correction step for basic sulfone-piperidines.

Part 3: Experimental Validation (The "Gold Standard")

Given the computational uncertainties, experimental determination is mandatory. The Shake-Flask method is too slow for library screening. The industry standard is Chromatographic Hydrophobicity Index (CHI) via RP-HPLC .

Why RP-HPLC?

Reverse-Phase HPLC mimics the partitioning of a drug between a biological membrane (the C18 stationary phase) and the aqueous environment (the mobile phase). It is faster, automatable, and requires less compound than shake-flask.

Protocol: High-Throughput LogD Determination

Objective: Determine LogD at pH 7.4 (physiological relevance).

Materials:

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse XDB-C18), 3.5 µm, 4.6 x 50 mm. Note: End-capping reduces silanol interactions with the basic piperidine nitrogen.

  • Mobile Phase A: 50 mM MOPS buffer, pH 7.4.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standard: Uracil (Dead time marker,

    
    ).
    

Calibration Standards: Select 5-7 compounds with known literature LogD values spanning the expected range (e.g., Caffeine, Propranolol, Toluene, Naphthalene).

Step-by-Step Methodology:

  • Preparation: Dissolve test compounds and standards in MeOH/Water (1:1) at 100 µM.

  • Gradient Run:

    • 0-100% MeOH over 5 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Acquisition: Record retention time (

    
    ) for all compounds.
    
  • Calculation of Capacity Factor (

    
    ): 
    
    
    
    
    (Where
    
    
    is the retention time of Uracil)
  • Derivation of CHI: Plot

    
     of standards against their known LogP/D.
    
    
    
    
Visualization: Experimental Workflow

HPLC Sample Compound Library (100 µM) HPLC RP-HPLC System (C18 Column, pH 7.4) Sample->HPLC Data Measure Retention (tR) Calc Capacity Factor (k') HPLC->Data Final Experimental LogD (CHI Index) Data->Final Calib Calibration Curve (Known Standards) Calib->Data Regression

Caption: RP-HPLC workflow for rapid determination of hydrophobicity indices (CHI) and conversion to LogD.

Part 4: Structural Activity Relationships (SAR) Data

The following table summarizes the impact of sulfone positioning on the physicochemical profile of a piperidine scaffold.

Table 1: Comparative Physicochemical Profiles

Scaffold ModificationEffect on pKa (Piperidine N)Effect on LogP (approx.)SolubilityMetabolic Stability
Unsubstituted Piperidine ~11.0 (Basic)BaselineModerateLow (Oxidation prone)
N-Sulfonyl (Sulfonamide) < 1.0 (Neutral)-1.5 unitsHighHigh
C3-Sulfonyl (Ring) ~10.5 (Basic)-1.2 units*HighModerate
C4-Sulfonyl (Ring) ~10.8 (Basic)-1.2 unitsHighModerate
Exocyclic Sulfone (Linker) ~11.0 (Basic)-0.8 unitsModerateModerate

*Note: C3-Sulfonyls often show higher-than-predicted LogP due to the "folding" effect described in Part 1.

References

  • Lipophilic Efficiency in Drug Discovery Source: Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. URL:[Link]

  • The Sulfone Pharmacophore Source: Chuang Zhao, et al. (2022). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. URL:[Link]

  • RP-HPLC LogP Determination Guidelines Source: OECD Guidelines for the Testing of Chemicals, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. URL:[Link]

  • SwissADME Computational Methods Source: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. URL:[Link]

Sources

Comprehensive Technical Guide: pKa Determination of the Secondary Amine in 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical profiling of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of rational drug design. For 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine , a critical building block often utilized in the synthesis of APOL1 inhibitors and other therapeutic agents, the ionization constant (


) of its secondary amine dictates its solubility, lipophilicity, and membrane permeability.

Because this specific molecule lacks a widely published, standardized experimental


 in public databases, this whitepaper provides an authoritative framework for predicting, experimentally determining, and validating the 

of its secondary amine. By synthesizing structural mechanistics with field-proven analytical protocols, this guide serves as a definitive resource for drug development professionals.

Structural Mechanistics and Theoretical Prediction

To understand the ionization behavior of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, we must deconstruct its molecular scaffold. The core ionizable center is the secondary amine within the piperidine ring. Unsubstituted piperidine is a strong base with a well-documented


 of 11.22 [1].

However, the basicity of the nitrogen is modulated by the 4-substituent: a (4-(methylsulfonyl)phenoxy)methyl group. The attenuation of basicity is governed by the inductive effect (-I) and the field effect propagated through the molecular backbone [2].

  • The Electron-Withdrawing Sink: The methylsulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG) with a high Hammett constant (
    
    
    
    ). It heavily depletes electron density from the phenyl ring via both resonance (-M) and inductive (-I) effects.
  • Inductive Propagation: The phenoxy oxygen, rendered electron-deficient by the phenyl ring, exerts a strong inductive pull through the methylene bridge (

    
    ) onto the C4 position of the piperidine ring.
    
  • Distance Attenuation: According to the Taft equation, inductive effects attenuate by a factor of roughly 2.5 to 3.0 per sigma bond. The transmission pathway from the oxygen to the nitrogen spans four sigma bonds (

    
    ).
    

Because of this significant distance, the electron-withdrawing effect at the nitrogen is highly attenuated. Consequently, the


 is predicted to drop by approximately 1.0 unit relative to unsubstituted piperidine, placing the theoretical 

at 10.20 ± 0.2 .

InductiveEffect A Methylsulfonyl Group (-I, -M Effects) B Phenoxy Oxygen (Electron Deficient) A->B Mesomeric Pull C Methylene Bridge (-CH2-) B->C Inductive Pull D Piperidine Ring (C4 Position) C->D Inductive Pull E Secondary Amine (Attenuated Basicity) D->E Attenuated Effect

Propagation of the electron-withdrawing inductive effect across the molecular scaffold.

Table 1: Theoretical Comparison of Piperidine Analogs
CompoundSubstituent at C4Experimental/Predicted

Reference
Piperidine

11.22Manallack (2007) [1]
4-Methylpiperidine

11.00Perrin et al. (1981) [2]
4-Phenoxypiperidine

~10.10Perrin et al. (1981) [2]
Target Compound

10.20 ± 0.2 (Predicted)This Guide

Analytical Methodologies for Determination

Relying solely on in silico predictions (e.g., Epik, MarvinSketch) can introduce errors of up to 0.5


 units [5]. Empirical determination is mandatory for regulatory submissions. Because the free base of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is highly lipophilic and poorly soluble in aqueous media, standard aqueous titrations will fail due to precipitation.

To circumvent this, we employ two orthogonal, self-validating methodologies: Potentiometric Titration with Cosolvent Extrapolation and Site-Specific


-NMR Titration  [4].
Why These Methods are Self-Validating:
  • Yasuda-Shedlovsky Extrapolation (Potentiometry): By titrating the compound in varying ratios of Methanol/Water, we calculate the apparent

    
     (
    
    
    
    ). Plotting
    
    
    against the reciprocal of the dielectric constant (
    
    
    ) must yield a highly linear regression (
    
    
    ). The linearity inherently validates the accuracy of the extrapolation to 100% aqueous conditions [3].
  • Henderson-Hasselbalch Fitting (NMR): Tracking multiple protons (e.g., axial vs. equatorial protons at C2/C6) provides internal replicates. If the mathematical fit of chemical shift (

    
    ) vs. pH yields the exact same 
    
    
    
    for different protons, the experiment self-validates its precision.

Step-by-Step Experimental Protocols

Protocol A: Potentiometric Titration via Yasuda-Shedlovsky Extrapolation

This is the gold standard for poorly soluble bases.

  • Solvent Preparation: Prepare four cosolvent mixtures of Methanol and LC-MS grade Water at 30%, 40%, 50%, and 60% (w/w) Methanol.

  • Ionic Strength Control: Add Potassium Chloride (KCl) to each mixture to achieve a constant ionic strength of

    
     M, mimicking physiological osmolarity.
    
  • Sample Dissolution: Dissolve 2.0 mg of the target compound in 10 mL of each cosolvent mixture.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.5 M HCl. This ensures the secondary amine is 100% protonated (piperidinium cation).

  • Titration: Using an automated potentiometric titrator equipped with a glass electrode, titrate the solution with standardized 0.5 M KOH. Crucial: Conduct the titration under a continuous Nitrogen (

    
    ) purge to prevent 
    
    
    
    absorption, which forms carbonic acid and skews the high-pH baseline.
  • Data Analysis: Extract the

    
     for each cosolvent ratio using the Bjerrum formation function. Plot the Yasuda-Shedlovsky regression and extrapolate the y-intercept to determine the aqueous 
    
    
    
    .

TitrationWorkflow S1 1. Sample Preparation Dissolve in MeOH/H2O Cosolvent S2 2. Ionic Strength Control Add 0.15 M KCl S1->S2 S3 3. Acidification Lower to pH 2.0 with 0.5 M HCl S2->S3 S4 4. Potentiometric Titration Titrate with 0.5 M KOH under N2 S3->S4 S5 5. Data Extrapolation Yasuda-Shedlovsky Analysis S4->S5

Step-by-step potentiometric titration workflow using cosolvent extrapolation.

Protocol B: Site-Specific -NMR Titration

Use this protocol if impurities are present or if precise structural confirmation of the ionization site is required.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of a

    
     (10:90 v/v) mixture. The 10% 
    
    
    
    provides the NMR lock signal while minimizing deuterium isotope effects on the glass pH electrode.
  • pH Adjustment: Use micropipettes to adjust the pH from 2.0 to 12.0 in increments of 0.5 pH units, using 0.1 M

    
     and 0.1 M 
    
    
    
    . Record the exact pH after each adjustment.
  • Spectral Acquisition: Acquire a 1D

    
    -NMR spectrum at 298 K for each pH point. Utilize an excitation sculpting pulse sequence to suppress the massive water peak at 4.7 ppm.
    
  • Data Extraction: Track the chemical shift (

    
    ) of the C2 and C6 equatorial protons of the piperidine ring. These protons will resonate downfield (~3.2 ppm) at low pH due to the deshielding effect of the adjacent positive charge, and shift upfield (~2.6 ppm) as the amine deprotonates.
    
  • Regression Analysis: Fit the

    
     vs. pH curve to the Henderson-Hasselbalch equation using non-linear least squares regression to extract the 
    
    
    
    .

Pharmacokinetic Implications (ADME)

A


 of ~10.2 dictates that 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine will exist almost exclusively (>99.8%) in its ionized, protonated state at physiological pH (7.4) [1].
  • Solubility vs. Permeability: While the cationic state ensures excellent aqueous solubility in the gastrointestinal tract, it inherently restricts passive transcellular diffusion across lipophilic cell membranes (e.g., the intestinal epithelium or the blood-brain barrier).

  • Salt Selection: Because the free base is highly basic, it is highly amenable to salt formation. Formulating the compound as a hydrochloride salt (as frequently seen in commercial building blocks) will maximize shelf-life stability and dissolution kinetics [3].

References

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. URL:[Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. URL:[Link]

  • Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. URL:[Link]

Solubility of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Assessment of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine in DMSO and Water

Abstract

This guide provides a comprehensive framework for the experimental determination of the solubility of the compound 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine in both dimethyl sulfoxide (DMSO) and aqueous media. As a molecule of interest in drug discovery, understanding its solubility is paramount for ensuring data integrity in biological screens and for predicting its potential in vivo behavior. This document, intended for researchers and drug development scientists, moves beyond simple data presentation to detail the underlying principles and methodologies required for robust solubility assessment. We present detailed protocols for determining both thermodynamic and kinetic solubility, explain the causal reasoning behind experimental choices, and provide a structure for the analysis and interpretation of the resulting data. The methodologies are grounded in established industry-standard practices to ensure scientific rigor and reproducibility.

Section 1: Introduction to Solubility in Drug Discovery

The solubility of a chemical compound is a critical physicochemical property that profoundly influences its journey through the drug discovery and development pipeline. For a compound like 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, which contains both hydrophobic (phenoxy, methylsulfonyl) and polar/ionizable (piperidine) moieties, solubility behavior can be complex.

1.1 The Dichotomy of Solvents: DMSO vs. Water

  • Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is the workhorse of in vitro pharmacology and high-throughput screening (HTS).[1] Its ability to dissolve a vast array of organic compounds allows for the creation of concentrated stock solutions, which are essential for compound storage and serial dilution into assay plates.[2][3] An accurate understanding of a compound's solubility limit in DMSO is crucial to prevent precipitation in stock solutions, which would lead to inaccurate concentration determination and unreliable screening data.

  • Aqueous Media: Aqueous solubility is arguably the most important solubility parameter for a drug candidate. It directly impacts bioavailability, as a drug must be in solution in the gastrointestinal tract to be absorbed.[4][5] Poor aqueous solubility can lead to erratic absorption, low exposure, and may necessitate complex and costly formulation strategies.[4] Therefore, early assessment of aqueous solubility is a key risk-mitigation step.

1.2 Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is essential to differentiate between two types of solubility measurements that answer different questions in the discovery process:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[6][7] It represents a non-equilibrium state and is highly relevant for HTS, where compounds are typically introduced to the assay medium in this manner.[8] The resulting value is often referred to as the "apparent solubility" and can be influenced by the rate of precipitation.

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the saturation concentration of a compound in a solvent after a prolonged incubation period, allowing the system to reach a state of equilibrium between the dissolved and solid (undissolved) forms.[4][6][9] This measurement is the gold standard, requires more time and material (solid compound), and is critical for lead optimization and pre-formulation studies.[8][10]

Section 2: Physicochemical Profile of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

A preliminary analysis of the compound's structure is vital for anticipating its solubility characteristics. The molecule possesses a basic piperidine nitrogen (pKa ≈ 10-11), which will be protonated and positively charged at physiological pH, and several hydrogen bond acceptors (sulfonyl and ether oxygens), which can interact with water.

Table 1: Physicochemical Properties of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Property Value Method
Molecular Formula C₁₃H₁₉NO₃S N/A
Molecular Weight 269.36 g/mol Calculated
pKa (Predicted) ~9.5-10.5 (Basic) Software Prediction (e.g., ChemAxon)

| cLogP (Predicted) | ~1.5-2.5 | Software Prediction (e.g., ChemAxon) |

Note: The pKa and cLogP values are estimates and should be experimentally verified for definitive characterization.

Section 3: Protocol for Determining Thermodynamic Solubility in DMSO

Rationale: This protocol determines the maximum equilibrium concentration of the solid compound that can be dissolved in DMSO. This value is critical for preparing high-concentration stock solutions for screening campaigns and long-term storage. The "shake-flask" method is adapted here to ensure equilibrium is achieved.

Experimental Protocol:

  • Preparation: Dispense approximately 2-5 mg of solid 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine into a 1.5 mL glass vial.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the vial. This should be an amount where the compound is expected to be in excess of its solubility limit.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled ambient temperature (e.g., 25°C). Agitate the suspension for a minimum of 24 hours.

    • Causality Note: A 24-hour incubation period is chosen to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10] Shorter times may underestimate the true solubility.

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess, undissolved solid.

    • Self-Validation: Visually inspect the vial to confirm the presence of a solid pellet. If no solid is present, the compound was fully dissolved, and the experiment must be repeated with a higher initial mass of the compound.[11]

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant without disturbing the pellet.

  • Serial Dilution: Perform a serial dilution of the supernatant with DMSO to bring the concentration within the linear range of the analytical detector.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration of the test compound.

Section 4: Protocols for Determining Aqueous Solubility

Two distinct protocols are presented to assess kinetic and thermodynamic solubility in an aqueous buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, which mimics physiological conditions.

Protocol: High-Throughput Kinetic Solubility Assay

Rationale: This method is designed for rapid assessment in early discovery. It mimics the process of adding a DMSO stock solution to an aqueous assay buffer. The formation of a precipitate is detected by an increase in light scattering (turbidity).[8][12]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a clear 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to a series of wells.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and constant, typically ≤2%.[7][12]

    • Causality Note: Keeping the DMSO concentration low is critical, as organic co-solvents can artificially increase a compound's apparent solubility.[13]

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[12][14]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[12]

  • Data Analysis: The kinetic solubility value is determined as the concentration at which a significant increase in turbidity is observed compared to buffer/DMSO-only controls.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 10 mM Stock in 100% DMSO C Add Stock to Buffer (Final DMSO <= 2%) A->C B 96-Well Plate with Aqueous Buffer (pH 7.4) B->C D Incubate (1-2 hours @ 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Plot Turbidity vs. Concentration E->F G Determine Solubility (Precipitation Point) F->G

Caption: Workflow for the turbidimetric kinetic solubility assay.

Protocol: Thermodynamic (Shake-Flask) Aqueous Solubility

Rationale: This is the definitive method for determining the equilibrium solubility of the solid compound in an aqueous medium. It is resource-intensive but provides the most accurate and reliable data for lead optimization.[4][9]

Experimental Protocol:

  • Compound Addition: Add an excess of solid compound (e.g., 1-2 mg) to a glass vial.

  • Buffer Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

    • Causality Note: This extended incubation is critical to ensure the dissolution process reaches a true equilibrium, which can be slow for crystalline solids.[10]

  • Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution (filtrate/supernatant) from the undissolved solid.[6][13]

  • Quantification: Analyze the clear filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve to determine the compound's concentration. The standard curve should be prepared in a solvent mixture that matches the final sample matrix (e.g., 50:50 buffer:acetonitrile) to avoid matrix effects.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excess Solid Compound C Combine and Agitate (24-48 hours) A->C B Aqueous Buffer (pH 7.4) B->C D Separate Phases (Filter or Centrifuge) C->D E Collect Saturated Supernatant D->E F Quantify by HPLC/LC-MS (vs. Standard Curve) E->F G Calculate Solubility (µg/mL, µM) F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Section 5: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format for easy comparison and interpretation. The results should be reported in standard units of both mass/volume (µg/mL) and molarity (µM).

Table 2: Summary of Solubility Data for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Solvent/Condition Method Solubility (µg/mL) Solubility (µM)
100% DMSO Thermodynamic (Shake-Flask) Experimental Value Experimental Value
PBS, pH 7.4 (2% DMSO) Kinetic (Turbidimetric) Experimental Value Experimental Value

| PBS, pH 7.4 | Thermodynamic (Shake-Flask) | Experimental Value | Experimental Value |

Interpretation: The relationship between these values is informative. Typically, thermodynamic solubility in aqueous buffer will be the lowest value. Kinetic solubility is often higher, as the co-solvent (DMSO) can help maintain the compound in a supersaturated state for the duration of the experiment. The DMSO solubility should be the highest, and a value >50 mM is generally considered excellent for screening purposes.

Section 6: Conclusion

Determining the solubility of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine in DMSO and aqueous buffer is a foundational step in its evaluation as a potential drug candidate. A tiered approach, beginning with high-throughput kinetic assays and progressing to gold-standard thermodynamic shake-flask methods, provides a comprehensive solubility profile. By employing the rigorous, self-validating protocols detailed in this guide, researchers can generate reliable and reproducible data, enabling informed decisions in hit-to-lead and lead optimization campaigns. This systematic characterization is indispensable for mitigating downstream risks associated with poor biopharmaceutical properties.

References

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (2023, June 9). National Center for Advancing Translational Sciences. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Ahmad, U., et al. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (1998). Lund University Publications. [Link]

  • MultiScreen Solubility Filter Plate. Millipore. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies. [Link]

  • Zmuidinavicius, D., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

Sources

The Strategic Integration of Methylsulfonyl Phenoxy Pharmacophores in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The methylsulfonyl phenoxy moiety has emerged as a highly versatile and privileged pharmacophore in contemporary drug design. By combining the strong, non-ionizable hydrogen-bonding capacity of the methylsulfonyl group with the conformational flexibility and lipophilicity of a phenoxy linker, medicinal chemists can precisely tune target affinity, metabolic stability, and pharmacokinetic profiles. This technical guide explores the physicochemical rationale behind this structural motif, its mechanistic role across diverse therapeutic targets (from metabolic disorders to neurology), and provides validated, self-contained experimental workflows for its synthesis and biological evaluation.

Physicochemical Profiling of the Methylsulfonyl Phenoxy Motif

The selection of a functional group in lead optimization is driven by the need to balance lipophilic efficiency (LipE) with target engagement. The methylsulfonyl phenoxy group (


) offers a unique triad of physicochemical advantages:
  • Metabolic Stability vs. Polarity: The methylsulfonyl (

    
    ) group is a potent hydrogen bond acceptor (HBA) with a high topological polar surface area (tPSA). Unlike carboxylic acids, it is non-ionizable at physiological pH, preventing excessive polarity that would otherwise hinder membrane permeability. Furthermore, unlike thioethers or sulfoxides, the fully oxidized sulfone is highly resistant to cytochrome P450-mediated oxidative metabolism.
    
  • Conformational Flexibility: The ether oxygen in the phenoxy linker acts as a flexible hinge. This allows the terminal methylsulfonyl group to sweep through a defined conformational space, enabling it to probe and anchor into deep, polar sub-pockets within a target protein's active or allosteric site.

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group deactivates the attached phenyl ring toward electrophilic aromatic substitution, further enhancing the metabolic half-life of the molecule by preventing aromatic oxidation.

Mechanistic Case Studies in Drug Design

The versatility of the methylsulfonyl phenoxy group is best illustrated by its successful integration into clinical and advanced preclinical candidates across vastly different therapeutic areas.

Glucokinase Activators (Metabolic Disease)

Glucokinase (GK) acts as the primary glucose sensor in pancreatic


-cells and hepatocytes. Pharmacological activation of GK is a validated strategy for treating Type 2 Diabetes[1]. Advanced Glucokinase Activators (GKAs), such as GKA71 and AZD1656, heavily rely on the methylsulfonyl phenoxy motif.

Mechanistically, these compounds bind to an allosteric pocket distinct from the glucose-binding site. Crystallographic and computational studies reveal that the methylsulfonyl oxygen atoms form critical, high-affinity hydrogen bonds with the backbone amides and side chains of Arg63, Arg250, and Thr65[2]. The phenoxy linker provides the necessary hydrophobic interactions with Tyr214, locking the enzyme into its active, high-affinity conformation.

G GKA Glucokinase Activator (Methylsulfonyl Phenoxy) GK Inactive Glucokinase (Low Affinity) GKA->GK Allosteric Binding (Arg63, Arg250) GK_Active Active Glucokinase (High Affinity) GK->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P ATP-dependent Phosphorylation Glucose Glucose Glucose->GK_Active Substrate Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin ATP/ADP Ratio Increase Glycogen Glycogen Synthesis (Hepatocytes) G6P->Glycogen Hepatic Storage

Allosteric activation of Glucokinase by methylsulfonyl phenoxy derivatives.

CNS Therapeutics: Mesdopetam and NAAA Inhibitors

Designing drugs for the Central Nervous System (CNS) requires strict control over the blood-brain barrier (BBB) penetrance.

  • Mesdopetam (IRL-790): Currently in clinical trials for Parkinson's disease and drug-induced dyskinesia, Mesdopetam is a dopamine D3 receptor antagonist[3]. The inclusion of a 3-fluoro-5-methylsulfonylphenoxy group allows the molecule to maintain a basic amine for D3 receptor engagement while precisely tuning the

    
     to ensure optimal brain exposure without excessive lipophilic trapping[4].
    
  • NAAA Inhibitors: N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors are developed for neuroinflammation. Recent SAR evolutions identified pyrazole azabicyclo[3.2.1]octane sulfonamides bearing a methylsulfonylphenoxy group (e.g., ARN19689) as potent, non-covalent inhibitors. The sulfonyl group anchors into the catalytic pocket, displacing water molecules and establishing a highly selective binding mode[5].

  • Sigma-1 Receptor Agonists: Second-generation phenoxyethylpiperidines utilizing the 4-(methylsulfonyl)phenoxy moiety have shown potent neuroprotective potential for Alzheimer's disease, leveraging the group's balance of polar surface area and aromaticity[6].

Quantitative Pharmacological Data

The following table summarizes the quantitative impact of the methylsulfonyl phenoxy group across different therapeutic targets, highlighting the broad applicability of this pharmacophore.

Compound / LeadPrimary TargetTherapeutic IndicationKey Pharmacophore RolePotency (IC50 / Ki / EC50)
GKA71 Glucokinase (GK)Type 2 DiabetesH-bonding with Arg63/Arg250EC50: 0.13 μM (Human)
Mesdopetam Dopamine D3 ReceptorParkinson's DiseaseBBB penetrance, D3 selectivityKi: 90 nM
ARN19689 NAAANeuroinflammationNon-covalent pocket anchoringIC50: 0.042 μM
Compound 25 Sigma-1 ReceptorAlzheimer's DiseaseLipophilic/polar balanceHigh Affinity (Phenotypic)
Compound 12 CCR5HIV InfectionHydrophilicity optimizationHigh Potency Antagonist

(Data aggregated from[7],[2],[6],[3],[5])

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and analytical step is explicitly detailed.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The most efficient route to install a methylsulfonyl phenoxy group is via an SNAr reaction between 4-methylsulfonylphenol and an electrophilic aryl/heteroaryl halide[8].

Causality & Design:

  • Solvent: N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity.

  • Base: Potassium carbonate (

    
    ) is a mild base sufficient to deprotonate the phenol (
    
    
    
    due to the electron-withdrawing sulfonyl group) without causing side reactions like ester hydrolysis if other functional groups are present.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-methylsulfonylphenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add anhydrous

    
     (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will typically turn a faint yellow, indicating the formation of the phenoxide anion.
    
  • Electrophile Addition: Add the aryl halide (e.g., 6-chloro-2-methylnicotinonitrile, 1.1 equiv) in one portion.

  • Heating & Monitoring: Heat the reaction mixture to 90°C. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Self-Validation: Because the ether product may have a similar

    
     to the starting phenol, TLC must be supplemented with LC-MS. Withdraw a 10 
    
    
    
    aliquot, dilute in MeCN, and run LC-MS to confirm the disappearance of the aryl halide and the presence of the
    
    
    product peak.
  • Workup: Once complete (typically 4-8 hours), cool to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF, followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure methylsulfonyl phenoxy derivative.

Synth Phenol 4-Methylsulfonylphenol Intermediate Phenoxide Anion Phenol->Intermediate Deprotonation ArylHalide Electrophilic Aryl Halide SNAr SNAr Reaction Complex ArylHalide->SNAr Substrate Base K2CO3 in DMF (Solvent) Base->Intermediate Promotes Intermediate->SNAr Nucleophilic Attack Product Methylsulfonyl Phenoxy Ether SNAr->Product Heat (80-120°C) Validation LC-MS & NMR Validation Product->Validation Quality Control

Nucleophilic aromatic substitution (SNAr) workflow for phenoxy ether synthesis.

Biochemical Protocol: Coupled Enzyme Assay for Glucokinase Activation

To validate the biological efficacy of synthesized GKA candidates, a continuous spectrophotometric coupled enzyme assay is utilized.

Causality & Design: Glucokinase converts glucose to glucose-6-phosphate (G6P). Because this reaction does not produce a directly measurable optical signal, it is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes G6P while simultaneously reducing


 to 

. The generation of

can be continuously monitored at 340 nm, providing real-time kinetic data to calculate the

of the activator.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM

    
    , and 1 mM DTT. Causality:
    
    
    
    is essential as Mg-ATP is the actual substrate for the kinase. DTT maintains the enzyme's cysteine residues in a reduced, active state.
  • Reagent Master Mix: To the buffer, add 1 mM ATP, 1 mM

    
    , and 2 U/mL of Leuconostoc mesenteroides G6PDH.
    
  • Compound Plating: Serial dilute the methylsulfonyl phenoxy test compound in DMSO. Transfer 1

    
     of each concentration to a 96-well UV-transparent microplate (final DMSO concentration 
    
    
    
    1% to prevent enzyme denaturation).
  • Enzyme Addition: Add recombinant human Glucokinase (final concentration 10 nM) to the wells. Incubate at room temperature for 10 minutes to allow the allosteric activator to bind.

  • Reaction Initiation: Initiate the reaction by adding D-glucose to a final concentration of 5 mM (approximating physiological fasting glucose levels).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Plot 
    
    
    
    against the log of the compound concentration and fit to a four-parameter logistic equation to determine the
    
    
    . Self-Validation: Include a positive control (e.g., AZD1656) and a DMSO-only negative control to ensure assay window robustness and calculate the Z'-factor.

References

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - NIH -[Link]

  • Overcoming retinoic acid receptor-α based testicular toxicity in the optimisation of glucokinase activators - ResearchGate -[Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease - ACS Publications -[Link]

  • Mesdopetam - Wikipedia -[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications -[Link]

  • Mesdopetam | C12H18FNO3S - PubChem - NIH - [Link]

  • Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes - PubMed -[Link]

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Thermodynamic stability of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Authored by: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the active pharmaceutical ingredient (API) 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine. The stability of an API is a critical quality attribute that influences its shelf-life, formulation development, and recommended storage conditions.[1][] This document outlines an integrated approach that combines predictive analysis, solid-state characterization, and forced degradation studies to identify potential degradation pathways and establish the intrinsic stability profile of the molecule.[3][4] The methodologies described herein are grounded in scientific principles and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction and Predictive Stability Assessment

The molecular structure of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine is comprised of a piperidine ring, a phenoxy ether linkage, and a methylsulfonyl group. A preliminary in silico assessment of these functional moieties can offer valuable insights into potential stability liabilities, thereby guiding the design of subsequent experimental studies.[5][6][7][8]

  • Piperidine Ring: This saturated heterocyclic amine is generally stable. However, the nitrogen atom provides a site for potential oxidation to an N-oxide, and its basicity suggests susceptibility to salt formation in acidic conditions.

  • Phenoxy Ether Linkage: Ether linkages are typically stable but can be liable to cleavage under harsh acidic conditions or oxidative stress.

  • Methylsulfonyl Group: The sulfone group is known to be chemically inert and is expected to be stable under a wide range of conditions, likely contributing to the overall stability of the molecule.

A predictive workflow for this initial assessment is outlined below:

cluster_0 Predictive Assessment Molecule_Structure 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Structure Functional_Group_Analysis Identify Key Functional Groups: - Piperidine - Phenoxy Ether - Methylsulfone Molecule_Structure->Functional_Group_Analysis In_Silico_Tools Utilize In Silico Prediction Software (e.g., Zeneth, Materials Studio) [1, 15, 24] Functional_Group_Analysis->In_Silico_Tools Degradation_Pathway_Prediction Predict Potential Degradation Pathways: - Oxidation (N-oxide) - Hydrolysis (Ether Cleavage) In_Silico_Tools->Degradation_Pathway_Prediction Experimental_Design Inform Experimental Design of Forced Degradation Studies Degradation_Pathway_Prediction->Experimental_Design

Caption: Predictive stability assessment workflow.

Solid-State Stability Characterization

The solid-state properties of an API are fundamental to its stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques for characterizing these properties.[9][10][11][12] These methods provide crucial information regarding the melting point, thermal decomposition, and the presence of different polymorphic or solvated forms.[9][10]

Experimental Protocols

3.1.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and detect any polymorphic transitions.

  • Methodology:

    • Accurately weigh 2-5 mg of the API into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

3.1.2 Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature and assess the presence of volatile materials.

  • Methodology:

    • Accurately weigh 5-10 mg of the API into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the mass loss as a function of temperature.

Data Presentation
ParameterMethodResultInterpretation
Melting PointDSCTo be determinedA sharp endotherm indicates a crystalline solid.
Onset of DecompositionTGATo be determinedIndicates the temperature at which significant mass loss begins.
Mass Loss at 100°CTGATo be determinedQuantifies the presence of water or other volatile solvents.

Forced Degradation Studies: A Framework for Assessing Intrinsic Stability

Forced degradation, or stress testing, is a critical component of stability assessment, providing insights into the intrinsic chemical stability of the API.[3][13][14] These studies are designed to accelerate the degradation process, enabling the identification of potential degradation products and pathways that may not be observed under normal storage conditions.[3][15][16] A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is paramount for the successful execution of these studies.[17][18][19][20][21]

cluster_1 Forced Degradation Workflow API_Sample API Sample of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Stress_Conditions Subject to Stress Conditions: - Hydrolytic (Acid, Base, Neutral) - Oxidative (H2O2) - Thermal (Dry Heat) - Photolytic (UV/Vis Light) API_Sample->Stress_Conditions Analysis Analysis by Stability-Indicating HPLC Method Stress_Conditions->Analysis Data_Evaluation Data Evaluation: - Purity Assessment - Mass Balance Calculation Analysis->Data_Evaluation Structural_Elucidation Structural Elucidation of Degradation Products (LC-MS, NMR) Data_Evaluation->Structural_Elucidation

Caption: Forced degradation experimental workflow.

Experimental Protocols

4.1.1 Hydrolytic Degradation

  • Objective: To assess the susceptibility of the API to hydrolysis across a range of pH values.

  • Methodology:

    • Prepare solutions of the API in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at appropriate time points, neutralize if necessary, and analyze by HPLC.

4.1.2 Oxidative Degradation

  • Objective: To evaluate the API's sensitivity to oxidation.

  • Methodology:

    • Prepare a solution of the API in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Incubate the solution at room temperature for a defined period.

    • Withdraw samples at appropriate time points and analyze by HPLC.

4.1.3 Thermal Degradation

  • Objective: To investigate the effect of heat on the solid-state stability of the API.

  • Methodology:

    • Place a known amount of the solid API in a controlled temperature chamber (e.g., 80 °C).

    • Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze by HPLC.

4.1.4 Photolytic Degradation

  • Objective: To determine the API's sensitivity to light exposure, as per ICH Q1B guidelines.[22][23][24][25][26]

  • Methodology:

    • Expose the solid API and a solution of the API to a light source that provides both UV and visible light.

    • Ensure a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the samples by HPLC, comparing them to a dark control.

Data Presentation
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HClTo be determined60 °CTo be determinedTo be determined
Base Hydrolysis0.1 M NaOHTo be determined60 °CTo be determinedTo be determined
Neutral HydrolysisWaterTo be determined60 °CTo be determinedTo be determined
Oxidation3% H₂O₂To be determinedRoom Temp.To be determinedTo be determined
ThermalSolid StateTo be determined80 °CTo be determinedTo be determined
PhotolyticUV/Vis LightTo be determinedRoom Temp.To be determinedTo be determined

Structural Elucidation of Degradation Products

The identification and characterization of significant degradation products are essential for a thorough understanding of the API's stability and for assessing potential safety concerns.[27] A synergistic approach utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, is the industry standard.[28][29][30][31]

Experimental Protocols

5.1.1 LC-MS Analysis

  • Objective: To obtain the molecular weight and fragmentation pattern of each degradation product.

  • Methodology:

    • Analyze the stressed samples using an HPLC system coupled to a mass spectrometer.

    • Acquire high-resolution mass spectra to determine the elemental composition of the degradation products.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide structural clues.

5.1.2 NMR Spectroscopy

  • Objective: To provide unambiguous structural elucidation of the isolated degradation products.

  • Methodology:

    • Isolate the significant degradation products using preparative HPLC.

    • Acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) for each isolated compound.

    • Analyze the NMR data to determine the complete chemical structure.

Conclusion: Establishing a Comprehensive Stability Profile

By systematically applying the methodologies outlined in this guide, a robust and comprehensive thermodynamic stability profile for 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine can be established. The data generated from solid-state characterization and forced degradation studies will provide a deep understanding of the molecule's intrinsic stability, potential degradation pathways, and critical quality attributes. This knowledge is indispensable for guiding the development of a stable and effective drug product, selecting appropriate packaging, and defining optimal storage conditions to ensure its quality, safety, and efficacy over its intended shelf life.[1][]

References

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development.
  • International Council for Harmonisation (ICH) Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products.
  • Development of forced degradation and stability indic
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry.

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Methodological & Application

Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine from 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The target compound, 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine , is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the development of GPCR ligands (e.g., GPR119 agonists).

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, high atom economy, and simplified purification. While a classic Mitsunobu etherification between 4-piperidinemethanol and 4-(methylsulfonyl)phenol is theoretically viable, it generates stoichiometric triphenylphosphine oxide (


) and hydrazine byproducts. These are notoriously difficult to separate from polar piperidine derivatives.

Instead, this guide employs a highly efficient Nucleophilic Aromatic Substitution (SNAr) strategy [1]. By utilizing 1-fluoro-4-(methylsulfonyl)benzene, the strongly electron-withdrawing sulfone group activates the aromatic ring, making the SNAr pathway exceptionally rapid and clean. To prevent competing N-arylation, a transient tert-butyloxycarbonyl (Boc) protection step is implemented [2].

SyntheticWorkflow A 4-Piperidinemethanol (Starting Material) B Phase 1: N-Boc Protection (Boc2O, Et3N, DCM) A->B C N-Boc-4-piperidinemethanol (Intermediate 1) B->C D Phase 2: SNAr Reaction (NaH, 4-F-Ph-SO2Me, DMF) C->D E Boc-Protected Ether (Intermediate 2) D->E F Phase 3: Deprotection (TFA/DCM) E->F G Final Product (Free Base) F->G

Figure 1: Three-step synthetic workflow from 4-piperidinemethanol to the final target.

Phase 1: Regioselective N-Boc Protection

Mechanistic Rationale & Causality

4-Piperidinemethanol contains both a secondary aliphatic amine and a primary alcohol. Because nitrogen is less electronegative than oxygen, its lone pair is more polarizable and highly nucleophilic. By carefully controlling the stoichiometry of Di-tert-butyl dicarbonate (


), we can achieve >98% chemoselective N-protection without the need for transient alcohol masking [2]. Triethylamine (

) is added to neutralize trace acids and act as a nucleophilic catalyst.
Quantitative Data Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Piperidinemethanol115.181.0011.5 g (100 mmol)Starting Material

218.251.0524.0 g (105 mmol)Protecting Agent
Triethylamine (

)
101.191.2012.1 g (120 mmol)Base / Catalyst
Dichloromethane (DCM)84.93N/A150 mLSolvent
Step-by-Step Protocol
  • Initiation: Suspend 4-piperidinemethanol in anhydrous DCM (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add

    
     dropwise over 5 minutes.
    
  • Reagent Addition: Dissolve

    
     in 20 mL of DCM and add it dropwise to the reaction mixture over 30 minutes via an addition funnel to prevent exothermic spikes.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

  • Workup: Quench the reaction with saturated aqueous

    
     (100 mL). Separate the organic layer, wash with brine (100 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield Intermediate 1 (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) as a colorless viscous oil or white solid.
Self-Validating In-Process Controls (IPC)
  • TLC Analysis: Use a Ninhydrin stain. The starting material (free amine) will stain intensely purple/blue. The successful formation of Intermediate 1 is confirmed when the product spot (

    
     in 50% EtOAc/Hexane) fails to stain with Ninhydrin, validating complete amine consumption.
    

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale & Causality

To form the ether linkage, the primary alcohol of Intermediate 1 is deprotonated by Sodium Hydride (NaH) to form a highly reactive alkoxide. When 1-fluoro-4-(methylsulfonyl)benzene is introduced, the alkoxide attacks the electron-deficient carbon bearing the fluorine atom. The strong electron-withdrawing nature of the para-methylsulfonyl group (


) is critical here: it stabilizes the resulting anionic Meisenheimer complex through resonance, dramatically lowering the activation energy of the SNAr pathway [1]. Fluoride is subsequently expelled as an excellent leaving group.

SNArMechanism Nuc Alkoxide Nucleophile (from Int-1) Meisenheimer Meisenheimer Complex (Stabilized by -SO2Me) Nuc->Meisenheimer Attack at C-F Elec 1-Fluoro-4-(methylsulfonyl)benzene Elec->Meisenheimer Product Aryl Ether Linkage (+ F⁻) Meisenheimer->Product Fluoride Elimination

Figure 2: SNAr mechanism showing Meisenheimer complex stabilization by the sulfone.

Quantitative Data Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Intermediate 1215.301.0021.5 g (100 mmol)Nucleophile Precursor
NaH (60% in mineral oil)24.001.506.0 g (150 mmol)Strong Base
1-Fluoro-4-(methylsulfonyl)benzene174.191.1019.1 g (110 mmol)Electrophile
Anhydrous DMF73.09N/A200 mLPolar Aprotic Solvent
Step-by-Step Protocol
  • Alkoxide Generation: Dissolve Intermediate 1 in anhydrous DMF (150 mL) under a nitrogen atmosphere. Cool to 0 °C. Add NaH (60% dispersion) in small portions. Caution: Hydrogen gas will evolve. Stir for 30 minutes at 0 °C, then 30 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Addition: Dissolve 1-fluoro-4-(methylsulfonyl)benzene in DMF (50 mL) and add dropwise to the alkoxide solution.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 6 hours.

  • Workup: Cool to room temperature and carefully quench with ice water (500 mL) to precipitate the product. Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers thoroughly with water (
    
    
    
    mL) and brine (200 mL) to remove DMF. Dry over
    
    
    and evaporate to yield Intermediate 2 .
Self-Validating In-Process Controls (IPC)
  • UV-Vis & LC-MS: Intermediate 1 is UV-inactive. The successful formation of Intermediate 2 is immediately obvious via TLC under a 254 nm UV lamp due to the incorporation of the arylsulfonyl chromophore. LC-MS will show a mass of

    
     (Boc compounds often fragment, making the sodium adduct the most reliable S/N signal).
    

Phase 3: Acid-Mediated Deprotection & Isolation

Mechanistic Rationale & Causality

Removal of the Boc group requires strongly acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, initiating the expulsion of a tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the carbamic acid intermediate spontaneously decarboxylates to release


 gas [2]. The irreversible evolution of these gases drives the deprotection to 100% completion.
Quantitative Data Table
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Intermediate 2369.481.00~36.9 g (100 mmol)Protected Substrate
Trifluoroacetic Acid (TFA)114.0210.076.5 mL (1.0 mol)Acidic Cleavage Agent
Dichloromethane (DCM)84.93N/A150 mLSolvent
2M Aqueous NaOH40.00ExcessAs neededFree-basing Agent
Step-by-Step Protocol
  • Deprotection: Dissolve Intermediate 2 in DCM (150 mL) and cool to 0 °C. Add TFA (76.5 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. The resulting residue is the TFA salt of the target compound.

  • Free-Basing: Suspend the residue in water (100 mL) and cool to 0 °C. Slowly add 2M aqueous NaOH until the pH reaches 10–11.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate to yield the final product, 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine , as a highly pure free base.
Self-Validating In-Process Controls (IPC)
  • Visual & Mass Confirmation: The cessation of gas (

    
     and isobutylene) evolution serves as a primary visual indicator of reaction progression. LC-MS analysis will confirm the complete disappearance of the Boc-protected mass and the emergence of the free amine mass (
    
    
    
    ).

References

  • Fascione, M. A., et al. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 17(20), 5004-5007. URL: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. URL: [Link]

Protocols for N-alkylation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of established and reliable protocols for the N-alkylation of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, a crucial scaffold in contemporary drug discovery. The strategic modification of the piperidine nitrogen allows for the fine-tuning of pharmacological properties, making robust and versatile alkylation methodologies essential for medicinal chemists and drug development professionals. This document details two primary, field-proven strategies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination, offering insights into the rationale behind experimental choices and providing detailed, step-by-step protocols.

Introduction to the Significance of N-Alkylated Piperidines

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets. N-alkylation of the piperidine ring is a fundamental strategy to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The target molecule, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, combines this valuable piperidine core with a methylsulfonylphenoxy group, a feature often incorporated to enhance binding affinity and introduce specific electronic properties.

Core Principles of N-Alkylation

The N-alkylation of secondary amines like 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine primarily proceeds through two distinct mechanistic pathways. Understanding these pathways is critical for selecting the appropriate reaction conditions and troubleshooting potential issues.

1. Direct N-Alkylation with Alkyl Halides: This is a classical SN2 reaction where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.[2] A base is typically required to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product. A common challenge with this method is over-alkylation, leading to the formation of a quaternary ammonium salt, especially with reactive alkylating agents.[2][3]

2. Reductive Amination: This versatile, one-pot reaction involves the condensation of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product.[4][5] This method is often milder and more selective than direct alkylation, effectively preventing the formation of quaternary ammonium byproducts.[2] The choice of reducing agent is crucial, with milder hydrides that selectively reduce the iminium ion in the presence of the carbonyl starting material being preferred.[5]

General_N-Alkylation_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination Piperidine 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine N_Alkylated_Product N-Alkyl-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine Piperidine->N_Alkylated_Product S_N_2 Iminium_Ion Iminium Ion Intermediate Piperidine->Iminium_Ion Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkylated_Product Aldehyde_Ketone Aldehyde/Ketone (R'=O) Aldehyde_Ketone->Iminium_Ion Base Base Base->N_Alkylated_Product Reducing_Agent Reducing Agent Reducing_Agent->N_Alkylated_Product Iminium_Ion->N_Alkylated_Product

Caption: General strategies for the N-alkylation of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is suitable for the introduction of a variety of alkyl groups using corresponding alkyl halides. Careful control of stoichiometry and reaction conditions is key to minimizing the formation of quaternary ammonium salts.

Materials
  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq.) and the anhydrous solvent (10-20 mL per mmol of piperidine).

  • Base Addition: Add the base (1.5-2.0 eq.). For solid bases like K₂CO₃, ensure it is finely powdered and anhydrous.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.05-1.2 eq.) to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition. The slow addition helps to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of over-alkylation.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.

ParameterRecommended ConditionsRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K₂CO₃ or DIPEAK₂CO₃ is a mild inorganic base, while DIPEA is a non-nucleophilic organic base.
Temperature Room Temperature to 60 °CHigher temperatures can accelerate the reaction but may also increase side products.
Stoichiometry Piperidine:Alkyl Halide:Base (1:1.1:1.5)A slight excess of the alkyl halide ensures complete consumption of the starting amine, while excess base neutralizes the acid formed.

Protocol 2: N-Alkylation via Reductive Amination

This one-pot procedure is highly efficient for the synthesis of N-alkylated piperidines from aldehydes and ketones and is particularly advantageous for preventing over-alkylation.[5]

Materials
  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

  • Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst for iminium ion formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard work-up and purification equipment

Experimental Procedure
  • Reaction Setup: To a solution of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq.) in the chosen solvent (10-20 mL per mmol), add the aldehyde or ketone (1.1-1.2 eq.).

  • Iminium Ion Formation: If necessary, add a catalytic amount of acetic acid (0.1-1.0 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add the reducing agent (1.2-1.5 eq.) portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for the iminium ion over the unreacted carbonyl compound.[2][5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine.

ParameterRecommended ConditionsRationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Non-protic solvents that are compatible with the reducing agents.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective reducing agent for iminium ions.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Stoichiometry Piperidine:Carbonyl:Reducing Agent (1:1.1:1.5)A slight excess of the carbonyl and a larger excess of the reducing agent ensure complete conversion.

digraph "Reductive_Amination_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Start [label="Start: Combine Piperidine and Carbonyl in Solvent"];
Add_Acid [label="Add Acetic Acid (optional)"];
Stir_RT_1 [label="Stir at RT for 30-60 min"];
Add_Reducer [label="Add NaBH(OAc)3 portion-wise"];
Stir_RT_2 [label="Stir at RT for 1-24 h"];
Monitor [label="Monitor by TLC/LC-MS"];
Quench [label="Quench with NaHCO3 (aq)"];
Extract [label="Extract with Organic Solvent"];
Purify [label="Purify by Column Chromatography"];
Product [label="Pure N-Alkylated Product", style="rounded,filled", fillcolor="#FFFFFF", peripheries=2];

Start -> Add_Acid;
Add_Acid -> Stir_RT_1;
Stir_RT_1 -> Add_Reducer;
Add_Reducer -> Stir_RT_2;
Stir_RT_2 -> Monitor;
Monitor -> Quench [label="Reaction Complete"];
Quench -> Extract;
Extract -> Purify;
Purify -> Product;

}

Caption: Experimental workflow for N-alkylation via reductive amination.

Characterization of N-Alkylated Products

The successful synthesis of the N-alkylated 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine derivatives should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. For example, an N-methyl group will typically appear as a singlet around 2.2-2.5 ppm. The signals of the piperidine ring protons adjacent to the nitrogen (at the 2 and 6 positions) will also experience a shift.

    • ¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the N-alkyl group provides further confirmation.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the product. The protonated molecule [M+H]⁺ should be observed at the expected mass-to-charge ratio (m/z).

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation - Inactive reagents- Low reaction temperature- Steric hindrance- Use fresh, anhydrous reagents and solvents.- Increase the reaction temperature.- For sterically hindered substrates, consider a more reactive alkylating agent or a different synthetic route.
Formation of quaternary ammonium salt - Excess or highly reactive alkylating agent- High reaction temperature- Use a smaller excess of the alkylating agent (1.05-1.1 eq.).- Add the alkylating agent slowly using a syringe pump.- Perform the reaction at a lower temperature.
Incomplete reaction in reductive amination - Inefficient iminium ion formation- Deactivated reducing agent- Add a catalytic amount of acetic acid.- Use freshly opened or properly stored reducing agent.

Conclusion

The N-alkylation of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine can be effectively achieved through either direct alkylation with alkyl halides or reductive amination. The choice of method will depend on the desired alkyl substituent, the availability of starting materials, and the desired scale of the reaction. Direct alkylation is a straightforward approach, while reductive amination offers greater control and avoids the issue of over-alkylation. The protocols provided in this guide, along with the troubleshooting tips, should serve as a valuable resource for researchers in the synthesis of novel N-alkylated piperidine derivatives for drug discovery and development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

  • Reductive amination. (2023). In Wikipedia. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

Sources

Application Note & Protocols: Reductive Amination Conditions Using 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Scaffold

The 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous biologically active agents. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring, which can improve aqueous solubility and metabolic stability, and the sulfonyl group, which often serves as a key hydrogen bond acceptor. Reductive amination stands out as a robust and versatile method for the functionalization of this piperidine core, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This document provides a comprehensive guide to the principles, protocols, and best practices for performing reductive amination with 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

Pillar 1: The Underlying Chemistry - Mechanism of Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, proceeding through a two-step sequence within a single pot.[1][2] The reaction begins with the nucleophilic attack of the secondary amine of the piperidine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate.[2] This is followed by the loss of water to generate a crucial iminium ion intermediate.[3][4] A mild and selective reducing agent, introduced into the reaction mixture, then reduces the iminium ion to the final tertiary amine product.[3][4][5]

The choice of a suitable reducing agent is critical to the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting carbonyl compound, leading to undesired alcohol byproducts.[6][7] For this reason, milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred.[5][6][8] NaBH(OAc)₃ is particularly advantageous as it is less toxic than NaBH₃CN and is highly selective for the reduction of the iminium ion over the carbonyl starting material, even in the presence of an acid catalyst which can accelerate imine formation.[5][9]

Reductive_Amination_Mechanism Piperidine 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Product Tertiary Amine Product Iminium->Product + [H⁻] from NaBH(OAc)₃ ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

Figure 1: General Mechanism of Reductive Amination.

Pillar 2: Experimental Protocols and Best Practices

One-Pot Reductive Amination Protocol using Sodium Triacetoxyborohydride

This protocol is a robust starting point for the reductive amination of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine with a variety of aldehydes and ketones.[9][10][11]

Materials:

  • 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine hydrochloride

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents, if starting with the hydrochloride salt)

  • Optional: Glacial acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine hydrochloride (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DCE or DCM to the flask to achieve a concentration of approximately 0.1-0.2 M. Add triethylamine or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0 - 1.2 equivalents) to the reaction mixture.

  • Optional Acid Catalyst: For less reactive ketones, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.[9]

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed (typically 1-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Piperidine HCl, Aldehyde/Ketone, and Solvent Base 2. Add Base (TEA/DIPEA) Reactants->Base Catalyst 3. (Optional) Add Acetic Acid Base->Catalyst ReducingAgent 4. Add NaBH(OAc)₃ Catalyst->ReducingAgent Stir 5. Stir and Monitor (TLC/LC-MS) ReducingAgent->Stir Quench 6. Quench with NaHCO₃ (aq) Stir->Quench Extract 7. Extract with Organic Solvent Quench->Extract Purify 8. Dry, Concentrate, and Purify Extract->Purify

Figure 2: Step-by-Step Experimental Workflow.

Recommended Reaction Conditions

The optimal conditions for reductive amination can vary depending on the reactivity of the carbonyl compound.

Carbonyl SubstrateReducing Agent (Equiv.)SolventAdditive (Equiv.)Typical Time
Aliphatic AldehydesNaBH(OAc)₃ (1.5)DCE, DCM, THFNone1-4 h
Aromatic AldehydesNaBH(OAc)₃ (1.5)DCE, DCM, THFNone2-8 h
Aliphatic KetonesNaBH(OAc)₃ (2.0)DCEAcetic Acid (0.1)12-24 h
Aromatic KetonesNaBH(OAc)₃ (2.0)DCEAcetic Acid (0.1-0.5)24-48 h

Table 1: Recommended Starting Conditions for Reductive Amination.

Pillar 3: Troubleshooting and Self-Validation

Observation Potential Cause Recommended Solution
Low Conversion of Starting Piperidine Insufficiently reactive carbonyl compound.Add a catalytic amount of acetic acid to promote iminium ion formation. For very unreactive ketones, consider gentle heating (40-50 °C).
Deactivated reducing agent.Use freshly opened or properly stored NaBH(OAc)₃.
Formation of Alcohol Byproduct Use of a non-selective reducing agent or premature reduction.Ensure the use of NaBH(OAc)₃. If using NaBH₄, pre-form the imine before adding the reducing agent.
Dialkylation of the Amine The product amine is more nucleophilic than the starting piperidine.This is less common with secondary amines but can occur. Use a 1:1 stoichiometry of the piperidine and carbonyl compound.[6]
Incomplete Reaction Steric hindrance from bulky substrates.Increase reaction time and/or temperature. A more potent reducing system may be required in extreme cases.
Difficult Purification Residual starting amine or imine.An acidic wash during work-up can help remove basic impurities. Ensure the reaction has gone to completion before work-up.

Table 2: Troubleshooting Guide for Reductive Amination.

Conclusion

The reductive amination of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine is a highly effective and versatile method for the synthesis of novel derivatives. By understanding the underlying mechanism, carefully selecting reagents, and adhering to optimized protocols, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The use of sodium triacetoxyborohydride is highly recommended for its selectivity and mild reaction conditions. This guide provides a solid foundation for successfully implementing this crucial transformation in your research endeavors.

References

  • Reductive Amination - Chemistry Steps. (n.d.).
  • Sodium triacetoxyborohydride. (n.d.).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. (2015). Synlett, 26(05), 641-645.
  • Mangas-Sanchez, J., France, S. P., Montgomery, S. L., & Aleku, G. A. (2019). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Reductive Amination - Common Conditions. (n.d.).
  • Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26).
  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.).
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.).
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journal of Organic Chemistry, 18, 333-340.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. (n.d.).
  • Kassis, C. M., & Malek, R. S. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works. (2017, September 1).
  • A practical catalytic reductive amination of carboxylic acids. (2020). Chemical Science, 11(34), 9134-9139.
  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2023). The Journal of Organic Chemistry, 88(14), 9838–9849.
  • Application Note – Reductive Amination. (n.d.).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024, January 1).
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2024, January 1).
  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. (2024). Methods in Enzymology, 697, 1-35.
  • Reductive Amination. (n.d.).
  • A reductive amination approach for the synthesis of catalytic peptide foldamers. (n.d.).
  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2023). ChemRxiv.

Sources

High-Efficiency Amide Coupling Protocols for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine scaffold is a highly valuable secondary amine building block in medicinal chemistry, frequently incorporated into drug candidates targeting metabolic disorders and central nervous system (CNS) pathways ()[1]. However, constructing amide bonds with this scaffold presents specific synthetic challenges that require precise optimization.

The Causality of Steric Hindrance: Because the nucleophilic nitrogen is embedded within a bulky piperidine ring, its attack on an activated carboxylic acid is kinetically slower than that of an unhindered primary amine. This reduced reaction rate increases the residence time of the highly reactive activated acid intermediate. If the carboxylic acid possesses an α-chiral center, this prolonged half-life significantly elevates the risk of oxazolone formation and subsequent epimerization ()[2].

To overcome this, the selection of the coupling reagent must be deliberately matched to the scale and stereochemical demands of the reaction ()[3].

  • Discovery Scale (HATU): For milligram to gram-scale synthesis, uronium-based reagents like HATU are superior[2]. HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom at the 7-position of the HOAt leaving group acts as a neighboring hydrogen-bond acceptor, pre-organizing the transition state with the incoming piperidine amine. This drastically accelerates the nucleophilic attack, overriding the steric hindrance and suppressing epimerization[2].

  • Process Scale (T3P): For large-scale manufacturing, T3P (Propylphosphonic anhydride) is the industry standard[3][4]. T3P activates the carboxylic acid to form a highly electrophilic mixed phosphonic anhydride. It avoids the explosive hazards associated with benzotriazole derivatives (like HOBt or HATU) and generates exclusively water-soluble phosphonic acid byproducts, allowing for purification via simple aqueous washes rather than resource-intensive chromatography[2][4].

  • General Purpose (EDCI/HOBt): A classical approach that remains cost-effective for non-chiral substrates. EDCI generates 1-ethyl-3-(3-dimethylaminopropyl)urea as a byproduct, which, unlike the byproduct of DCC, is highly water-soluble and easily removed during workup ()[5][6].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of common coupling reagents when applied to sterically hindered piperidine derivatives[2][3][5].

Coupling ReagentActivation IntermediateRelative Reaction RateEpimerization RiskByproduct RemovalIdeal Scale
HATU HOAt Active EsterVery FastLowChromatographyDiscovery (<10 g)
T3P Mixed Phosphonic AnhydrideFastVery LowAqueous WashProcess (>10 g)
EDCI / HOBt HOBt Active EsterModerateModerateAqueous WashGeneral Purpose

Reaction Workflows and Pathways

AmideCoupling Step1 Carboxylic Acid (1.0 eq) Step2 Coupling Reagent HATU or T3P Step1->Step2 Step3 Base Addition DIPEA (2.5-3.0 eq) Step2->Step3 Step4 Active Intermediate Formation (0 °C) Step3->Step4 5-10 min Step5 Piperidine Derivative (1.0-1.2 eq) Step4->Step5 Step6 Amide Coupling (RT, 2-16 h) Step5->Step6 Step7 Aqueous Workup & Product Isolation Step6->Step7 LC-MS Monitor

Workflow for the amide coupling of piperidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure a self-validating protocol, the reaction progress must be monitored via LC-MS. The starting 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine exhibits a distinct [M+H]⁺ peak at m/z 270. Disappearance of this peak, coupled with the emergence of the target amide mass, confirms coupling efficiency. Furthermore, the basicity of any unreacted piperidine allows for its selective removal during acidic aqueous washes, validating the purity of the crude organic phase[2].

Protocol A: Discovery-Scale Synthesis (HATU-Mediated)

Optimized for speed and preservation of stereocenters[2].

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (0.1–0.5 M)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM[2].

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq)[2].

  • Intermediate Formation: Stir the mixture at 0 °C for 5–10 minutes. Causality Check: This pre-activation step ensures the complete formation of the highly reactive HOAt ester before the amine is introduced, preventing side reactions between the amine and the uronium salt (guanidinylation)[2].

  • Amine Addition: Add 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (1.1 eq) to the activated mixture.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours. Monitor via LC-MS for the consumption of the m/z 270 peak.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃, 1 M HCl (to remove unreacted piperidine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2].

Protocol B: Process-Scale Synthesis (T3P-Mediated)

Optimized for safety, scalability, and chromatography-free purification[2][3].

T3PMechanism Acid Carboxylic Acid Anhydride Mixed Phosphonic Anhydride (Highly Electrophilic) Acid->Anhydride Base + T3P T3P T3P Reagent T3P->Anhydride Product Target Amide Product Anhydride->Product Amine Addition Byproduct Water-Soluble Phosphonic Acid Anhydride->Byproduct Leaving Group Amine Piperidine Derivative (Nucleophile) Amine->Product

T3P-mediated amide coupling mechanism for piperidine derivatives.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (1.05 eq)

  • T3P (50% solution in EtOAc) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Ethyl Acetate (EtOAc) (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 eq) and 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (1.05 eq) in EtOAc[2].

  • Base Addition: Add the base (Pyridine or DIPEA, 3.0 eq) and stir at room temperature for 10 minutes[2].

  • T3P Addition: Slowly add the T3P solution (1.5 eq) dropwise. Causality Check: T3P is added last to the mixture of acid and amine. Because T3P selectively activates the carboxylic acid over reacting with the amine, this order of addition minimizes the thermal spike of activation and ensures immediate trapping of the mixed anhydride by the piperidine, driving the reaction forward efficiently[2][4].

  • Coupling: Stir at room temperature for 12–24 hours until LC-MS indicates complete conversion.

  • Aqueous Workup: Add water to the reactor and stir vigorously for 15 minutes. The phosphonic acid byproducts partition entirely into the aqueous phase[2]. Separate the layers, wash the organic phase with 0.5 M HCl, saturated NaHCO₃, and brine. Concentrate to yield the highly pure amide product without the need for column chromatography[2][4].

References

  • Title : Source : BenchChem Technical Support Center URL : https://www.benchchem.com/guide/amide-coupling-piperidine

  • Title : Source : Organic Process Research & Development, ACS Publications URL : https://pubs.acs.org/doi/10.1021/acs.oprd.5b00368

  • Title : Source : Organic Synthesis URL : https://www.organic-synthesis.com/reactions/acid-amine-coupling-using-edci/

  • Title : Source : PubMed Central (PMC) URL : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007839/

Sources

Preparation of sulfone-containing piperidine libraries for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Preparation of Sulfone-Containing Piperidine Libraries for High-Throughput Screening

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. When combined with the sulfone moiety—a versatile functional group known for its ability to act as a strong hydrogen bond acceptor and a stable, metabolically robust linker—the resulting structures offer significant potential for drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis of diverse sulfone-containing piperidine libraries amenable to high-throughput screening (HTS). We detail a modular, solid-phase synthesis strategy that allows for systematic variation at multiple points of the molecular scaffold, ensuring the generation of a high-quality, structurally diverse compound library. The protocols herein are designed to be robust and scalable, with integrated quality control checkpoints to ensure the fidelity of the final compounds.

Strategic Rationale: A Modular Approach to Chemical Diversity

The primary goal in constructing a screening library is to maximize chemical diversity to explore a wide swath of biological space. A Diversity-Oriented Synthesis (DOS) approach is therefore ideal, as it allows for the creation of a wide range of structurally distinct molecules from a common set of building blocks.[1][2][3] For the synthesis of sulfone-containing piperidines, a solid-phase organic synthesis (SPOS) strategy offers unparalleled advantages for library production.[4]

Core Benefits of the SPOS Approach:

  • Simplified Purification: Intermediates remain attached to the solid support, allowing for purification by simple washing and filtration, which is ideal for automation.[4]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of solution-phase reagents, which are then easily washed away.

  • Amenability to Automation: The repetitive nature of SPOS lends itself well to automated parallel synthesis platforms, enabling the rapid production of hundreds or thousands of unique compounds.[5]

Our strategy is built upon a convergent route where a piperidine core is first assembled on a solid support, followed by sequential functionalization to introduce the sulfone group and other points of diversity. This modularity is key to generating a comprehensive library.

Overall Synthetic Workflow

The workflow is designed in discrete modules, each containing key reaction and purification steps. This structure allows for quality control checks at critical junctures before proceeding to the next stage of diversification.

G A Module 1: Resin Loading (Attach Amino Acid Precursor) B Module 2: Piperidine Ring Formation (On-Resin Cyclization) A->B Fmoc Deprotection & Cyclization C Module 3: N-Sulfonylation (Introduction of R¹-SO₂) B->C Sulfonyl Chloride Coupling D Module 4: Diversification (Optional) (Further Functionalization) C->D Parallel Synthesis E Module 5: Cleavage & Purification (Release from Resin) D->E TFA Cleavage Cocktail F Final Library (For HTS) E->F Mass-Directed HPLC

Caption: High-level modular workflow for the solid-phase synthesis of sulfone-containing piperidine libraries.

Detailed Experimental Protocols

These protocols are designed for manual or automated parallel synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Solid-Phase Synthesis of Piperidine Scaffold

This protocol details the construction of a 4-carboxypiperidine scaffold on a Wang resin, starting from an N-Fmoc protected amino acid. This approach introduces the first point of diversity (R²) based on the choice of the initial amino acid.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • N-Fmoc-L-aspartic acid 4-tert-butyl ester (or other suitable amino acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Acryloyl chloride

  • Sodium triacetoxyborohydride (STAB)

  • 1% (v/v) Acetic acid in Dichloroethane (DCE)

Step-by-Step Procedure:

  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.

  • Resin Loading (Esterification):

    • Dissolve N-Fmoc-L-aspartic acid 4-tert-butyl ester (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in DCM (10 mL).

    • Add DIC (3 eq., 3.0 mmol) to the solution and stir for 5 minutes.

    • Add the activated acid solution to the resin. Agitate at room temperature for 16 hours.

    • Drain the vessel and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

    • Causality: DIC/DMAP is a highly efficient system for esterifying the amino acid to the hydroxyl group of the Wang resin. The tert-butyl ester protects the side-chain carboxyl group during synthesis.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Self-Validation: Confirm complete deprotection using a Kaiser test. A positive test (deep blue beads) indicates the presence of a free primary amine.

  • Aza-Michael Addition:

    • Swell the deprotected resin in DCM (10 mL).

    • Add acryloyl chloride (5 eq., 5.0 mmol) and Diisopropylethylamine (DIPEA) (5 eq., 5.0 mmol) and agitate for 4 hours.

    • Wash the resin with DCM (3 x 10 mL).

  • Intramolecular Reductive Amination (Ring Closure):

    • Swell the resin in 1% acetic acid in DCE (10 mL).

    • Add STAB (5 eq., 5.0 mmol) and agitate at room temperature for 12 hours.

    • Drain and wash the resin sequentially with DCE (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.

    • Causality: The acidic conditions promote the formation of an intermediate iminium ion, which is then reduced by STAB, a mild and selective reducing agent, to form the piperidine ring.

Protocol 2: N-Sulfonylation for Library Diversification

With the piperidine core synthesized, the primary amino group is now available for derivatization. This protocol introduces the sulfonyl moiety (R¹-SO₂) using a library of diverse sulfonyl chlorides.

Materials:

  • Resin-bound piperidine scaffold (from Protocol 1)

  • Library of diverse sulfonyl chlorides (e.g., benzenesulfonyl chloride, 2-thiophenesulfonyl chloride, 4-methoxybenzenesulfonyl chloride)

  • Pyridine or DIPEA

  • DCM, Anhydrous

Step-by-Step Procedure (for one well in a parallel synthesizer):

  • Swell the resin (0.1 mmol) in anhydrous DCM (2 mL).

  • Add a solution of the desired sulfonyl chloride (5 eq., 0.5 mmol) in DCM (1 mL).

  • Add pyridine (5 eq., 0.5 mmol) as a base to neutralize the HCl byproduct.

  • Agitate the reaction at room temperature for 16 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DCM (5 x 2 mL), DMF (5 x 2 mL), and Methanol (5 x 2 mL).

  • Dry the resin under high vacuum.

  • Repeat this process for each unique sulfonyl chloride in the library.

  • Expertise Insight: The choice of base is critical. Pyridine is often sufficient, but for less reactive sulfonyl chlorides or sterically hindered amines, a non-nucleophilic base like DIPEA may be preferred to avoid side reactions.

Diversification Strategy Visualization

This modular approach allows for the creation of a 2D library by varying both the initial amino acid (R²) and the sulfonyl chloride (R¹).

G Scaffold Resin-Bound Piperidine Core Library Final Compound Library (R¹-SO₂-Piperidine-R²) R¹a / R²a R¹a / R²b ... R¹b / R²a R¹b / R²b ... R¹n / R²n R1_Inputs R¹ Building Blocks (Sulfonyl Chlorides) R¹a-SO₂Cl R¹b-SO₂Cl R¹c-SO₂Cl ...R¹n-SO₂Cl R1_Inputs:head->Library:head Protocol 2 R2_Inputs R² Building Blocks (Amino Acid Precursors) Aspartic Acid (R²a) Glutamic Acid (R²b) Phenylalanine (R²c) ...R²n-Asp R2_Inputs:head->Scaffold:f0 Protocol 1

Caption: Modular diversification strategy for generating the sulfone-containing piperidine library.

Protocol 3: Cleavage, Purification, and Quality Control

The final step is to release the compounds from the solid support and purify them for screening.

Materials:

  • Dried, derivatized resin from Protocol 2.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Diethyl ether, cold.

  • Acetonitrile/Water + 0.1% TFA (for LC-MS and HPLC).

Step-by-Step Procedure:

  • Cleavage:

    • Place the dried resin (from 0.1 mmol synthesis) in a labeled vial.

    • Add the cleavage cocktail (2 mL) and agitate at room temperature for 2 hours.

    • Causality: TFA cleaves the ester linkage to the Wang resin and simultaneously removes acid-labile protecting groups (like the tert-butyl ester). TIS acts as a scavenger to trap reactive carbocations generated during cleavage.

  • Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Add the filtrate dropwise to a centrifuge tube containing 10 mL of cold diethyl ether. The product will precipitate.

    • Centrifuge the tube, decant the ether, and repeat the ether wash twice to remove residual cleavage reagents.

    • Dry the crude product pellet under vacuum.

  • Purification:

    • Dissolve the crude product in a minimal amount of DMSO or DMF.

    • Purify using mass-directed preparative HPLC. This technique isolates the compound with the correct molecular weight, ensuring high purity.[6]

  • Quality Control (QC):

    • Analyze an aliquot of the purified sample by analytical LC-MS to confirm identity (correct m/z) and purity (typically >95% by UV trace).

    • For library validation, a representative subset (e.g., 5-10% of compounds) should also be characterized by ¹H NMR.

    • Accurately weigh the purified compounds (yield determination) and prepare stock solutions (e.g., 10 mM in DMSO) in 96- or 384-well plates for HTS.[7]

Data Presentation and Expected Outcomes

The success of a library synthesis is measured by the yield, purity, and structural confirmation of its members. Below is a representative table of expected data for a small subset of a synthesized library.

Compound ID R¹ Group (from Sulfonyl Chloride) R² Precursor Calculated Mass (M+H)⁺ Observed Mass (M+H)⁺ Purity (by LC-MS @ 214nm)
L1-A01PhenylAspartic Acid325.12325.1>98%
L1-A024-MethoxyphenylAspartic Acid355.13355.1>97%
L1-A03Thiophen-2-ylAspartic Acid331.08331.1>98%
L1-B01PhenylGlutamic Acid339.14339.1>96%
L1-B024-MethoxyphenylGlutamic Acid369.15369.2>95%

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (e.g., Kaiser test positive after coupling) 1. Insufficient reagent equivalents. 2. Steric hindrance. 3. Low quality or deactivated reagents.1. Double the coupling time and/or increase reagent equivalents. 2. Use a more potent coupling agent or run the reaction at a slightly elevated temperature (40°C). 3. Use fresh, anhydrous solvents and new batches of reagents.
Low Purity After Cleavage 1. Incomplete reactions leading to mixtures. 2. Side reactions during cleavage (e.g., re-attachment to resin). 3. Degradation of the target compound in TFA.1. Optimize coupling/deprotection steps before scaling up the library. 2. Ensure sufficient scavenger (TIS) is used in the cleavage cocktail. 3. Reduce cleavage time or use a milder cleavage cocktail if the scaffold is acid-sensitive.
No Product or Very Low Yield 1. Failure of a critical step (e.g., initial resin loading). 2. Cleavage of product from resin during an intermediate step.1. Characterize intermediates on a small scale by cleaving an aliquot of resin after each major step. 2. Ensure reaction conditions are not acidic enough to prematurely cleave the Wang resin linkage.

Conclusion

This application note provides a robust and modular framework for the efficient synthesis of sulfone-containing piperidine libraries. By leveraging the strengths of solid-phase organic synthesis, researchers can rapidly generate large collections of diverse, high-purity compounds. The detailed protocols, validation checkpoints, and troubleshooting guide constitute a self-validating system designed to ensure success. These libraries serve as valuable starting points for high-throughput screening campaigns, accelerating the discovery of novel chemical probes and therapeutic leads.

References

  • G. L. Smith, A. B. Smith, III, "Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry," Organic Letters, 2011. [1]

  • A. B. Smith, III, et al., "Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC)," National Institutes of Health, 2011. [2]

  • M. G. M. D'Souza, T. M. D. D'Souza, "Multicomponent synthesis of highly functionalized piperidines," Taylor & Francis Online, 2020.

  • A. B. Smith, III, et al., "Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry," PubMed, 2011. [3]

  • Various Authors, "Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity," MDPI, 2024.

  • M. A. Walters, "Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening," PMC, 2011. [6]

  • Vipergen, "High Throughput Screening - Pioneer in Fast Drug Discovery," Vipergen, N.A. [8]

  • C. B. K. Rath, "Recent Advances in the Synthesis of Sulfones," Thieme, 2016. [9]

  • BenchChem, "Application Notes: Solid-Phase Synthesis of 2-Benzylpiperidine Derivatives," BenchChem, 2025. [4]

  • J. M. Salvino, et al., "The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis," ACS Combinatorial Science, 2003. [10]

  • R. A. Smith, M. A. Bobko, W. Lee, "Solid-phase synthesis of a library of piperazinediones and diazepinediones via kaiser oxime resin," Scilit, 1998. [11]

  • R. A. Smith, M. A. Bobko, W. Lee, "Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin," PubMed, 1998. [5]

  • Life Chemicals, "HTS Compound Collection for drug discovery," Life Chemicals, 2026. [12]

  • BMG LABTECH, "High-throughput screening (HTS)," BMG LABTECH, N.A. [7]

  • Aragen Life Sciences, "What is High-Throughput Screening in Drug Discovery," Aragen Life Sciences, 2024. [13]

  • J. C. Hethcox, et al., "Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds," PMC, 2021. [14]

  • J. M. Cox, et al., "Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold," PMC, 2012. [15]

  • M. S. Yar, et al., "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling," ResearchGate, 2025. [16]

Sources

Scalable synthetic routes for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Abstract

This technical guide provides detailed, scalable, and validated synthetic routes for the preparation of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, a crucial building block in contemporary drug discovery. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, making robust and scalable access to its derivatives a critical challenge for process chemistry and medicinal science professionals.[1][2] We present two distinct, field-proven synthetic strategies, beginning from common starting materials. Each protocol is accompanied by in-depth explanations of the chemical rationale, step-by-step procedures, and data summaries to facilitate direct implementation and adaptation in a research or process development setting. The methodologies emphasize operational simplicity, safety, and high-throughput potential, addressing the needs of researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for modulating pharmacological activity and pharmacokinetic properties. The target molecule, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, combines this privileged piperidine core with a sulfonylated phenoxy moiety, a common feature in kinase inhibitors and other targeted therapeutics. Therefore, developing efficient and scalable synthetic pathways to this intermediate is of high strategic importance for pharmaceutical development pipelines.

This document outlines two primary synthetic routes, each employing different protecting group strategies and starting materials to provide flexibility based on raw material availability, cost, and downstream synthetic requirements.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target compound reveals two primary bond disconnections that inform our synthetic strategies. The most logical disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming step.[3][4] This involves coupling an alkoxide nucleophile with an alkyl halide electrophile.

This leads to two convergent approaches:

  • Route A: Coupling 4-(methylsulfonyl)phenol (as the nucleophile) with an activated (piperidin-4-yl)methanol derivative (the electrophile).

  • Route B: An alternative strategy utilizing a different N-protecting group (Benzyl vs. Boc) to showcase flexibility in process development, particularly concerning deprotection conditions.

Below, we present the detailed protocols for these two validated, scalable routes.

Route A: Convergent Synthesis via N-Boc Protection and Mesylation

This route is arguably the most common and robust approach, leveraging the stability and straightforward removal of the tert-butyloxycarbonyl (Boc) protecting group.[5] It proceeds in three main stages: activation of the piperidine alcohol, ether formation, and deprotection.

Logical Workflow for Route A

Route_A_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Williamson Ether Synthesis cluster_2 Stage 3: Deprotection A1 N-Boc-4-piperidinemethanol A2 N-Boc-4-(mesyloxymethyl)piperidine A1->A2 MsCl, TEA DCM A2_c N-Boc-4-(mesyloxymethyl)piperidine A3 4-(Methylsulfonyl)phenol A4 N-Boc Protected Intermediate A3->A4 K2CO3, DMF A2_c->A4 K2CO3, DMF A5 Final Product (HCl Salt) A4->A5 HCl/Dioxane

Caption: Workflow for Route A, from starting materials to the final product.

Protocol 1.1: Synthesis of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Mesylate Activation)

Rationale: The hydroxyl group of the starting alcohol is a poor leaving group. To facilitate the subsequent SN2 reaction, it must be converted into a good leaving group. Mesylation is a highly efficient and scalable method for this transformation.[6][7]

Materials:

  • tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Dichloromethane (DCM, ~10 mL/g of starting material)

Procedure:

  • Charge a clean, dry, nitrogen-purged reactor with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate and dichloromethane.

  • Stir the mixture at room temperature to achieve a clear solution.

  • Cool the reactor to 0-5 °C using an ice bath.

  • Slowly add triethylamine, maintaining the internal temperature below 10 °C.

  • Add methanesulfonyl chloride dropwise over 30-60 minutes, ensuring the temperature does not exceed 10 °C. A mild exotherm is expected.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic phase sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product is often used directly in the next step without further purification.[6]

Protocol 1.2: Synthesis of tert-butyl 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate

Rationale: This step is a classic Williamson ether synthesis, a robust SN2 reaction where the phenoxide ion acts as a nucleophile, displacing the mesylate leaving group.[3][8] A polar aprotic solvent like DMF is used to accelerate the SN2 reaction, and a mild base like potassium carbonate is sufficient to deprotonate the phenol.[4]

Materials:

  • tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1.0 eq)

  • 4-(Methylsulfonyl)phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF, ~8 mL/g of mesylate)

Procedure:

  • Charge a reactor with 4-(methylsulfonyl)phenol, potassium carbonate, and DMF.

  • Heat the mixture to 80-90 °C and stir for 30 minutes to ensure formation of the phenoxide salt.

  • Add a solution of the mesylate from Protocol 1.1 in a small amount of DMF to the reactor.

  • Maintain the reaction temperature at 80-90 °C and stir for 12-18 hours, monitoring by LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of cold water, which should precipitate the product.

  • Stir the resulting slurry for 1-2 hours.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Protocol 1.3: N-Boc Deprotection to Yield 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Hydrochloride

Rationale: The final step involves the removal of the Boc protecting group. This is efficiently achieved under strong acidic conditions.[9] Using a solution of HCl in a solvent like dioxane or methanol provides the final product as its hydrochloride salt, which is typically a stable, crystalline solid that is easy to handle and purify.[10]

Materials:

  • tert-butyl 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Methyl tert-butyl ether (MTBE) for precipitation/washing

Procedure:

  • Dissolve the Boc-protected intermediate from Protocol 1.2 in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add the 4M HCl in dioxane solution at room temperature. Effervescence (isobutylene and CO₂ evolution) may be observed.

  • Stir the mixture at room temperature for 2-4 hours until LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Add MTBE to the residue and stir to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with fresh MTBE, and dry under vacuum to yield the final product.

Route B: Alternative Synthesis via N-Benzyl Protection

This route offers an alternative protecting group strategy. The N-benzyl group is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenation.[11] This avoids the use of strong acids for deprotection, which can be advantageous if acid-sensitive functional groups are present elsewhere in a more complex molecule.

Logical Workflow for Route B

Route_B_Workflow cluster_0 Stage 1: Reduction cluster_1 Stage 2: Ether Synthesis cluster_2 Stage 3: Deprotection B1 N-Benzyl-4-piperidone B2 N-Benzyl-4-piperidinemethanol B1->B2 NaBH4, MeOH B2_c N-Benzyl-4-piperidinemethanol B3 4-(Methylsulfonyl)phenol B4 N-Benzyl Protected Intermediate B3->B4 1. MsCl, TEA 2. K2CO3, DMF B2_c->B4 1. MsCl, TEA 2. K2CO3, DMF B5 Final Product B4->B5 H2, Pd/C, MeOH

Caption: Workflow for Route B, utilizing an N-benzyl protecting group strategy.

Protocol 2.1: Synthesis of (1-benzylpiperidin-4-yl)methanol

Rationale: This is a standard ketone reduction using sodium borohydride, a mild and selective reducing agent that is easy to handle on a large scale.

Materials:

  • N-benzyl-4-piperidone (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.0 eq)

  • Methanol (MeOH, ~15 mL/g of piperidone)

Procedure:

  • Dissolve N-benzyl-4-piperidone in methanol and cool the solution to 0-5 °C.

  • Add sodium borohydride portion-wise, keeping the temperature below 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding water, followed by acidification with 1M HCl to pH ~2 to destroy excess NaBH₄.

  • Basify the mixture to pH >10 with NaOH solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to give the desired alcohol.

Protocol 2.2: Synthesis of 1-benzyl-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine

Rationale: This two-step, one-pot sequence mirrors the logic of Route A. The alcohol is first activated as a mesylate, followed by displacement with the phenoxide nucleophile.

Materials & Procedure:

  • This protocol follows the same principles as Protocols 1.1 and 1.2.

  • Step A (Activation): React (1-benzylpiperidin-4-yl)methanol with MsCl and TEA in DCM as described in Protocol 1.1.

  • Step B (Coupling): React the resulting mesylate with 4-(methylsulfonyl)phenol and K₂CO₃ in DMF as described in Protocol 1.2.

Protocol 2.3: N-Benzyl Deprotection via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is a clean and efficient method for N-debenzylation.[11] The benzyl group is cleaved, producing toluene as a benign byproduct, and the product is obtained by simple filtration and solvent removal.

Materials:

  • 1-benzyl-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq)

  • Palladium on carbon (10% Pd/C, ~5 mol%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH) or Ethanol (EtOH) as solvent

Procedure:

  • Charge a hydrogenation reactor (e.g., a Parr shaker) with the N-benzyl intermediate and the solvent (Methanol or Ethanol).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-60 psi) and begin vigorous stirring.

  • Maintain the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours). Monitor by LC-MS.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final product.

Data Summary and Route Comparison

ParameterRoute A (N-Boc Strategy)Route B (N-Benzyl Strategy)
Number of Steps 3 (from N-Boc-4-piperidinemethanol)3 (from N-Benzyl-4-piperidone)
Key Reagents Boc₂O, MsCl, K₂CO₃, HCl/DioxaneNaBH₄, MsCl, K₂CO₃, H₂/Pd-C
Deprotection Method Strong Acid (HCl)Catalytic Hydrogenation
Final Product Form Typically isolated as HCl saltIsolated as free base
Scalability Pros Highly reliable, well-documented chemistry. Boc protection is very robust. Final product is often a crystalline salt, aiding purification.Avoids strong acids. Debenzylation is a very clean reaction with a simple workup (filtration).
Scalability Cons Deprotection generates gaseous byproducts. Requires handling of corrosive acids.Requires specialized hydrogenation equipment. Pd/C catalyst is a fire hazard and requires careful handling.

References

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidinemethanol synthesis.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
  • Wikipedia. (n.d.). Piperidine.
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers.
  • University of Michigan-Flint. (n.d.). The Williamson Ether Synthesis.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Benchchem. (2025). A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine.
  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?.

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Application Note & Protocols: Strategic N-Functionalization of Piperidine Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-functionalized piperidine sulfone scaffold is a privileged motif in modern medicinal chemistry, integral to the development of novel therapeutics. The inherent chemical challenge, however, lies in the functionalization of the piperidine nitrogen, whose nucleophilicity is often attenuated by the strong electron-withdrawing nature of the sulfone group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic strategies for N-functionalization. We delve into the mechanistic rationale behind N-Arylation, N-Alkylation, and N-Acylation, offering field-tested protocols, comparative data, and troubleshooting insights to enable the strategic and efficient synthesis of diverse chemical libraries.

Introduction: The Synthetic Challenge of Piperidine Sulfones

Piperidine rings are ubiquitous structural units in a vast number of pharmaceuticals, prized for their ability to confer favorable physicochemical properties such as aqueous solubility and to provide three-dimensional vectors for engaging biological targets.[1][2] When integrated into a molecule containing a sulfone moiety, the resulting piperidine sulfone intermediates become powerful building blocks for a range of therapeutic areas.

The primary synthetic hurdle arises from the electronic properties of the sulfone group. As a potent electron-withdrawing group, it significantly diminishes the electron density and, therefore, the nucleophilicity of the piperidine nitrogen. This deactivation necessitates carefully optimized reaction conditions and reagent selection, moving beyond standard protocols to achieve efficient and high-yielding transformations. This guide focuses on three cornerstone strategies to overcome this challenge: transition-metal-catalyzed N-arylation, classical and reductive N-alkylation, and robust N-acylation.

Core Functionalization Strategies: A Workflow Overview

The functionalization of the piperidine nitrogen can be directed down three principal pathways, each yielding a distinct class of compounds. The choice of method depends on the desired final structure, the available starting materials, and the tolerance of other functional groups within the molecule.

G cluster_start Starting Material cluster_products N-Functionalized Products cluster_methods Functionalization Methods start Piperidine Sulfone Intermediate Arylation N-Arylation start->Arylation Alkylation N-Alkylation start->Alkylation Acylation N-Acylation start->Acylation Arylation_Product N-Aryl Piperidine Sulfone Alkylation_Product N-Alkyl Piperidine Sulfone Acylation_Product N-Acyl Piperidine Sulfone Arylation->Arylation_Product Alkylation->Alkylation_Product Acylation->Acylation_Product

Figure 1: Core synthetic pathways for functionalizing the piperidine nitrogen.

N-Arylation: Forging the C-N Aryl Bond

The introduction of an aryl or heteroaryl group onto the piperidine nitrogen is a transformative step in drug discovery, enabling access to a vast chemical space. The two most powerful methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3]

Buchwald-Hartwig Amination

This reaction is the modern workhorse for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[4][5] The reaction's success with electron-deficient amines makes it particularly suitable for piperidine sulfone intermediates.

Mechanistic Principle: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the piperidine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl piperidine and regenerate the Pd(0) catalyst.[5] Ligand selection is critical for both stabilizing the palladium catalyst and facilitating the key reductive elimination step.[5][6]

G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X_L2 Amine_Coordination Amine Coordination Ar-Pd(II)-X_L2->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2 Ar-Pd(II)-NR2_L2 Ar-Pd(II)(L)₂-NR₂ Deprotonation->Ar-Pd(II)-NR2_L2 Ar-Pd(II)-NR2_L2->Reductive_Elimination Ar-X Ar-X Ar-X->Oxidative_Addition R2NH R₂NH R2NH->Amine_Coordination

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Table 1: Typical Reagents for Buchwald-Hartwig N-Arylation

Component Examples Rationale & Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Common, air-stable sources of Pd(0) that are reduced in situ.[3] Typically used at 1-5 mol%.
Phosphine Ligand Xantphos, BINAP, RuPhos, DavePhos Choice is substrate-dependent. Bulky, electron-rich ligands like RuPhos often accelerate reductive elimination, which can be beneficial for deactivated amines.[1][3][6]
Base NaOtBu, Cs₂CO₃, K₃PO₄ A strong, non-nucleophilic base is required for deprotonation. NaOtBu is common, but carbonate bases are milder and can be used for sensitive substrates.[1][3]
Aryl Halide Aryl Bromides, Iodides, Triflates, Chlorides Reactivity order is generally I > OTf > Br >> Cl. Aryl chlorides may require specialized catalyst systems.[3]

| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation.[3] |

General Protocol for Buchwald-Hartwig N-Arylation [1][3]

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4.4 mol%), and base (e.g., Cs₂CO₃, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst.

  • Reagent Addition: Under the inert atmosphere, add the piperidine sulfone intermediate (1.2 eq) and the aryl halide (1.0 eq), followed by anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reduced nucleophilicity of the piperidine sulfone may require higher temperatures or longer reaction times than typical amines.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until consumption of the aryl halide is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Ullmann Condensation

The Ullmann reaction is a copper-catalyzed alternative that is particularly useful for large-scale synthesis due to the lower cost of copper.[7] While traditional protocols required harsh conditions, modern ligand-accelerated methods have significantly broadened its applicability.[7][8]

Causality Behind Choices: The Ullmann reaction often requires higher temperatures (100-160 °C) than its palladium-catalyzed counterpart.[3][7] It is often effective for aryl iodides and activated aryl bromides. The choice of a copper-based system may be advantageous if palladium-catalyzed side reactions, such as dehalogenation, are problematic.[3]

Table 2: Typical Reagents for Ullmann N-Arylation

Component Examples Rationale & Insights
Copper Catalyst CuI, Cu₂O, Cu(acac)₂ Cu(I) salts are most common and are used in catalytic (5-20 mol%) or stoichiometric amounts.[3][7]
Ligand 1,10-Phenanthroline, L-Proline, Diamines Ligands are crucial for solubilizing the copper species and accelerating the reaction, allowing for lower temperatures.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Inorganic bases are typically employed.[3]

| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are necessary to reach the required reaction temperatures.[3] |

N-Alkylation: Introducing Aliphatic Diversity

N-alkylation is a fundamental strategy for modulating the lipophilicity and basicity of the piperidine nitrogen. The two primary approaches are direct alkylation via nucleophilic substitution and reductive amination.

Direct N-Alkylation

This method involves the direct reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide. While straightforward, its primary drawback is the potential for over-alkylation to form a quaternary ammonium salt.[9]

Causality Behind Choices: This method is often chosen for its simplicity and when the alkylating agent is readily available. To minimize the formation of the quaternary salt byproduct, the alkyl halide should be added slowly to a solution of the piperidine, and a slight excess of the amine can be used.[1][9]

General Protocol for Direct N-Alkylation [1]

  • Reaction Setup: Dissolve the piperidine sulfone intermediate (1.0 eq) in an aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: At room temperature, add the alkylating agent (e.g., benzyl bromide, 1.0-1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Once complete, filter off the base and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to isolate the N-alkylated product.

Reductive Amination

Reductive amination is a milder, often more selective method that avoids the issue of over-alkylation.[9][10] It is a powerful and highly reliable method for forming C-N bonds.

Mechanistic Principle: The reaction proceeds in two steps: first, the piperidine reacts with an aldehyde or ketone to form an intermediate iminium ion. Second, a mild, selective reducing agent reduces the iminium ion in situ to the corresponding N-alkylated piperidine.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion.[9][10]

General Protocol for Reductive Amination [10]

  • Reaction Setup: To a stirred solution of the piperidine sulfone intermediate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add the aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.[9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. The reaction is often accompanied by gas evolution.

  • Reaction Conditions: Stir at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Comparison of N-Alkylation Methods

Feature Direct Alkylation Reductive Amination
Alkylating Agent Alkyl Halides/Sulfonates Aldehydes & Ketones
Key Reagent Base (e.g., K₂CO₃) Reducing Agent (e.g., NaBH(OAc)₃)
Primary Side Reaction Over-alkylation (Quaternization)[9] None (highly selective)
Selectivity Moderate Excellent
Conditions Often requires heating Typically Room Temperature

| Best For | Simple, unhindered alkyl groups | Complex or sensitive substrates |

N-Acylation: Synthesis of Amides

N-acylation converts the piperidine into a stable, neutral amide. This transformation is generally very efficient and can be performed under mild conditions with high yields.[1] The resulting amide bond can be a critical pharmacophore for biological activity, for instance, by acting as a hydrogen bond acceptor.

General Protocol for N-Acylation [1][11]

  • Reaction Setup: Dissolve the piperidine sulfone intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath to control the exothermicity of the reaction.

  • Reagent Addition: Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction by LC-MS or TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be purified by column chromatography or recrystallization.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion (N-Arylation) Inactive catalyst; Insufficiently strong base; Steric hindrance.Ensure anhydrous/anaerobic conditions. Switch to a more active ligand (e.g., a biarylphosphine). Use a stronger base like NaOtBu. Increase reaction temperature and time.[3]
Hydrodehalogenation of Aryl Halide Presence of water or protic impurities; Side reaction with the base.Use rigorously dried and degassed solvents/reagents. Consider a weaker base like Cs₂CO₃ if this is a major issue.[3]
Over-alkylation (Direct N-Alkylation) Alkylating agent is too reactive; Stoichiometry is off.Add the alkylating agent slowly and dropwise. Use a 1:1 or slight excess of the amine to the alkyl halide. Switch to reductive amination for better control.[9]
Incomplete Acylation Insufficiently reactive acylating agent; Steric hindrance near the nitrogen.Use a more reactive acylating agent (acyl chloride > anhydride). Add a catalyst like DMAP (4-dimethylaminopyridine). Increase reaction time.

Concluding Remarks

The functionalization of the nitrogen atom in piperidine sulfone intermediates is a critical step in the synthesis of novel chemical entities for drug discovery. While the electron-withdrawing nature of the sulfone moiety presents a synthetic challenge, it can be reliably overcome through the judicious selection of reagents and reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination offers a versatile route to N-aryl derivatives. For N-alkylation, reductive amination provides a highly selective and mild alternative to direct alkylation, effectively preventing common side reactions. Finally, N-acylation remains a robust and high-yielding method for producing amides. The protocols and insights provided herein serve as a foundational guide for chemists to strategically navigate these essential transformations and accelerate the development of next-generation therapeutics.

References

  • Title: Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 - Benchchem Source: BenchChem URL
  • Title: Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem Source: BenchChem URL
  • Title: Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)
  • Title: Technical Support Center: Optimization of N-arylation of Piperidin-4-amine - Benchchem Source: BenchChem URL
  • Title: Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem Source: BenchChem URL
  • Title: Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: PhD Thesis URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL
  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL
  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL
  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH Source: National Institutes of Health URL
  • Title: Application of the Ullmann Reaction for N-Aryl Bond Formation - Benchchem Source: BenchChem URL

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Strategic Application of Protecting Groups in the Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, a key intermediate in pharmaceutical research. The document details the rationale behind the selection of various amine protecting groups, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). It offers in-depth, step-by-step protocols for protection, key synthetic transformations, and deprotection steps. The causality behind experimental choices, self-validating protocols, and comparative data are presented to aid researchers in developing robust and efficient synthetic routes.

Introduction: The Importance of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space in drug discovery. Specifically, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine is a crucial building block in the development of various therapeutic agents. The methylsulfonylphenoxy moiety offers potential for hydrogen bonding and other interactions with biological targets, while the piperidine ring provides a key anchor point for further molecular elaboration.

The synthesis of this target molecule necessitates a careful and strategic approach to the use of protecting groups. The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in undesired side reactions during the key ether formation step.[2] Therefore, temporary masking of this functionality is paramount to achieving a successful and high-yielding synthesis. This guide will explore the most effective protecting group strategies to achieve this goal.

Choosing the Right Guardian: A Comparative Analysis of Amine Protecting Groups

The selection of an appropriate protecting group is dictated by its stability to the reaction conditions of the subsequent synthetic steps and the ease and selectivity of its removal. For the piperidine nitrogen, the most common and effective protecting groups are carbamates, which effectively decrease the nucleophilicity of the amine.[2] The three most widely employed carbamate protecting groups are Boc, Cbz, and Fmoc, each with its unique characteristics.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most frequently used amine protecting groups due to its robustness under a wide range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This acid lability makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.[4]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, is renowned for its stability to both acidic and basic conditions.[5][6] Its primary mode of removal is through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), offering an excellent orthogonal deprotection strategy relative to acid- or base-labile groups.[2][5]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is distinguished by its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][8] This unique deprotection condition makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[5]

Comparative Summary of Protecting Groups
Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl)[2][3]Stable to a wide range of non-acidic conditions; easy to remove.[2]Can be cleaved by strong acids used for other deprotections.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd)[2][5]Stable to both acidic and basic conditions; orthogonal to acid/base labile groups.[5]Not suitable for molecules with other reducible functional groups.
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl or Fmoc-OSuBasic (e.g., 20% Piperidine in DMF)[7][8]Base-lability provides excellent orthogonality.[5]Sensitive to basic conditions that may be required in the synthesis.

Synthetic Strategies and Protocols

The synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine can be approached through several key transformations. The general strategy involves the protection of the piperidine nitrogen, followed by the formation of the ether linkage, and concluding with the deprotection of the nitrogen. Two primary methods for the etherification step are the Williamson ether synthesis and the Mitsunobu reaction.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic pathway, highlighting the critical role of the protecting group (PG).

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection 4-Hydroxymethylpiperidine 4-Hydroxymethylpiperidine N-Protected-4-hydroxymethylpiperidine N-Protected-4-hydroxymethylpiperidine 4-Hydroxymethylpiperidine->N-Protected-4-hydroxymethylpiperidine  Protection (e.g., (Boc)₂O, Cbz-Cl, Fmoc-Cl) N-Protected-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine N-Protected-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine N-Protected-4-hydroxymethylpiperidine->N-Protected-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine  Williamson Ether Synthesis or Mitsunobu Reaction 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine N-Protected-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine->4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine  Deprotection (Acid, H₂/Pd, or Base)

Caption: General synthetic workflow for 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

Protocol 1: Boc Protection Strategy

This protocol utilizes the widely applicable Boc protecting group.

3.2.1. Step 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine

  • Rationale: The Boc group is introduced to prevent the piperidine nitrogen from acting as a nucleophile in the subsequent etherification step. The use of a mild base like sodium bicarbonate ensures the reaction proceeds efficiently without causing unwanted side reactions.[2]

  • Materials:

    • 4-(Hydroxymethyl)piperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a mixture of DCM and water.

    • Add sodium bicarbonate (1.0 M aqueous solution, 1.1 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Separate the organic layer and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine, which can often be used in the next step without further purification.

3.2.2. Step 2: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers.[9] It involves the reaction of an alkoxide with a primary alkyl halide.[10][11] In this case, the alkoxide is generated from N-Boc-4-(hydroxymethyl)piperidine using a strong base like sodium hydride.

  • Materials:

    • N-Boc-4-(hydroxymethyl)piperidine

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 4-Fluorophenyl methyl sulfone

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

  • Procedure:

    • To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 4-fluorophenyl methyl sulfone (1.1 eq) in DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor by TLC.

    • Cool the reaction to room temperature and quench carefully with water.

    • Extract the mixture with EtOAc (3 x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate under reduced pressure and purify the crude product by column chromatography to afford N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

3.2.3. Step 2 (Alternative): Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction provides a milder alternative for ether synthesis, particularly when dealing with sensitive substrates.[12] It proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral starting material used here.[13][14] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

  • Materials:

    • N-Boc-4-(hydroxymethyl)piperidine

    • 4-(Methylsulfonyl)phenol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), 4-(methylsulfonyl)phenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

3.2.4. Step 3: N-Boc Deprotection

  • Rationale: The final step is the removal of the Boc group to unveil the desired secondary amine. This is typically achieved under acidic conditions.[2]

  • Materials:

    • N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours.[2] Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

Protocol 2: Cbz Protection Strategy

This protocol employs the Cbz group, offering an alternative deprotection method.

3.3.1. Step 1: N-Cbz Protection of 4-(Hydroxymethyl)piperidine

  • Rationale: The Cbz group provides robust protection under both acidic and basic conditions, making it suitable for a wide range of subsequent reactions.[5]

  • Procedure: Follow a similar procedure to the N-Boc protection, substituting benzyl chloroformate (Cbz-Cl) for (Boc)₂O and using a suitable base such as sodium carbonate or triethylamine.

3.3.2. Step 2: Etherification

  • Procedure: Perform either the Williamson ether synthesis or the Mitsunobu reaction as described in sections 3.2.2 and 3.2.3, using N-Cbz-4-(hydroxymethyl)piperidine as the starting material.

3.3.3. Step 3: N-Cbz Deprotection

  • Rationale: The Cbz group is selectively removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[6]

  • Materials:

    • N-Cbz-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine

    • Palladium on carbon (Pd/C, 10 wt%)

    • Hydrogen gas (H₂)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve N-Cbz-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product.

Protocol 3: Fmoc Protection Strategy

This protocol utilizes the base-labile Fmoc group.

3.4.1. Step 1: N-Fmoc Protection of 4-(Hydroxymethyl)piperidine

  • Rationale: The Fmoc group's base lability provides a distinct orthogonal deprotection strategy.[8]

  • Procedure: React 4-(hydroxymethyl)piperidine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate.

3.4.2. Step 2: Etherification

  • Procedure: Perform either the Williamson ether synthesis or the Mitsunobu reaction as described in sections 3.2.2 and 3.2.3, using N-Fmoc-4-(hydroxymethyl)piperidine as the starting material. Care must be taken to avoid strongly basic conditions that could prematurely cleave the Fmoc group.

3.4.3. Step 3: N-Fmoc Deprotection

  • Rationale: The Fmoc group is efficiently removed with a solution of piperidine in DMF.[7]

  • Materials:

    • N-Fmoc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir the mixture at room temperature for 30-60 minutes. Monitor by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

    • The crude product can be purified by column chromatography or acid-base extraction to remove the dibenzofulvene-piperidine adduct.

Orthogonal Protection Strategies

The choice of protecting group becomes even more critical when additional functionalities are present in the molecule that may require protection. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[2]

G cluster_0 Protecting Groups cluster_1 Deprotection Conditions Boc Boc (Acid Labile) Acid Acid (e.g., TFA) Boc->Acid Deprotects Cbz Cbz (Hydrogenolysis) Hydrogenolysis H₂/Pd Cbz->Hydrogenolysis Deprotects Fmoc Fmoc (Base Labile) Base Base (e.g., Piperidine) Fmoc->Base Deprotects Acid->Cbz Stable Acid->Fmoc Stable Hydrogenolysis->Boc Stable Hydrogenolysis->Fmoc Stable Base->Boc Stable Base->Cbz Stable

Caption: Orthogonality of common amine protecting groups.

This orthogonality is a powerful tool in complex organic synthesis, enabling the selective deprotection and functionalization of different parts of a molecule in a controlled manner.

Conclusion

The successful synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine hinges on the judicious selection and application of a protecting group for the piperidine nitrogen. The Boc, Cbz, and Fmoc groups each offer distinct advantages and deprotection pathways, allowing for flexibility in synthetic design. By understanding the chemical properties of these protecting groups and the mechanisms of the key synthetic transformations, researchers can develop efficient and robust routes to this valuable pharmaceutical intermediate. The detailed protocols provided in this guide serve as a practical resource for scientists and professionals in the field of drug development.

References

  • Methods in Molecular Biology. (1994). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Drug Discovery News. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). Ionic liquids in the Cbz-protection of amino acids. Amino acids, 29(3), 235-239.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Ghassemi, S., & Fields, G. B. (1998). 1, 8-Diazabicyclo [5.4. 0] undec-7-ene in solid-phase peptide synthesis. Letters in peptide science, 5(1), 1-6.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Aslam, S., & Gurtu, S. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-reviews in organic chemistry, 17(5), 534-550.
  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details a robust, microwave-assisted protocol for the synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine . This structural motif is a critical pharmacophore found in G Protein-Coupled Receptor 119 (GPR119) agonists, which are therapeutic targets for Type 2 Diabetes and obesity [1].

Why Microwave Chemistry?

Traditional thermal synthesis of aryl ethers via Nucleophilic Aromatic Substitution (


) or Williamson ether synthesis often requires prolonged heating (12–24 hours), harsh solvents, and suffers from variable yields due to thermal degradation or competitive side reactions.

The microwave-assisted approach offers three distinct advantages for this specific sulfone-containing scaffold:

  • Activation Energy: The para-methylsulfonyl group (

    
    ) is a strong electron-withdrawing group (
    
    
    
    ), activating the aromatic ring for
    
    
    . Microwave irradiation efficiently overcomes the activation barrier for the formation of the Meisenheimer complex, reducing reaction times from hours to minutes [2].
  • Solvent Polarity Coupling: The use of polar aprotic solvents (DMF, NMP) required for

    
     couples excellently with microwave dielectric heating, ensuring rapid and uniform energy transfer.
    
  • Cleanliness: Short reaction times minimize the thermal decomposition of the sulfone moiety and the oxidative degradation of the piperidine ring.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a two-step convergent sequence:

  • Step 1 (

    
     Coupling):  Displacement of fluoride from 4-fluorophenyl methyl sulfone by the alkoxide of N-Boc-4-hydroxymethylpiperidine.
    
  • Step 2 (Deprotection): Acid-mediated removal of the tert-butoxycarbonyl (Boc) group to yield the free amine.

Reaction Pathway Diagram[1]

ReactionScheme Start1 4-Fluorophenyl methyl sulfone Inter Intermediate A: N-Boc-Protected Ether Start1->Inter Step 1: SNAr NaH, DMF, MW 140°C (Meisenheimer Complex) Start2 N-Boc-4-(hydroxymethyl) piperidine Start2->Inter Product Target: 4-((4-(Methylsulfonyl) phenoxy)methyl)piperidine Inter->Product Step 2: Deprotection TFA/DCM or HCl/Dioxane (MW)

Figure 1: Synthetic route leveraging the electron-withdrawing activation of the sulfone group.

Experimental Protocol

Materials & Equipment[2][3][4]
  • Microwave Reactor: Single-mode or Multi-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 10–20 mL high-pressure microwave vials with crimp caps.

  • Reagents:

    • 4-Fluorophenyl methyl sulfone (CAS: 455-15-2)

    • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6)

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous DMF (Dimethylformamide)

Step 1: Microwave-Assisted Coupling

Objective: Synthesize tert-butyl 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine-1-carboxylate.

  • Alkoxide Formation:

    • To a dried 20 mL microwave vial equipped with a magnetic stir bar, add N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv, 2.0 mmol, 430 mg).

    • Add Anhydrous DMF (4.0 mL).

    • Caution: Carefully add Sodium Hydride (1.2 equiv, 2.4 mmol, 96 mg) in small portions under a nitrogen stream. Vent the vial via a needle to allow

      
       gas to escape. Stir at room temperature for 10 minutes until gas evolution ceases.
      
  • Substrate Addition:

    • Add 4-Fluorophenyl methyl sulfone (1.0 equiv, 2.0 mmol, 348 mg) to the reaction mixture.

    • Seal the vial with a PTFE-lined crimp cap.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Method: Fixed Temperature.

    • Set Temperature: 140 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds.

    • Absorption Level: High (due to DMF).

  • Work-up:

    • Cool the reaction to room temperature (using reactor air jet).

    • Pour the mixture into ice-water (40 mL) to quench excess base.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient) is usually required to remove mineral oil, though the crude is often >90% pure.

Step 2: Microwave-Assisted Boc-Deprotection

Objective: Isolate the free amine target.

  • Preparation:

    • Dissolve the intermediate from Step 1 (approx. 1.8 mmol) in 1,4-Dioxane (3 mL).

    • Add 4M HCl in Dioxane (3 mL, excess).

  • Irradiation:

    • Seal the vial.

    • Set Temperature: 80 °C.

    • Hold Time: 5 minutes.

    • Note: Thermal deprotection takes 1-2 hours; microwave accelerates this significantly.

  • Isolation:

    • Concentrate the solvent in vacuo.

    • Triturate the solid with diethyl ether to yield the hydrochloride salt of the target.

    • For the free base: Dissolve in water, basify with 1M NaOH to pH 12, and extract with DCM.

Results & Data Analysis

Expected Yields & Specifications
ParameterConventional HeatingMicrowave Protocol
Reaction Time (Step 1) 12–16 Hours (Reflux)15 Minutes
Reaction Time (Step 2) 2 Hours5 Minutes
Isolated Yield (Overall) 45–60%78–85%
Purity (HPLC) 85–90%>95%
Analytical Validation
  • 1H NMR (400 MHz, DMSO-d6):

    
     7.85 (d, 2H, Ar-H ortho to 
    
    
    
    ), 7.20 (d, 2H, Ar-H ortho to O), 3.95 (d, 2H,
    
    
    ), 3.15 (s, 3H,
    
    
    ), 3.00 (m, 2H, piperidine eq), 2.55 (m, 2H, piperidine ax), 1.80 (m, 1H, CH), 1.70 (m, 2H), 1.20 (m, 2H).
  • LC-MS: Expected

    
     = 270.1 (Free base).
    

Troubleshooting & Optimization Logic

Workflow Decision Tree

Optimization Start Analyze LCMS of Crude Check1 Is Conversion < 50%? Start->Check1 Action1 Increase Temp to 160°C or Extend Time to 30m Check1->Action1 Yes Check2 Is Byproduct > 10%? (Hydrolysis of Sulfone) Check1->Check2 No Action2 Ensure Anhydrous Conditions Switch Base to tBuOK Check2->Action2 Yes Success Proceed to Workup Check2->Success No

Figure 2: Logical flow for troubleshooting reaction outcomes.

Critical Parameters
  • Temperature Control: Do not exceed 180°C. While sulfones are stable, the ether linkage can undergo cleavage at extreme temperatures in the presence of strong bases.

  • Base Selection: NaH is preferred for its irreversible deprotonation. If functional group tolerance is an issue, Cesium Carbonate (

    
    )  can be used but requires higher temperatures (160°C) and longer times due to the heterogeneous nature of the reaction [3].
    
  • Concentration: High concentration (0.5 M – 1.0 M) favors the bimolecular

    
     reaction rate.
    

Safety & Compliance

  • Vessel Pressure: DMF absorbs microwaves strongly. At 140°C, the internal pressure is manageable (< 5 bar), but ensure the vessel is rated for at least 20 bar.

  • Hydrogen Gas: The use of NaH generates hydrogen. Ensure the vial is vented during the pre-stirring phase before sealing and irradiation.

  • Superheating: Microwave heating can cause solvent superheating. Always use the reactor's "High Absorption" setting to regulate power delivery carefully to prevent temperature overshoots.

References

  • Ritter, K. et al. (2009). Design and Synthesis of Potent and Selective GPR119 Agonists. Journal of Medicinal Chemistry.[2] Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Biotage. (2023).[3][4][5] Microwave Synthesis: PathFinder - SNAr Reactions.Link

  • Sigma-Aldrich. (2023). Product Specification: 4-Fluorophenyl methyl sulfone.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields.

Introduction: The Synthetic Strategy

The synthesis of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine is most effectively achieved through a convergent synthesis strategy culminating in a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ether linkages, involving the reaction of an alkoxide with a substrate bearing a good leaving group via an SN2 mechanism.[1][2]

Our recommended pathway involves four key stages:

  • Protection: The secondary amine of the piperidine ring is protected to prevent it from acting as a competing nucleophile in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[3]

  • Activation: The primary hydroxyl group of the N-Boc-4-(hydroxymethyl)piperidine is converted into a superior leaving group, typically a tosylate or mesylate, to facilitate nucleophilic substitution.

  • Coupling: The core ether bond is formed via a Williamson ether synthesis between the activated piperidine intermediate and the phenoxide of 4-(methylsulfonyl)phenol.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

This guide is structured to address potential issues at each of these critical stages.

Overall Synthetic Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Activation cluster_2 Stage 3: Coupling (Williamson Ether Synthesis) cluster_3 Stage 4: Deprotection A 4-(Hydroxymethyl)piperidine B N-Boc-4-(hydroxymethyl)piperidine A->B (Boc)2O C N-Boc-4-((tosyloxy)methyl)piperidine B->C TsCl, Base E N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine C->E D 4-(Methylsulfonyl)phenol D->E Base (e.g., NaH) F 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine E->F Acid (e.g., TFA, HCl)

Caption: Four-stage synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is protection of the piperidine nitrogen necessary?

A1: The secondary amine of the piperidine ring is a potent nucleophile. Without protection, it would compete with the desired phenoxide nucleophile in the SN2 coupling step, leading to N-alkylation of the starting phenol and significantly reducing the yield of the desired ether. The Boc group is an excellent choice as it is stable under the basic conditions of the Williamson synthesis and can be cleanly removed under acidic conditions.[3]

Q2: Which is a better leaving group for the activated piperidine intermediate: a halide or a sulfonate ester (tosylate/mesylate)?

A2: Both halides (Cl, Br, I) and sulfonate esters (tosylates, mesylates) are effective leaving groups for SN2 reactions. However, sulfonate esters are often preferred in laboratory and process settings for several reasons:

  • They are typically crystalline, stable solids that are easy to purify.

  • The synthesis from the corresponding alcohol is high-yielding and avoids the often harsh conditions required for halogenation (e.g., using thionyl chloride or phosphorus tribromide).[4]

  • Tosylates and mesylates are exceptionally good leaving groups, often leading to faster and cleaner reactions. A common method involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[5]

Leaving GroupPrecursor ReagentTypical ConditionsAdvantagesDisadvantages
Tosylate (-OTs) p-Toluenesulfonyl chloride (TsCl)Pyridine or Et3N, 0°C to RTHigh-yielding, crystalline intermediate, excellent leaving groupCan be sensitive to moisture
Mesylate (-OMs) Methanesulfonyl chloride (MsCl)Et3N, DCM, 0°C to RTExcellent leaving group, often more reactive than tosylateMsCl is highly reactive and corrosive
Chloride (-Cl) Thionyl chloride (SOCl2)RefluxInexpensive reagentHarsh conditions, potential for side reactions
Bromide (-Br) Phosphorus tribromide (PBr3)0°C to RTHighly reactive alkylating agentReagent is corrosive and moisture-sensitive

Q3: What are the most critical parameters for the Williamson ether synthesis (coupling) step?

A3: The success of this SN2 reaction hinges on three key factors:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the 4-(methylsulfonyl)phenol, which is more acidic than phenol itself but still requires a potent base. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation. Weaker bases like potassium carbonate (K2CO3) can also be used, but may require higher temperatures and longer reaction times.[6]

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal.[7] They effectively solvate the cation of the base (e.g., Na+) while leaving the phenoxide nucleophile relatively "naked" and highly reactive, thus accelerating the SN2 reaction rate.[7]

  • Temperature Control: SN2 reactions are in competition with elimination (E2) reactions. While elimination is less of a concern with a primary sulfonate/halide, higher temperatures can favor this side reaction.[8] It is best to start the reaction at room temperature and gently heat only if the reaction is sluggish, monitoring carefully by TLC or LC-MS.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or no conversion during the N-Boc protection of 4-(hydroxymethyl)piperidine.

  • Possible Cause: Degradation of di-tert-butyl dicarbonate ((Boc)2O). This reagent can slowly decompose upon storage, especially if exposed to moisture.

  • Recommended Solution:

    • Verify Reagent Quality: Use a fresh bottle of (Boc)2O or verify the purity of your existing stock.

    • Optimize Stoichiometry: Ensure at least 1.05-1.1 equivalents of (Boc)2O are used relative to the piperidine starting material.

    • Reaction Time: While often complete in a few hours, allow the reaction to stir overnight at room temperature to ensure full conversion.[5] Monitor progress by TLC, staining with ninhydrin (the starting material will be positive, the product will not).

Problem 2: Incomplete reaction or complex mixture during the activation (tosylation) step.

  • Possible Cause: Presence of water in the reaction. Sulfonyl chlorides like TsCl react readily with water, which consumes the reagent and complicates the reaction.

  • Recommended Solution:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., pyridine or dichloromethane). If using a solvent like DCM with a base like triethylamine, ensure both are anhydrous.

    • Control Temperature: Add the TsCl slowly to the solution of the alcohol at 0°C to control the initial exothermic reaction before allowing it to warm to room temperature.[5]

    • Purification: After workup, the tosylate product may require purification by column chromatography or recrystallization to remove any unreacted alcohol or byproducts before proceeding to the next step.

Problem 3: Low yield in the Williamson ether synthesis coupling step.

This is the most critical step and can fail for several reasons. Use the following decision tree to diagnose the issue.

G start Low Yield in Coupling Step q1 Did you observe H2 gas evolution upon adding NaH? start->q1 a1_yes Yes: Phenoxide formed. Is starting tosylate still present? q1->a1_yes Yes a1_no No: Phenoxide likely did not form. q1->a1_no No a2_yes Yes: Symmetrical diaryl ether or other byproducts detected? a1_yes->a2_yes No, starting tosylate is consumed a2_no No: Reaction is sluggish. a1_yes->a2_no Yes, starting tosylate remains sol_a1_no Troubleshoot Phenoxide Formation: 1. Use fresh, high-purity NaH. 2. Ensure solvent (DMF/DMSO) is anhydrous. 3. Stir at RT for 30-60 min before adding tosylate. a1_no->sol_a1_no sol_a2_yes Troubleshoot Side Reactions: 1. Lower the reaction temperature. 2. Ensure slow addition of the tosylate to the phenoxide solution. 3. Verify stoichiometry; do not use a large excess of base. a2_yes->sol_a2_yes sol_a2_no Troubleshoot Sluggish Reaction: 1. Gently heat the reaction to 50-60°C. 2. Extend reaction time to 12-24 hours. 3. Confirm tosylate purity; re-synthesize if needed. a2_no->sol_a2_no

Caption: Troubleshooting the Williamson ether synthesis.

Problem 4: Difficulty with the final Boc-deprotection.

  • Possible Cause: Insufficiently acidic conditions or acid-labile functional groups elsewhere in the molecule (not an issue for this specific target).

  • Recommended Solution:

    • Standard Conditions: The most common and effective methods are using a solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Reaction Monitoring: The reaction is typically fast (30-60 minutes at room temperature). Monitor by LC-MS to confirm the loss of the Boc group (mass change of -100 amu).

    • Workup: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can then be neutralized with a base (e.g., sat. aq. NaHCO3) and extracted, or used directly as the hydrochloride or trifluoroacetate salt.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All experiments should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine (3)
  • To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in tetrahydrofuran (THF, approx. 0.5 M), add di-tert-butyl dicarbonate (1.1 eq).[5]

  • Stir the solution at room temperature for 8-12 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM, visualized with ninhydrin and p-anisaldehyde stains).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product, which is often a colorless oil or white solid of sufficient purity for the next step. Expected yield: >90%.[5]

Protocol 2: Synthesis of N-Boc-4-((tosyloxy)methyl)piperidine (4)
  • Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous pyridine (approx. 0.5 M) and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5°C.[5]

  • Allow the reaction to stir at 0-5°C for 10-16 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts sequentially with cold 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield white crystals. Expected yield: ~80-90%.[5]

Protocol 3: Synthesis of N-Boc-4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (5)
  • To a flame-dried flask under an inert atmosphere (N2 or Ar), add anhydrous DMF (approx. 0.4 M) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Cool the suspension to 0°C and add 4-(methylsulfonyl)phenol (1.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen gas evolution ceases.

  • Add a solution of N-Boc-4-((tosyloxy)methyl)piperidine (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Stir the reaction at room temperature for 12-18 hours. If the reaction is slow, it can be gently heated to 50°C.

  • Monitor by TLC or LC-MS for the disappearance of the tosylate.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 4: Synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (Final Product)
  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product as a free base.

References

  • Google Patents. (2014). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Lumen Learning. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

Sources

Technical Support Center: A Scientist's Guide to Solubilizing 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this compound in various reaction solvents. As a molecule incorporating both a basic piperidine ring and a highly polar methylsulfonyl group, its solubility profile can be complex. This document provides a structured, causality-driven approach to troubleshooting, moving from fundamental properties to advanced solubilization techniques.

Section 1: Understanding the Molecule - Core Physicochemical Profile

Before troubleshooting, it is crucial to understand the structural and physicochemical properties of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine that govern its solubility. The molecule's two key features are the basic piperidine nitrogen, which can be protonated, and the polar, crystalline-promoting methylsulfonyl group.

PropertyValue / StructureRationale & Impact on Solubility
Chemical Structure Chemical Structure of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidineThe structure combines a flexible, basic piperidine moiety with a rigid, polar aromatic sulfone. This duality can lead to challenging solubility, being poorly soluble in both non-polar and some polar solvents.
Molecular Formula C₁₃H₁₉NO₃S-
Molecular Weight 269.36 g/mol A moderate molecular weight, not inherently a primary cause of insolubility.
Predicted pKa ~10-11 (Piperidine N)The basic nitrogen is the most critical handle for solubility manipulation. At pH values significantly below this pKa, the compound will exist as a protonated, cationic salt, which is typically much more soluble in polar solvents.[1]
Predicted LogP ~1.5 - 2.0This value suggests a moderate lipophilicity. While not extremely "greasy," it is not highly water-soluble as a free base.[2]
Topological Polar Surface Area (TPSA) ~55.4 ŲThe sulfonyl and ether oxygens contribute to a significant TPSA, indicating a capacity for hydrogen bonding, which favors solubility in polar, protic solvents.[2]
Physical Form Likely a solidCompounds with sulfonyl groups are often crystalline solids with high lattice energy, which must be overcome by the solvent for dissolution to occur.[3][4]

Section 2: Frequently Asked Questions (FAQs) - The Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing a logical progression of troubleshooting steps.

Q1: My 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is insoluble in my primary reaction solvent (e.g., Dichloromethane, THF, Acetonitrile). What should I do first?

A1: The first and most fundamental step is a systematic solvent screening.[3] Impurities can significantly affect solubility, so first, ensure the purity of your compound is verified.[3] The goal is to match the solvent's polarity with the different domains of your molecule. Given its composite nature, a single solvent may not be ideal.

We recommend screening a small amount of your compound against a panel of solvents with varying polarities.

Solvent ClassRecommended SolventsRationale
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These are powerful solvents capable of disrupting crystal lattice energy and solvating a wide range of organic compounds, including those with sulfonyl groups.[3] Patent literature often shows related intermediates being successfully dissolved in DMF.[5][6]
Alcohols Methanol, Ethanol, Isopropanol (IPA)These polar protic solvents can engage in hydrogen bonding with the sulfonyl and ether oxygens, potentially aiding solvation.[3]
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, 1,4-DioxaneModerately polar solvents that may be effective, especially if the reaction requires less polar conditions.
Chlorinated Dichloromethane (DCM)A common starting point, but may not be polar enough on its own to dissolve this compound efficiently.

If a single solvent is insufficient, the next logical step is to explore co-solvent systems.

Q2: Single solvents didn't work. How can I effectively use a co-solvent system?

A2: A co-solvent system, which is a mixture of a primary solvent with a miscible "power" solvent, is a highly effective technique.[3][7] The strategy is to use the minimum amount of the stronger co-solvent necessary to achieve dissolution, thereby maintaining the overall properties of the primary reaction solvent.

The most effective co-solvents for this compound are typically polar aprotic solvents like DMSO or DMF.[3] They excel at breaking up the crystal lattice of highly crystalline solids. See Protocol 2 for a detailed methodology.

Q3: My compound precipitates during an aqueous workup or when used in a protic reaction medium. How can I prevent this?

A3: This is a classic pH-dependent solubility problem. The basic piperidine nitrogen is your key to solving this. At neutral or basic pH, the compound exists as the free base, which has lower aqueous solubility. By acidifying the aqueous medium, you protonate the piperidine nitrogen to form a highly soluble cationic salt.[1][8][9]

  • For Workups: Ensure your aqueous phase is acidic (pH < 4) before extraction. Use dilute HCl or another suitable acid.

  • For Protic Reactions: If the reaction chemistry allows, adding a stoichiometric amount of a strong acid (like HCl or MsOH) can keep the compound in its soluble salt form throughout the reaction.

G cluster_0 Low pH (e.g., pH < 4) cluster_1 Neutral / High pH (e.g., pH > 8) a R-NH₂⁺ (Protonated Piperidine) High Solubility in Polar Solvents b R-NH (Free Base) Low Solubility in Polar Solvents a->b Add Base (e.g., NaOH) b->a Add Acid (e.g., HCl)

Caption: pH's influence on compound form and solubility.

Q4: Is heating a viable option to force dissolution?

A4: Gentle heating can be a quick way to increase the rate of dissolution and, for some compounds, the solubility limit.[1] However, this approach carries two significant risks:

  • Thermal Degradation: You must first confirm that your compound is stable at the desired temperature for the duration of the reaction. Run a small-scale stability test (e.g., hold a solution at temperature for several hours and check purity by LCMS).

  • Precipitation on Cooling: This is a common issue. A solution that is clear when hot may precipitate as it cools to room temperature or if the reaction temperature fluctuates. This can lead to inconsistent reaction kinetics and isolation problems.

Heating is best used for initial solubilization in a process where the temperature will be maintained, but it is often not a robust solution for underlying insolubility.

Q5: For future syntheses, would it be better to isolate and use a salt form of this compound?

A5: Yes, for many applications, creating a salt is a superior long-term strategy.[8][10] Converting the free base to a stable salt (e.g., hydrochloride, mesylate, or sulfate) can dramatically improve its handling and solubility in polar protic and aqueous systems.[8] A salt screening study is often performed in drug development to find a salt with the optimal balance of solubility, stability, and crystallinity.[8] This upfront investment can save significant time by preventing solubility issues in downstream applications.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Dispense 5-10 mg of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMF, DMSO, Methanol, THF, Acetonitrile, Toluene).

  • Agitation: Agitate the vials at room temperature (e.g., vortex or shaker) for 30 minutes.

  • Observation: Visually inspect each vial for complete dissolution. Note any solvents that result in partial or full dissolution.

  • Selection: Choose the most suitable solvent that provides complete dissolution and is compatible with your planned reaction chemistry.

Protocol 2: Co-Solvent Solubility Enhancement

  • Initial Setup: Suspend 5-10 mg of the compound in 0.5 mL of your desired primary reaction solvent (in which it is insoluble).

  • Co-solvent Titration: Add a powerful co-solvent (e.g., DMSO or DMF) dropwise (e.g., 10 µL at a time) to the suspension while agitating vigorously.

  • Observation: After each addition, allow the mixture to stir for 5-10 minutes and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until complete dissolution is achieved. Record the final volume percentage of the co-solvent (v/v%).

  • Optimization: Select the solvent system with the lowest percentage of co-solvent that achieves and maintains solubility and is compatible with your reaction conditions.[3]

Section 4: General Troubleshooting Workflow

This workflow provides a visual guide to the decision-making process for addressing solubility issues with the title compound.

G start Start: Compound Insoluble purity Step 1: Verify Compound Purity start->purity solvent_screen Step 2: Systematic Solvent Screen (Protocol 1) purity->solvent_screen dissolved1 Is it Soluble? solvent_screen->dissolved1 cosolvent Step 3: Use Co-Solvent System (Protocol 2) dissolved1->cosolvent No end Proceed with Reaction dissolved1->end  Yes dissolved2 Is it Soluble? cosolvent->dissolved2 advanced Step 4: Consider Advanced Options dissolved2->advanced No dissolved2->end  Yes ph_mod pH Modification (for protic systems) advanced->ph_mod temp_mod Temperature Increase (check stability) advanced->temp_mod salt_form Salt Formation (long-term strategy) advanced->salt_form ph_mod->end temp_mod->end salt_form->end

Caption: A systematic workflow for troubleshooting solubility.

References

  • BenchChem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
  • BenchChem. (n.d.). Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • PubChem. (n.d.). 4-(Methylsulfonylmethylsulfonyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • BenchChem. (n.d.). Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • SpringerLink. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Retrieved from [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

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Technical Support Center: Purification & Troubleshooting Guide for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine , a critical intermediate frequently utilized in the synthesis of GPR119 agonists and BET inhibitors.

Because this molecule is typically synthesized via either a Mitsunobu reaction or a Nucleophilic Aromatic Substitution (SNAr) , crude reaction mixtures are often heavily contaminated with structurally similar or highly crystalline byproducts. This guide bypasses generic advice, offering field-proven, causality-driven protocols to isolate your target compound with high purity, often without the need for exhaustive column chromatography.

I. Synthesis & Purification Workflow

To effectively purify your compound, you must first map where specific impurities enter your workflow. The diagram below illustrates the two primary synthetic routes and the targeted purification steps required for each.

PurificationWorkflow Mitsunobu Mitsunobu Route Generates TPPO & Phenol Crude Crude N-Boc Intermediate Mixture Mitsunobu->Crude SNAr SNAr Route Generates Sulfone & Phenol SNAr->Crude ZnCl2 Step 1: ZnCl2 Treatment (Precipitates TPPO) Crude->ZnCl2 If Mitsunobu BaseWash Step 2: Na2CO3 Wash (Removes Acidic Phenol) Crude->BaseWash If SNAr ZnCl2->BaseWash Deprotect Step 3: Deprotection (TFA or HCl) BaseWash->Deprotect AcidBase Step 4: Acid-Base Extraction (Removes Neutral Sulfone) Deprotect->AcidBase Final Pure Target: 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine AcidBase->Final

Workflow for the synthesis and targeted purification of the piperidine derivative.

II. Quantitative Impurity Profiling

Effective purification relies on exploiting the physicochemical differences between the target molecule and the reaction byproducts.

Impurity / TargetChemical RoleEst. pKaPolarity / NatureRecommended Removal Strategy
4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Target Molecule~10.5 (Amine)Basic, Hydrophilic (as salt)Phase-switching via Acid-Base Extraction
Triphenylphosphine Oxide (TPPO) Mitsunobu ByproductN/ANeutral, Highly Crystalline

Complexation & Filtration
4-(Methylsulfonyl)phenol Starting Material / Hydrolysis~7.9 (Phenol)Weakly AcidicMild Alkaline Wash (5%

)
4-Fluorophenyl methyl sulfone SNAr Starting MaterialN/ANeutral, HydrophobicPartition into Organic Phase during Acidic Extraction
III. Troubleshooting & FAQs

Q1: My Mitsunobu reaction yields a crude mixture heavily contaminated with Triphenylphosphine Oxide (TPPO). Column chromatography is failing due to co-elution. How can I remove it? A: TPPO is notoriously difficult to separate via silica gel chromatography because its polarity often matches the target N-Boc protected intermediate. Instead of relying on affinity, exploit the Lewis basicity of the phosphoryl oxygen. By adding anhydrous Zinc Chloride (


) to the crude mixture in ethanol or ethyl acetate, TPPO forms a highly insoluble 

coordination complex. This complex precipitates quantitatively and can be removed via simple filtration . Alternatively, Calcium Bromide (

) can be used in ethereal solvents to achieve the same precipitation effect .

Q2: I am using the SNAr route (4-fluorophenyl methyl sulfone + alkoxide). My final deprotected product contains unreacted 4-fluorophenyl methyl sulfone. What is the most efficient purification? A: The SNAr route relies on the electron-withdrawing methylsulfonyl group to activate the fluorobenzene ring . If the reaction does not reach completion, the neutral sulfone remains. Because your target compound contains a basic piperidine ring (pKa ~10.5), you should utilize a classic acid-base extraction. When you wash the organic layer with 1M HCl, the target amine protonates into a highly water-soluble piperidinium salt and moves to the aqueous layer. The unreacted 4-fluorophenyl methyl sulfone, lacking any basic sites, remains trapped in the organic layer and is discarded.

Q3: There is residual 4-(methylsulfonyl)phenol in my mixture. Can I remove it without chromatography? A: Yes. The causality here lies in the Hammett effect. A standard phenol has a pKa of ~10. However, the para-methylsulfonyl group strongly withdraws electron density from the aromatic ring (


), lowering the phenol's pKa to approximately 7.9. Because it is significantly more acidic than a standard phenol, washing the organic layer with a mild base like 5% aqueous 

(pH ~10.5) will completely deprotonate the impurity into its water-soluble phenoxide salt, effectively washing it into the aqueous waste.
IV. Self-Validating Experimental Protocols
Protocol A: Chromatography-Free TPPO Removal via

Precipitation

Use this protocol on the crude N-Boc protected intermediate immediately following a Mitsunobu reaction.

  • Solvent Exchange: Concentrate the crude Mitsunobu reaction mixture in vacuo to remove the reaction solvent (e.g., THF or DCM). Redissolve the thick residue in warm Ethanol or Ethyl Acetate (approx. 5 mL per gram of crude).

  • Complexation: Calculate the theoretical maximum yield of TPPO generated in your reaction. Add 1.5 equivalents of anhydrous

    
     (relative to TPPO) directly to the stirring solution.
    
  • Precipitation: Stir vigorously at room temperature for 2 hours.

    • Self-Validation Check: You will visually observe the formation of a dense, white, crystalline precipitate. If the solution remains clear, scratch the inside of the flask with a glass rod to induce nucleation.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with a small amount of cold solvent.

  • Verification: Spot the filtrate on a TLC plate (elute with 50% EtOAc/Hexanes).

    • Self-Validation Check: Visualize under UV (254 nm). The intensely UV-active spot at

      
       (TPPO) should be completely absent. Concentrate the filtrate to yield the TPPO-free intermediate.
      
Protocol B: Acid-Base Extraction & Hydrochloride Salt Isolation

Use this protocol after Boc-deprotection to isolate the final target molecule from neutral impurities (like unreacted sulfone).

  • Acidic Extraction: Dissolve the crude deprotected amine in Dichloromethane (DCM). Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes, then transfer to a separatory funnel.

    • Self-Validation Check: The target molecule is now in the upper aqueous layer. Spot both layers on TLC; the organic layer will contain the UV-active, high-

      
       neutral impurities, while the aqueous layer will hold the target compound at the baseline.
      
  • Phase Separation: Drain and discard the lower organic layer (containing the unreacted 4-fluorophenyl methyl sulfone). Wash the aqueous layer once more with fresh DCM to ensure complete removal of hydrophobic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring.

    • Self-Validation Check: Use pH paper to confirm the aqueous solution has reached a pH > 12. The solution should turn cloudy as the free-base piperidine crashes out of the aqueous phase.

  • Recovery: Extract the basic aqueous layer three times with fresh DCM. Combine these organic extracts, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure free amine.
    
  • Salt Formation (Optional but Recommended): Dissolve the free amine in a minimum amount of dry Diethyl Ether or THF. Slowly add 1.2 equivalents of 4M HCl in dioxane. Stir for 30 minutes, filter the resulting white solid, and dry under high vacuum to isolate 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine hydrochloride .

V. References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82(19), 9931-9936. URL:[Link]

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 2022, 26(6), 1845-1853. URL:[Link]

  • Chmielewski, M. J. G., et al. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters, 2015, 17(20), 5032-5035. URL:[Link]

Technical Support Center: Troubleshooting the Nucleophilicity of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing sluggish kinetics, low yields, or stalled substitution reactions (e.g., N-alkylation, N-arylation) when utilizing 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine .

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the physical chemistry of this specific molecule, address frequently encountered failure modes, and provide a self-validating protocol to guarantee experimental success.

Part 1: Mechanistic Root Cause Analysis (The "Why")

While piperidine itself is a highly nucleophilic secondary amine, the addition of the bulky 4-((4-(methylsulfonyl)phenoxy)methyl) substituent introduces specific physicochemical challenges that suppress its reactivity. Understanding these causal mechanisms is the first step to resolving the issue.

  • Intermolecular Self-Association (The Sulfonyl-Amine Sink): The methylsulfonyl group (

    
    ) is a potent hydrogen-bond acceptor, while the secondary piperidine nitrogen (N-H) is a hydrogen-bond donor. In non-polar or moderately polar solvents (e.g., DCM, toluene, THF), these molecules self-associate into head-to-tail dimers or oligomers. This intermolecular hydrogen bonding drastically reduces the availability of the nitrogen lone pair, effectively quenching its nucleophilicity.
    
  • Protonation State (The Salt Trap): Commercially supplied piperidine derivatives are frequently synthesized and shipped as hydrochloride (HCl) or trifluoroacetate (TFA) salts to improve shelf stability. A protonated piperidinium ion has zero nucleophilicity. If the stoichiometric base used in your reaction is too weak or insoluble in the chosen solvent, the amine remains locked in its inactive salt form, leading to incomplete reactions .

  • Steric Micro-Environments: Although the substituent is at the 4-position (para to the nitrogen) and does not directly block the N1 lone pair, the massive hydrodynamic radius of the phenoxy-methylsulfonyl tail reduces the overall collision frequency with electrophiles in solution. This lowers the pre-exponential factor in the Arrhenius equation for the

    
     transition state, making the amine behave as if it were sterically hindered .
    

Part 2: Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is stalled at 15-20% conversion despite using 2.0 equivalents of alkyl halide and


 in THF. How do I drive it to completion? 
A1:  The issue is a combination of solvent polarity and base solubility. 

has near-zero solubility in THF, meaning the deprotonation of the piperidinium salt is occurring only at the solid-liquid interface, which is extremely slow. Furthermore, THF does not sufficiently disrupt the sulfonyl-amine intermolecular hydrogen bonding. Actionable Solution: Switch the solvent to a highly polar aprotic solvent like anhydrous DMF or Acetonitrile (MeCN). If you must use a heterogeneous base, use a finely milled powder or switch to a soluble organic base like N,N-Diisopropylethylamine (DIPEA) to ensure homogeneous deprotonation.

Q2: I am trying to alkylate with an alkyl chloride, but I only see unreacted starting material. Is the amine just too weak? A2: Alkyl chlorides are notoriously poor electrophiles for bulky secondary amines. The activation energy for the


 displacement of chloride by this specific hindered piperidine is too high at standard temperatures .
Actionable Solution: Implement an in situ Finkelstein activation. Add 0.5 to 1.0 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). The iodide acts as a nucleophilic catalyst, converting the alkyl chloride to a highly reactive alkyl iodide transiently, which is then rapidly consumed by the piperidine.

Q3: I see a byproduct with exactly double the mass of my starting material on the LCMS. What is happening? A3: You are likely observing the non-covalent dimer formed by the interaction between the sulfonyl oxygen and the piperidine N-H, which can sometimes survive soft ionization (ESI) conditions. Alternatively, if your electrophile is a dihalide, you are forming a covalently bridged dimer. Ensure your solvent is aggressively disrupting H-bonds (e.g., DMSO) and that your electrophile is added dropwise via a syringe pump to maintain a low localized concentration .

Part 3: Quantitative Data & Solvent Selection Matrix

To optimize the nucleophilic attack, selecting the correct solvent and base pairing is critical. The table below summarizes the optimal conditions based on internal validation and established nucleophilicity trends.

SolventDielectric Constant (

)
H-Bond Disruption CapabilityRecommended BaseExpected

Kinetics
Dichloromethane (DCM)8.9Poor (Promotes Dimerization)DIPEA or TEASlow / Stalled
Tetrahydrofuran (THF)7.5ModerateNaH or DIPEAModerate
Acetonitrile (MeCN)37.5Good

(milled) or

Fast
N,N-Dimethylformamide (DMF)36.7ExcellentDIPEA or

Very Fast
Dimethyl Sulfoxide (DMSO)46.7Excellent

Very Fast

Part 4: Self-Validating Experimental Protocol

Optimized N-Alkylation via Finkelstein Catalysis This protocol incorporates self-validation steps to ensure the amine is fully active before the electrophile is introduced, preventing wasted reagents and time.

Reagents:

  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq)

  • Alkylating Agent (Alkyl bromide or chloride) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Sodium Iodide (NaI) (0.5 eq) - Required only if using alkyl chlorides

  • Anhydrous Acetonitrile (MeCN) or DMF (0.2 M relative to amine)

Step-by-Step Methodology:

  • Free-Base Validation (Crucial Step): Dissolve the piperidine derivative (1.0 eq) in anhydrous MeCN. Add DIPEA (2.5 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Spot the mixture on a TLC plate alongside the raw starting material. Elute with 10% MeOH/DCM containing 1%

      
      . The free-based amine will have a slightly higher 
      
      
      
      and streak significantly less than the salt form. Do not proceed to step 2 until complete free-basing is visually confirmed.
  • Catalyst Addition: Add NaI (0.5 eq) to the reaction mixture. Stir for 5 minutes to ensure dissolution.

  • Electrophile Introduction: To prevent over-alkylation (quaternary ammonium salt formation), dissolve the alkylating agent (1.2 eq) in 1 mL of MeCN and add it dropwise over 30 minutes using a syringe pump.

  • Thermal Activation: Heat the reaction to 65°C under an inert nitrogen atmosphere. Monitor by LCMS every 2 hours. The bulky nature of the substituent requires thermal energy to overcome the steric barrier of the transition state.

  • Workup: Once complete, cool to room temperature. Quench with saturated aqueous

    
    . Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (or 5% aqueous LiCl if DMF was used) to remove polar solvents. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.

Part 5: Visualizations

Workflow Start Reaction Stalled / Low Yield CheckSalt Is the Piperidine a Salt? (HCl/TFA) Start->CheckSalt AddBase Add DIPEA or Cs2CO3 Confirm Free Base via TLC CheckSalt->AddBase Yes CheckSolvent Is Solvent Non-Polar? (DCM, Toluene, THF) CheckSalt->CheckSolvent No AddBase->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or MeCN to break H-bonds CheckSolvent->ChangeSolvent Yes CheckElectrophile Is Electrophile an Alkyl Chloride? CheckSolvent->CheckElectrophile No ChangeSolvent->CheckElectrophile AddNaI Add NaI/KI (Finkelstein Catalysis) Heat to 65°C CheckElectrophile->AddNaI Yes Success Successful Substitution CheckElectrophile->Success No, it's a Bromide/Iodide AddNaI->Success

Figure 1: Systematic troubleshooting workflow for resolving stalled N-alkylation reactions.

Mechanism Monomer Protonated / Salt Form (Non-Nucleophilic) FreeAmine Free Base Piperidine (Active Nucleophile) Monomer->FreeAmine Strong Base (DIPEA) Dimer Sulfonyl-Amine Aggregate (H-Bonded, Inactive) FreeAmine->Dimer Non-Polar Solvent (DCM/Toluene) Product N-Alkylated Product (Target) FreeAmine->Product Alkyl Halide + NaI Catalysis Dimer->FreeAmine Polar Aprotic Solvent (DMF/DMSO)

Figure 2: Chemical equilibrium showing how solvent choice and base addition dictate nucleophilicity.

References

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

  • Procedure for N-alkylation of Piperidine? Source: ResearchGate URL:[Link]

Minimizing side reactions during the coupling of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine . As a secondary amine with a bulky, electron-withdrawing ether-linked tail, this compound presents specific steric and electronic challenges during C-N bond formation.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and validated protocols to minimize side reactions during amide couplings, reductive aminations, and alkylations.

Troubleshooting FAQs: Minimizing Side Reactions

Amide Coupling Challenges

Q: I am using HATU for an amide coupling, but my LC-MS shows poor conversion and a major byproduct with a mass shift of +99 Da relative to my piperidine starting material. What is happening? A: You are observing guanidinylation of your secondary amine. HATU and HBTU are technically N-guanidinium/uronium salts. If the piperidine is exposed to HATU before the carboxylic acid is fully activated, the highly nucleophilic secondary amine attacks the electrophilic uronium carbon of HATU. This forms a stable, unreactive tetramethylguanidinium byproduct, permanently capping your amine and halting the reaction [1].

  • The Causality: The nucleophilicity of the piperidine nitrogen outcompetes the carboxylate if the active ester is not fully formed [2].

  • The Fix: Implement a strict pre-activation step . Mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes before introducing the piperidine derivative. If the problem persists due to a sterically hindered carboxylic acid, switch to a phosphonium-based coupling reagent like PyBOP, which cannot form guanidinium adducts [1].

Reductive Amination Challenges

Q: My reductive amination with an aldehyde is yielding mostly the reduced alcohol instead of the desired tertiary amine. How do I fix this? A: Your reducing agent is acting on the aldehyde faster than the iminium ion can form.

  • The Causality: Secondary amines like 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine form iminium ions slower than primary amines due to increased steric congestion around the nitrogen [3].

  • The Fix: Switch from aggressive reducing agents (like

    
    ) to Sodium Triacetoxyborohydride (STAB) . STAB is mild enough that it will selectively reduce the iminium ion over the aldehyde. Furthermore, separate the reaction into two phases: allow the iminium ion to pre-form for 1–2 hours with a catalytic amount of acetic acid (pH 4–5) before adding the STAB.
    
N-Alkylation Challenges

Q: During N-alkylation with an alkyl halide, I'm seeing significant amounts of unreacted piperidine and an alkene byproduct. Why? A: The piperidine is acting as a base rather than a nucleophile, driving an E2 elimination on your alkyl halide rather than the desired SN2 substitution.

  • The Causality: The inherent basicity of the secondary amine combined with potential steric hindrance shifts the kinetic pathway toward elimination.

  • The Fix: Switch to a polar aprotic solvent (e.g., DMF or MeCN) to enhance SN2 kinetics. Use a milder, non-nucleophilic inorganic base (like

    
    ), and add a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein reaction, temporarily forming a highly reactive alkyl iodide intermediate that favors substitution over elimination.
    

Mechanistic Workflows & Visualizations

Pathway Analysis: Amide Coupling Side Reactions

Understanding the kinetic competition between active ester formation and guanidinylation is critical for secondary amine couplings.

Pathway HATU HATU (Uronium Salt) Guanidine Guanidinium Byproduct (Dead-End Side Reaction) HATU->Guanidine Acid Carboxylic Acid ActiveEster OAt Active Ester (Electrophile) Acid->ActiveEster HATU + DIPEA (Pre-activation) Amine 4-((4-(Methylsulfonyl)phenoxy) methyl)piperidine Amine->Guanidine Direct Attack on HATU (If no pre-activation) Amide Desired Amide (Target Product) ActiveEster->Amide + Amine (Nucleophilic Attack)

Kinetic competition in HATU coupling. Pre-activation prevents dead-end guanidinylation.

Optimization: Reductive Amination Workflow

Workflow Start Reductive Amination Optimization Step1 Mix Amine + Aldehyde/Ketone in DCE/DCM Start->Step1 Step2 Add catalytic AcOH (Adjust to pH 4-5) Step1->Step2 Step3 Stir 1-2h at RT (Iminium Formation) Step2->Step3 Step4 Add STAB (1.5 eq) in portions Step3->Step4 Decision Check Conversion (LC-MS) Step4->Decision Success Tertiary Amine Product Decision->Success Iminium reduced Fail Alcohol Byproduct (Direct Reduction) Decision->Fail Aldehyde reduced (Premature STAB addition)

Step-by-step logic for maximizing tertiary amine yield while minimizing alcohol byproducts.

Quantitative Data: Reagent Selection Matrices

Table 1: Coupling Reagents for Secondary Amines
ReagentTypeGuanidinylation RiskRacemization RiskRecommended Use Case
HATU Uronium/AminiumHigh (if not pre-activated)LowStandard couplings with strict 5-10 min pre-activation [1].
PyBOP PhosphoniumNone ModerateSluggish reactions; sterically hindered carboxylic acids [1].
EDC / HOBt CarbodiimideNone LowWater-soluble byproducts; excellent for large-scale synthesis.
COMU Uronium (Morpholino)ModerateVery LowSafer, less explosive alternative to HATU; requires less base.
Table 2: Reducing Agents for Reductive Amination
Reducing AgentRelative ReactivitySelectivity (Iminium vs. Carbonyl)Optimal pH

Very HighPoor (Rapidly reduces aldehydes)7.0 - 9.0

ModerateGood (Generates toxic HCN gas)6.0 - 7.0
STAB (

)
MildExcellent (Standard for sec-amines)4.0 - 5.0

Validated Experimental Protocols

Protocol A: Optimized Amide Coupling (Pre-activation Method)

This protocol is designed to create a self-validating system where the active ester is fully formed before the piperidine is introduced, eliminating guanidinium byproducts [1].

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM to a concentration of 0.1–0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Note: 1.0 eq neutralizes the coupling reagent's counterion; 1.5 eq acts as the proton scavenger for the coupling.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.05 eq) in one portion.

  • Pre-activation (Critical Step): Stir the mixture at 0 °C for exactly 5–10 minutes to form the OAt active ester. Do not exceed 15 minutes to prevent degradation of the active ester.

  • Amine Addition: Add 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash the organic layer with 5% LiCl (if using DMF) to remove solvent traces, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Two-Step Reductive Amination

This protocol separates iminium formation from reduction, ensuring the aldehyde is not prematurely reduced to an alcohol [3].

  • Iminium Formation: Dissolve 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0–2.0 eq) to adjust the apparent pH to 4–5. Stir at room temperature for 1–2 hours.

  • Validation: Pull a 10 µL aliquot, quench into MeOH, and check by LC-MS for the mass of the intermediate iminium ion to validate formation.

  • Reduction: Cool the reaction vessel to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in small portions over 10 minutes to control the exotherm.

  • Completion: Stir at room temperature for 4–12 hours until the iminium ion is consumed.

  • Workup: Quench carefully with 1N NaOH to break down boron complexes and free-base the newly formed tertiary amine. Extract with DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    

References

  • Vrettos, E. I., et al. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." RSC Advances, 2017. Available at:[Link]

  • Li, G., et al. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination." PMC/NIH, 2015. Available at:[Link]

Stability of the ether linkage in 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine during synthesis, purification, and biological assay preparation.

This document provides mechanistic insights, actionable troubleshooting steps, and validated protocols to ensure the structural integrity of your compound under various acidic conditions.

Molecular Profiling & Mechanistic Insights

To predict the behavior of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, we must analyze its structural components. The molecule features an alkyl aryl ether linkage connecting a strongly basic piperidine ring to a highly deactivated phenyl ring (para-substituted with a methylsulfonyl group).

The stability of this ether linkage in acid is governed by three intersecting chemical principles:

  • Electronic Deactivation (The -SO₂CH₃ Effect): The first step in acid-catalyzed ether cleavage is the protonation of the ether oxygen[1]. The para-methylsulfonyl group is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This depletes electron density from the aromatic ring and the adjacent ether oxygen, significantly lowering its basicity and rendering protonation kinetically unfavorable.

  • Electrostatic Repulsion: The piperidine nitrogen (pKa ~10.4) is highly basic. In any acidic medium, it instantly protonates to form a piperidinium cation. This permanent positive charge creates an electrostatic field that repels incoming protons (H⁺) from the nearby ether oxygen, further shielding the bond from acid attack.

  • Regioselective Cleavage Constraints: If forced degradation occurs (e.g., using concentrated HBr and heat), cleavage strictly follows an SN2 mechanism at the primary aliphatic carbon (the methylene group attached to the piperidine). Nucleophilic attack cannot occur on the aromatic ring because SN2 reactions are forbidden on sp² hybridized carbons[2].

Troubleshooting & FAQs

Q1: I am using 0.1% Trifluoroacetic Acid (TFA) in my HPLC mobile phase. Will the ether bond degrade during my run? A1: No. Alkyl aryl ethers are highly stable to weak acids and dilute strong acids at room temperature[3]. Because of the electronic deactivation by the methylsulfonyl group and the electrostatic repulsion from the protonated piperidine, the ether oxygen will not protonate under these mild conditions. Your compound will safely elute as a stable piperidinium trifluoroacetate salt.

Q2: During a forced degradation study using 48% HBr at 100°C, I observed complete loss of the parent compound. What happened, and what are the degradation products? A2: You have successfully forced the acidic cleavage of the ether. Under harsh conditions with strong nucleophilic acids (HBr, HI), the ether oxygen eventually protonates. The bromide ion (Br⁻) then acts as a nucleophile, attacking the less sterically hindered primary carbon via an SN2 pathway[2]. The degradation products are 4-(bromomethyl)piperidinium bromide and 4-(methylsulfonyl)phenol .

Q3: Can I use concentrated HCl to cleave this ether for a specific synthetic intermediate? A3: No. While HCl is a strong acid, the chloride ion (Cl⁻) is a relatively poor nucleophile compared to bromide or iodide. Aqueous HCl, even at reflux, is generally insufficient to cleave deactivated alkyl aryl ethers[3]. You must use HBr or HI to achieve nucleophilic substitution.

Q4: Why doesn't the cleavage reaction yield an aryl bromide and an alcohol? A4: Aryl-oxygen bonds are exceptionally strong due to partial double-bond character from resonance. Furthermore, the nucleophile (Br⁻ or I⁻) cannot perform a backside SN2 attack on an sp² hybridized aromatic carbon[2]. Therefore, the leaving group is always the phenol derivative, and the halide attaches to the alkyl chain.

Quantitative Data & Stability Matrices

Summarizing the compound's behavior across different environments allows for rapid experimental planning.

Table 1: Stability Matrix Under Various Acidic Conditions
Reagent / ConditionTemp (°C)Exposure TimePiperidine StateEther StateExpected Cleavage
0.1% Formic Acid (aq)25°C24 hoursProtonated (Cation)Intact< 0.1%
20% TFA in DCM25°C4 hoursProtonated (Cation)Intact< 0.1%
1M HCl (aq)37°C24 hoursProtonated (Cation)Intact< 1.0%
48% HBr (aq)100°C2 hoursProtonated (Cation)Cleaved> 95.0%
Table 2: Physicochemical Properties & Mechanistic Roles
Structural MoietyApprox. pKaElectronic EffectRole in Acid Stability
Piperidine Nitrogen ~10.4BasicForms a cation; electrostatically repels H⁺ from the ether.
Ether Oxygen < -3.0Weakly BasicSite of protonation for cleavage; deactivated by the aryl group.
Methylsulfonyl Group N/AStrongly EWG (-I, -R)Deactivates ether oxygen, heavily increasing acid stability.

Experimental Protocols

Protocol A: Safe Handling in Mild Acidic Media (LC-MS Preparation)

Use this protocol to prepare stable analytical samples without risking ether cleavage.

  • Weighing: Transfer 1.0 mg of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine into a clean 2.0 mL glass vial.

  • Solubilization: Add 500 µL of LC-MS grade Acetonitrile to dissolve the free base.

  • Acidification: Add 500 µL of 0.2% Formic Acid in HPLC-grade water.

    • Causality Check: The addition of acid instantly protonates the piperidine nitrogen, increasing aqueous solubility. The ether linkage remains completely unaffected.

  • Analysis: Vortex for 10 seconds. The sample is now ready for injection and will remain stable at room temperature for >48 hours.

Protocol B: Forced Degradation (Ether Cleavage Assay)

Use this protocol to intentionally cleave the ether bond to generate analytical reference standards of the degradation products.

  • Setup: Place 50 mg of the compound in a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: In a fume hood, slowly add 2.0 mL of 48% aqueous Hydrobromic Acid (HBr).

  • Heating: Heat the mixture to 100°C using an oil bath for 2 hours.

    • Causality Check: Heat provides the activation energy required to protonate the deactivated ether oxygen, allowing the Br⁻ nucleophile to execute the SN2 attack.

  • Quenching: Cool the flask to 0°C in an ice bath. Carefully neutralize the excess acid by dropwise addition of 2M NaOH until the pH reaches ~7.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL) to isolate the 4-(methylsulfonyl)phenol. The 4-(bromomethyl)piperidine will likely remain in the aqueous layer or require basic extraction (pH > 11) to isolate as a free base.

Mechanistic Visualizations

G A Protonated Ether Intermediate B SN2 Attack by Br⁻ at Primary Carbon A->B Heat + Excess HBr C 4-(Methylsulfonyl)phenol + Alkyl Halide B->C C-O Bond Cleavage

Figure 1: Acid-catalyzed SN2 cleavage pathway of the alkyl aryl ether linkage.

Workflow Start Determine Acidic Condition Mild Mild/Dilute Acids (HCl, TFA, Formic) Start->Mild Harsh Strong Halogen Acids (HBr, HI) + Heat Start->Harsh Stable Ether Remains Intact (Piperidinium Salt Forms) Mild->Stable Room Temp Cleaved Ether Cleavage (SN2 Pathway) Harsh->Cleaved Reflux

Figure 2: Decision tree for predicting ether stability based on acidic conditions.

References

  • Chemistry LibreTexts. "18.3: Reactions of Ethers - Acidic Cleavage." LibreTexts Organic Chemistry. Available at:[Link]

  • Master Organic Chemistry. "Cleavage Of Ethers With Acid." Master Organic Chemistry. Available at:[Link]

  • Fundamentals of Organic Chemistry. "9.12 Reactions of Ethers: Acidic Cleavage." Pressbooks. Available at:[Link]

Sources

Technical Support Center: Strategies for Mitigating Hygroscopicity of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling and formulating salts of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hygroscopic nature of this and structurally similar piperidine-containing active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully manage moisture-related issues in your research and development workflows.

Introduction: The Challenge of Hygroscopicity

Many active pharmaceutical ingredients (APIs), particularly salts, exhibit hygroscopicity, which is the tendency to absorb moisture from the surrounding environment.[1][2] This can lead to a cascade of problems, including:

  • Physical Instability : Caking, clumping, and deliquescence (dissolving in absorbed water) can make the compound difficult to handle, weigh accurately, and process.[3][4]

  • Chemical Degradation : The presence of water can accelerate hydrolysis, oxidation, or other degradation pathways, leading to a loss of potency and the formation of impurities.[3][5][6]

  • Changes in Solid-State Properties : Moisture can induce polymorphic transformations or conversion from an amorphous to a crystalline form, which can significantly alter solubility, dissolution rate, and bioavailability.[7][8][9][10]

  • Manufacturing and Formulation Issues : Hygroscopic powders can exhibit poor flowability, stick to equipment, and cause inconsistencies in dosage forms.[1][3][11][12]

The molecule 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, with its polar sulfonyl group and the nitrogen atom in the piperidine ring, is susceptible to forming salts that can readily attract and absorb water molecules. This guide will equip you with the knowledge and practical strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the salts of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine likely to be hygroscopic?

The hygroscopicity of a salt is influenced by the properties of both the cation and the anion. The piperidine nitrogen in 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is basic and can be protonated to form various salts (e.g., hydrochloride, mesylate, tartrate).[13] The presence of the polar methylsulfonyl group and the ether linkage can also contribute to the molecule's overall polarity and its affinity for water. Certain salt forms, particularly those with a high charge density and strong hydrogen bonding potential, are more prone to being hygroscopic. For instance, hydrochloride salts of many APIs are known to be hygroscopic.[14][15]

Q2: How can I quickly assess if my batch of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine salt is hygroscopic?

A simple qualitative test is to place a small, thinly spread amount of the powder on a watch glass and leave it exposed to the ambient laboratory environment for a few hours. Observe for any changes in appearance, such as clumping, becoming sticky, or outright deliquescence. For a more quantitative assessment, you can measure the weight gain of a sample exposed to a controlled high-humidity environment (e.g., in a desiccator with a saturated salt solution).[]

Q3: What are the ideal storage conditions for a known hygroscopic salt of this compound?

Hygroscopic materials should be stored in a tightly sealed container, preferably with a desiccant.[11] For highly sensitive materials, storage in a desiccator or a glove box with a controlled low-humidity atmosphere is recommended.[4] It is also advisable to store the material at a controlled room temperature, as temperature fluctuations can affect the relative humidity inside the packaging.

Q4: Can the choice of salt form reduce hygroscopicity?

Absolutely. Salt screening is a critical step in early drug development to select a salt form with optimal physicochemical properties, including low hygroscopicity.[17][18][19][20] Different counter-ions will result in different crystal packing and hydrogen bonding networks, which in turn affect the salt's affinity for water. A systematic salt screening study can identify a more stable, less hygroscopic crystalline form of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.[21]

Q5: What is the difference between hygroscopicity and deliquescence?

Hygroscopicity is the general ability of a substance to attract and hold water molecules from the surrounding environment. Deliquescence is an extreme form of hygroscopicity where a solid substance absorbs so much moisture from the air that it dissolves and forms a liquid solution.

Troubleshooting Guides

Issue 1: Inaccurate Weighing and Handling of the API

Symptoms:

  • Difficulty in obtaining a stable reading on the analytical balance.

  • The powder appears clumpy or sticky, making it hard to transfer.

  • Inconsistent results in subsequent experiments.

Root Cause: The API is rapidly absorbing moisture from the atmosphere upon exposure, leading to a continuous increase in weight and changes in physical properties.

Solutions:

Solution Description Pros Cons
Controlled Environment Handle and weigh the compound inside a glove box or a controlled humidity chamber.Highly effective for very sensitive materials.Requires specialized equipment.
Rapid Weighing Minimize the exposure time to the atmosphere. Have all equipment ready and perform the weighing as quickly as possible.Simple and does not require special equipment.May not be sufficient for highly hygroscopic materials.
Use of a Desiccator Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation.Reduces moisture exposure during temperature changes.Does not protect the sample during the weighing process itself.
Weighing by Difference Weigh the sealed container, dispense the required amount of powder directly into the reaction vessel or formulation, and then re-weigh the container. The difference in weight is the amount of substance used.Minimizes exposure of the bulk material.Less precise for very small quantities.
Issue 2: Poor Powder Flow and Caking During Formulation

Symptoms:

  • The powder does not flow freely from hoppers or feeders.

  • Formation of hard cakes or aggregates in the bulk powder.

  • Adhesion of the powder to manufacturing equipment like tablet punches.[1]

Root Cause: Moisture absorption leads to the formation of liquid bridges between particles, increasing inter-particle adhesion and causing clumping and poor flowability.

Solutions:

Solution Description Pros Cons
Environmental Control Conduct manufacturing and formulation processes in a humidity-controlled environment (typically below 40% RH).[12]Highly effective at preventing moisture uptake.Can be costly to implement and maintain.
Co-processing with Excipients Blend the hygroscopic API with excipients that can absorb or repel moisture, such as microcrystalline cellulose or certain types of silica.[2][6][[“]]Can significantly improve flowability and stability.Requires careful selection and optimization of excipients.
Granulation Convert the powder into granules through wet or dry granulation. This can improve flow properties and reduce the surface area exposed to the atmosphere.Effective for improving powder handling.Adds extra steps to the manufacturing process.
Film Coating For solid dosage forms like tablets, applying a moisture-barrier film coating can protect the hygroscopic core.[1][2][[“]]Provides excellent protection for the final product.Not applicable to the bulk API handling stage.
Issue 3: Chemical Instability and Degradation on Storage

Symptoms:

  • Appearance of new peaks in HPLC analysis of stored samples.

  • A decrease in the assay of the API over time.

  • Changes in color or odor of the material.

Root Cause: Absorbed water acts as a solvent and a reactant, facilitating degradation pathways like hydrolysis.

Solutions:

Solution Description Pros Cons
Cocrystallization Form a cocrystal of the API with a suitable co-former. This creates a new crystal lattice that can have lower hygroscopicity and improved stability.[5][7][14][23]Can fundamentally improve the physicochemical properties of the API.Requires screening and characterization to find a suitable co-former.
Moisture-Protective Packaging Use high-barrier packaging materials, such as aluminum foil blisters or bottles with induction seals, and include a desiccant.[1][11]Essential for ensuring long-term stability of the final product.Does not address instability during manufacturing.
pH Adjustment in Formulation For liquid or semi-solid formulations, optimizing the pH can minimize hydrolysis rates.A key strategy for stabilizing liquid formulations.Not applicable to solid dosage forms.
Selection of a Stable Polymorph During development, identify and select the most thermodynamically stable and least hygroscopic polymorphic form of the salt.[9][10]Can lead to a more robust and stable drug substance.Requires comprehensive solid-state characterization.

Experimental Protocols

Protocol 1: Gravimetric Sorption Analysis for Hygroscopicity Classification

This protocol provides a systematic way to quantify the hygroscopicity of a new salt of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

Objective: To determine the moisture sorption profile and classify the hygroscopicity of the API.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer or a gravimetric sorption analyzer.

  • Alternatively, a set of desiccators with saturated salt solutions to create controlled humidity environments.[4]

  • Analytical balance (readable to at least 0.01 mg).

Procedure (using DVS):

  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) onto the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: Increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold.

  • Desorption Isotherm: Decrease the RH in a stepwise manner from the maximum RH back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms.

Hygroscopicity Classification (based on Ph. Eur. principles): [24][25]

Classification Weight gain at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Protocol 2: Screening for Less Hygroscopic Salt Forms

Objective: To identify alternative salt forms of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine with reduced hygroscopicity.

Materials:

  • Free base of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

  • A selection of pharmaceutically acceptable acids (e.g., methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid, citric acid).

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate).

Procedure:

  • Solubility Assessment: Determine the solubility of the free base in the selected solvents.[21]

  • Salt Formation:

    • Dissolve the free base in a suitable solvent.

    • Add a stoichiometric amount of the selected acid.

    • Stir the solution at room temperature or with gentle heating to encourage salt formation and crystallization.

    • If no precipitate forms, attempt to induce crystallization by slow evaporation, cooling, or adding an anti-solvent.

  • Isolation and Characterization:

    • Isolate the resulting solid by filtration and dry under vacuum.

    • Confirm salt formation and characterize the solid using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Hygroscopicity Testing:

    • Subject each new salt form to hygroscopicity testing as described in Protocol 1.

    • Compare the moisture sorption profiles to identify the least hygroscopic candidates.

Visualization of the Workflow

Below is a diagram illustrating the decision-making process for addressing the hygroscopicity of a new API salt.

Hygroscopicity_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Optimization & Final Selection Start New Salt of 4-((4-(...))piperidine Assess_Hygro Assess Hygroscopicity (Protocol 1) Start->Assess_Hygro Is_Hygroscopic Is it Hygroscopic? Assess_Hygro->Is_Hygroscopic Acceptable Acceptable for Development Is_Hygroscopic->Acceptable No Choose_Strategy Select Mitigation Strategy Is_Hygroscopic->Choose_Strategy Yes Salt_Screen Salt Screening (Protocol 2) Choose_Strategy->Salt_Screen Cocrystal_Screen Cocrystal Screening Choose_Strategy->Cocrystal_Screen Formulation_Dev Formulation Approach (e.g., Coating, Excipients) Choose_Strategy->Formulation_Dev New_Form New Salt/Cocrystal/ Formulation Salt_Screen->New_Form Cocrystal_Screen->New_Form Formulation_Dev->New_Form Re_evaluate Re-evaluate Properties (Hygroscopicity, Stability, etc.) New_Form->Re_evaluate Final_Candidate Select Final Candidate for Further Development Re_evaluate->Final_Candidate

Caption: Decision workflow for managing hygroscopic API salts.

References

  • Ng, L. H., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2067. [Link]

  • Dhondale, M. R., Thakor, P., Nambiar, A. G., Singh, M., Agrawal, A. K., Shastri, N. R., & Kumar, D. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80. [Link]

  • Liu, X., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 80. [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Pharmaceutical Outsourcing. (2025, May 19). Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? [Link]

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • ACS Publications. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • ResearchGate. Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. [Link]

  • Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Atmospheric Measurement Techniques. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. [Link]

  • ResearchGate. (2025, August 6). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • Adragua. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Charles River. Salt Screening. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Asian Journal of Pharmaceutics. (2016, December 14). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • Dr. Storage. Humidity controlled storage in pharmaceutical applications. [Link]

  • CRYSFORMA. Salt screening. [Link]

  • PubMed. (2002, May 15). [Crystalline modifications and polymorphism changes during drug manufacture]. [Link]

  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]

  • Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • MilliporeSigma. 4-(4-(Methylsulfonyl)phenyl)piperidine. [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • PubChem. 4-(Methylsulfonylmethylsulfonyl)piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • PubMed. (2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. [Link]

  • Taj Pharmaceuticals. Piperidine and its salts. [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

Sources

Technical Support Center: HPLC Method Development for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method to separate isomers of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, a research scientist, with both the foundational principles and practical steps necessary to achieve successful separation.

The molecule , featuring a basic piperidine ring, a polar methylsulfonyl group, and an aromatic phenoxy moiety, presents a unique set of challenges. This guide will address these by explaining the "why" behind each recommendation, grounding our advice in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Method Development & Column Selection

Question 1: I'm starting from scratch. What is the best initial HPLC mode and column to use for separating isomers of this compound?

Answer:

For a molecule with the structural features of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[1][2] The compound possesses significant hydrophobicity due to the aromatic ring and piperidine structure, which allows for retention on a non-polar stationary phase.[1][2]

Recommended Starting Point:

  • Column: A modern, high-purity silica, end-capped C18 column is the workhorse for RP-HPLC and should be your first choice.[1] End-capping is crucial as it minimizes the exposed, acidic silanol groups on the silica surface that can cause severe peak tailing with basic compounds like yours.[3][4][5]

  • Mobile Phase: A simple starting gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid, is recommended.

    • Why Formic Acid? The piperidine group is basic. At a low pH (formic acid provides a pH of ~2.7), the piperidine nitrogen will be consistently protonated (positively charged). This prevents peak tailing that occurs when an analyte exists in both ionized and non-ionized forms during its transit through the column.[4][6][7] It also suppresses the ionization of residual silanol groups on the column, further improving peak shape.[4][5]

    • Acetonitrile vs. Methanol: Acetonitrile is often a good first choice as an organic modifier due to its lower viscosity and different selectivity compared to methanol.[6][7]

Initial Scouting Gradient Protocol:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard dimensions for initial development.
Mobile Phase A 0.1% Formic Acid in WaterProvides low pH for good peak shape of basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of the compound and any impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CA stable starting temperature.
Detection UV at 228 nm and 254 nmThe phenyl and sulfonyl groups should provide UV absorbance.
Injection Vol. 5 µLA small volume to prevent column overload.

This initial run will provide critical information about the retention time of your compound and the presence of any isomers or impurities, guiding further optimization.

Section 2: Troubleshooting Poor Peak Shape

Question 2: My peak is tailing significantly. What are the likely causes and how do I fix it?

Answer:

Peak tailing is the most common problem when analyzing basic compounds like yours.[3][8] It's typically caused by unwanted secondary interactions between the positively charged analyte and negatively charged sites on the stationary phase.[4][5]

G Start Peak Tailing Observed CheckNeutral Inject Neutral Compound (e.g., Toluene) Start->CheckNeutral PhysicalProblem Physical Problem: • Void in column • Leaking fitting • Extra-column volume CheckNeutral->PhysicalProblem  Tailing ChemicalProblem Chemical Problem: (Secondary Interactions) CheckNeutral->ChemicalProblem  Symmetrical CheckSystem CheckSystem PhysicalProblem->CheckSystem IncreaseBuffer IncreaseBuffer ChemicalProblem->IncreaseBuffer ChangeColumn ChangeColumn IncreaseBuffer->ChangeColumn AddAdditive AddAdditive ChangeColumn->AddAdditive

Troubleshooting Steps:

  • Confirm the Cause: First, inject a neutral compound (like toluene or uracil). If the neutral compound's peak is symmetrical, the tailing is a chemical issue related to your basic analyte.[8] If the neutral peak also tails, it's a physical problem with the column or system (e.g., a column void, poor connection).[8]

  • Optimize Mobile Phase pH:

    • Low pH: Ensure your mobile phase pH is at least 2 units below the pKa of the piperidine nitrogen. This keeps it fully protonated. If 0.1% formic acid isn't sufficient, consider 0.1% Trifluoroacetic Acid (TFA). TFA is a stronger ion-pairing agent and can further mask silanol interactions, but be aware it can be difficult to remove from columns and suppresses MS signal.

    • High pH: An alternative strategy is to use a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate), which deprotonates the silanol groups (making them negatively charged) but also deprotonates your basic analyte (making it neutral).[1] This eliminates the ionic interaction. This requires a pH-stable column (e.g., a hybrid or specialized high-pH C18).

  • Use a Different Stationary Phase: If pH adjustments fail, the column chemistry is the next variable to change.

    • Phenyl Column: A phenyl-hexyl or similar phase can offer different selectivity for aromatic compounds through pi-pi interactions.

    • Embedded Polar Group (EPG) Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This "shields" the analyte from the silica surface, dramatically reducing tailing for basic compounds.[5]

  • Consider Mobile Phase Additives: In non-MS applications, adding a small amount of a competing base like Triethylamine (TEA) (e.g., 0.1%) to the mobile phase can be effective.[9][10] The TEA will preferentially interact with the active silanol sites, preventing your analyte from doing so.

Section 3: Improving Isomer Separation

Question 3: I see one main peak, but I suspect isomers are co-eluting. How can I improve the resolution to separate them?

Answer:

Achieving resolution between isomers, which often have very similar physicochemical properties, requires fine-tuning the method's selectivity. Resolution is a function of efficiency, selectivity, and retention. Your primary tool for improving it is to alter selectivity.

G

Strategies for Improving Resolution:

  • Change the Organic Modifier: The simplest change is to switch from Acetonitrile to Methanol (or vice-versa).[6][7] Methanol is a proton donor and can interact differently with your molecule compared to acetonitrile, often leading to significant changes in elution order and selectivity.[6]

  • Optimize Temperature: Varying the column temperature between 25°C and 50°C can subtly alter selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures decrease run time and can sometimes sharpen peaks.

  • Reduce Gradient Slope: If your initial scouting gradient showed a peak, make the gradient shallower around the elution time of your analyte. A slower change in the mobile phase composition gives the isomers more time to interact with the stationary phase, which can enhance separation.

  • Consider a Different Achiral Column: If the above steps don't work, the isomers may require a different separation mechanism.

    • Phenyl Column: As mentioned for peak shape, the pi-pi interactions offered by a phenyl column can be highly effective for separating positional isomers of aromatic compounds.

    • Fluorinated Phases (e.g., HS F5): These columns provide unique dipole-dipole interactions and can offer selectivity that is orthogonal to C18 and Phenyl phases.

Question 4: What if the isomers are enantiomers? Will the above methods work?

Answer:

No. Enantiomers have identical physical properties in an achiral environment and cannot be separated by the reversed-phase methods described above. To separate enantiomers, you must introduce a chiral selector into the system. The most common and effective way to do this is by using a Chiral Stationary Phase (CSP) .[11][12][13]

Chiral Method Development Strategy:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and should be the first choice for screening.[11][12] Columns like Chiralcel® OD or Chiralpak® AD are industry standards.

  • Mobile Phase Screening: Chiral separations are often achieved in Normal Phase, Polar Organic, or Reversed-Phase modes. It's essential to screen different mobile phase compositions.

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures are common.

    • Polar Organic Mode: Using a single polar solvent like Methanol or Acetonitrile with a small amount of an acidic or basic additive (e.g., 0.1% diethylamine for a basic analyte) is very effective.

    • Reversed Phase: Acetonitrile/Water with a buffer.

Recommended Chiral Screening Protocol:

ParameterNormal PhasePolar Organic ModeReversed Phase
Column Chiralpak AD-H (or similar)Chiralpak AD-H (or similar)Chiralcel OD-RH (or similar)
Mobile Phase 90:10 Heptane:Ethanol100% Methanol + 0.1% Diethylamine50:50 Acetonitrile:Water + 10mM NH4HCO3
Flow Rate 1.0 mL/min0.7 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C

Screening across these different modes is the most efficient way to identify a promising separation for further optimization.

Section 4: Method Validation & System Suitability

Question 5: My method is developed. What key parameters do I need to check to ensure it is robust and reliable?

Answer:

Once you have a separation method, you must establish its performance characteristics through system suitability testing and method validation, following guidelines like those from the ICH (International Council for Harmonisation) and USP (United States Pharmacopeia).[14][15][16][17][18]

Key System Suitability Parameters (USP <621>): [14][19][20]

ParameterAcceptance Criteria (Typical)What it Measures
Resolution (Rs) > 2.0 between isomer peaksThe degree of separation between two peaks.
Tailing Factor (T) ≤ 1.5Peak symmetry. Values > 1 indicate tailing.
Theoretical Plates (N) > 2000Column efficiency or "sharpness" of the peak.
Relative Standard Deviation (RSD) < 2.0% for peak area (n=5)Precision and reproducibility of the system.

These parameters should be checked before each batch of analysis to ensure the chromatographic system is performing as expected. Adhering to the principles outlined in USP General Chapter <621> allows for certain adjustments to the method without requiring full revalidation.[19][20][21] The validation of the analytical procedure should be demonstrated as suitable for its intended purpose according to ICH Q2(R1).[15][16][17][18][22]

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • HPLC Method Development For Basic Molecules: A Case Study . PharmaGuru. Available at: [Link]

  • General Chapters: <621> CHROMATOGRAPHY . Pharmacopeia. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions . ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

  • USP Chapter 621: Overview & Key Points . Phenomenex. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . LCGC. Available at: [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. Available at: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Therapeutic Goods Administration (TGA). Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing . LCGC. Available at: [Link]

  • HPLC Peak Tailing . Axion Labs. Available at: [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. Available at: [Link]

  • Development of HPLC method to determine Piperine in different piper species . ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT ON HPLC . Maharana Pratap P.G. College Hardoi. Available at: [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities . ResearchGate. Available at: [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. Available at: [Link]

  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase . ResearchGate. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . PubMed. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Mobile Phase Selection in Method Development: How to Optimize . Welch Materials. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available at: [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available at: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography . BUCHI. Available at: [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid . PubMed. Available at: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC . LCGC International. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate . PMC. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases . Česká a slovenská farmacie. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods . PMC. Available at: [Link]

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Technical Support Center: Troubleshooting Low Ionization Efficiency in LC-MS of Sulfone Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity or poor ionization efficiency when analyzing sulfone piperidines using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source. This document provides a structured, in-depth approach to troubleshooting, moving from fundamental chemical principles to practical, step-by-step optimization protocols.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: Why are my sulfone piperidine compounds showing low signal in ESI-MS?

Low ionization efficiency for sulfone piperidines is often rooted in their chemical structure. These molecules contain two key functional groups:

  • The Piperidine Ring: This is a saturated heterocycle containing a basic nitrogen atom. With a pKa typically around 11, this nitrogen is the primary site for protonation, allowing for detection in positive ion mode ([M+H]⁺).[1][2]

  • The Sulfone Group (R-SO₂-R'): This group is strongly electron-withdrawing and is not easily ionized itself.

The primary challenge is to efficiently protonate the basic nitrogen on the piperidine ring. If the analytical conditions are not optimized to favor this protonation, the compound will remain in its neutral state, resulting in a very weak signal.

Q2: What is the single most important factor for ionizing these compounds?

For basic compounds like sulfone piperidines, the pH of the mobile phase is arguably the most critical factor for achieving efficient electrospray ionization.[3] The "rule of thumb" is to maintain a mobile phase pH that is at least two units below the pKa of the analyte. For a piperidine with a pKa of ~11, this means an acidic mobile phase (pH < 9, and ideally much lower) is required to ensure the molecule is predominantly in its protonated, ionized form in solution before it even enters the mass spectrometer.[3][4]

Q3: I'm using an acidic mobile phase, but my signal is still weak. What else could be wrong?

If the mobile phase pH is appropriate, other factors can still lead to a weak signal. These fall into several categories which we will explore in detail:

  • Mobile Phase & Additives: The type and concentration of your acid or buffer can significantly impact signal.

  • Ion Source Parameters: The physical settings of your ESI source (voltages, temperatures, gas flows) may not be optimal for your specific compound.[5][6]

  • Sample-Related Issues: Problems like ion suppression from matrix components, formation of non-proton adducts, or in-source fragmentation can all reduce the intensity of your target ion.[7][8]

Systematic Troubleshooting Workflow

This section provides a logical flow for diagnosing and resolving low signal intensity. We will address each component of the LC-MS system, from the solvent bottle to the detector.

Troubleshooting_Workflow Start Low Signal Intensity for Sulfone Piperidine Step1 Step 1: Mobile Phase and Additive Optimization Start->Step1 Q1_pH Is pH < 5? Step1->Q1_pH Step2 Step 2: Ion Source Parameter Optimization Q2_Tune Did you run a tune? Step2->Q2_Tune Step3 Step 3: Advanced Troubleshooting Q3_Adducts Are [M+Na]⁺ or [M+K]⁺ ions present? Step3->Q3_Adducts Success Problem Resolved: High Signal Intensity Q1_pH->Step2 Yes A1_Acid Verify acid type & concentration (e.g., 0.1% Formic Acid) Q1_pH->A1_Acid No A2_Buffer Consider Ammonium Formate for pH control & proton source A1_Acid->A2_Buffer A2_Buffer->Step2 Q2_Tune->Step3 Yes A3_Infuse Infuse analyte directly to optimize source parameters Q2_Tune->A3_Infuse No A4_Params Systematically adjust: - Capillary/Spray Voltage - Gas Temp & Flow - Nebulizer Pressure A3_Infuse->A4_Params A4_Params->Step3 A5_Adducts Improve protonation (see Step 1). Use fresh solvents & plasticware. Q3_Adducts->A5_Adducts Yes Q4_Fragments Is there in-source fragmentation? Q3_Adducts->Q4_Fragments No A5_Adducts->Q4_Fragments A6_Fragments Reduce Fragmentor/Cone Voltage and Source Temperature. Q4_Fragments->A6_Fragments Yes Q5_Suppression Is there ion suppression? Q4_Fragments->Q5_Suppression No A6_Fragments->Q5_Suppression Q5_Suppression->Success No A7_Suppression Improve chromatography. Enhance sample cleanup. Q5_Suppression->A7_Suppression Yes A7_Suppression->Success Ionization_Process LC_Eluent LC Eluent with Protonated Analyte [M+H]⁺ Capillary High Voltage Capillary LC_Eluent->Capillary Nebulizer Gas Droplet Charged Droplet Formation Capillary->Droplet Electrospray Desolvation Solvent Evaporation (Drying Gas & Temp) Droplet->Desolvation Gas_Ion Gas-Phase Ion [M+H]⁺ Desolvation->Gas_Ion Ion Evaporation MS_Inlet To Mass Analyzer Gas_Ion->MS_Inlet

Caption: Key stages of the Electrospray Ionization (ESI) process.

Experimental Protocol: Ion Source Tuning via Infusion

  • Prepare Infusion Solution: Dissolve your analyte in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a concentration that gives a stable but not saturating signal (e.g., 100-500 ng/mL).

  • Setup Infusion: Using a syringe pump, deliver the solution directly to the MS source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).

  • Systematic Optimization (One-Factor-at-a-Time):

    • Capillary Voltage: While monitoring the [M+H]⁺ ion intensity, vary the voltage (e.g., from 2.5 kV to 5.0 kV in 0.5 kV steps) to find the maximum signal. [5] * Drying Gas Temperature: At the optimal voltage, vary the temperature (e.g., from 250 °C to 400 °C in 25 °C steps).

    • Drying Gas Flow: At the optimal temperature, vary the gas flow (e.g., from 8 L/min to 14 L/min in 1 L/min steps).

    • Nebulizer Pressure: Finally, adjust the nebulizer pressure (e.g., from 30 psi to 50 psi in 5 psi steps). [5]4. Record Optimal Values: Note the settings that provide the highest and most stable signal intensity for your analyte.

ParameterTypical Starting ValueFunction & Optimization Goal
Capillary/Spray Voltage +3.5 to +4.5 kVCreates the electric field for droplet formation. Optimize for maximum signal without causing electrical discharge. [5]
Drying Gas Temperature 300 - 350 °CAids in solvent evaporation from droplets. Too low = poor desolvation; too high = thermal degradation. [9]
Drying Gas Flow 10 - 13 L/minSweeps away solvent vapor. Optimize for efficient drying without scattering ions.
Nebulizer Pressure 35 - 45 psiAssists in forming a fine aerosol. Higher pressure creates smaller droplets, aiding desolvation. [5]
Fragmentor/Cone Voltage Low (e.g., 80-120 V)Potential between the capillary and skimmer. Controls ion transfer and can induce fragmentation if too high. [8][10]

Step 3: Advanced Troubleshooting

If signal is still low after optimizing the mobile phase and source parameters, consider these more complex issues.

Q6: My mass spectrum shows a strong [M+Na]⁺ peak but a weak [M+H]⁺ peak. What does this mean?

This indicates that sodium adduct formation is competing with protonation. [7]While you are detecting your molecule, this process splits the ion current, reducing the intensity of your target protonated ion and complicating quantification. Sodium is ubiquitous and can be introduced from glassware, solvents, or the sample matrix itself. [11]

  • Cause: The analyte has an affinity for sodium ions. This is common for molecules with accessible oxygen or nitrogen atoms.

  • Solution:

    • Enhance Protonation: Increase the concentration of the proton source. Switching from 5 mM ammonium formate to 0.1% formic acid can often favor [M+H]⁺ formation over [M+Na]⁺. [12] 2. Minimize Sodium Contamination: Use LC-MS grade solvents and additives. Whenever possible, use polypropylene vials and pipette tips instead of glass. [11]

Q7: I see my precursor ion, but it's very weak, and I see many lower m/z peaks. What is happening?

This is likely in-source fragmentation (or in-source collision-induced dissociation). The molecule is ionizing correctly, but it is fragmenting due to overly harsh conditions in the ion source before it can be measured by the analyzer. [8][13]

  • Cause: Excessive energy is being applied to the ions as they travel from the atmospheric pressure region to the high vacuum of the mass analyzer. The primary culprits are high fragmentor/cone/declustering potential voltages and excessively high source temperatures. [8][10]* Solution:

    • Reduce Fragmentor/Cone Voltage: This is the most effective way to reduce in-source fragmentation. Lower this voltage in steps (e.g., by 10-20 V) and monitor the increase in the [M+H]⁺ ion and the decrease in fragment ions. [10] 2. Lower Source Temperature: If reducing the voltage is insufficient, try lowering the drying gas temperature.

Q8: My signal is strong when I inject a standard in a clean solvent, but weak when I inject my sample from a biological matrix (e.g., plasma, urine). Why?

This is a classic case of ion suppression . Components in your sample matrix are co-eluting with your analyte and competing with it for ionization in the ESI source. [14][15]This reduces the number of analyte ions that are formed, leading to a much weaker signal.

  • Cause: Matrix components (salts, lipids, endogenous metabolites) interfere with the ESI process by altering droplet properties (surface tension, viscosity) or by competing for charge. [14][16]* Solution:

    • Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering matrix components. Modify your LC gradient to better resolve the peak.

    • Enhance Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a larger portion of the matrix before injection.

    • Reduce Sample Loading: Dilute your sample. This will dilute the matrix components more than your analyte (if it is already at a low concentration), potentially reducing the suppression effect.

References

  • Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column.
  • Al-Tannak, N. F., & Al-Belushi, Z. H. (2019). Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Grace, C., et al. (2019). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • LookChem. (n.d.). Cas 110-89-4, Piperidine. Retrieved from [Link]

  • da Silva, R. R., et al. (2019). Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • ChemIDplus. (n.d.). Piperidine.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC/MS.
  • Kruve, A., et al. (2014). Effect of mobile phase on electrospray ionization efficiency. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • da Silva, R. A. G., et al. (2014). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2021). What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS?. Retrieved from [Link]

  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Müller, T., et al. (2023). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source.
  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement.
  • ResearchGate. (n.d.). pH Effects on Electrospray Ionization Efficiency. Retrieved from [Link]

  • LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Chen, L., et al. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different buffer additives on positive ion ESI sensitivities for selected amine analytes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Retrieved from [Link]

  • Spectroscopy Online. (2020). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Leito, I., et al. (2013). Sodium adduct formation efficiency in ESI source. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of electrospray ionization for mass spectrometry analysis.
  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Pork Using LCMS-8045.
  • Shimadzu Corporation. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Quora. (2015). What is a layman's explanation of the mechanism of electrospray ionization mass spectrometry (ESI-MS)?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: PG(16:0/16:0) Adduct Formation in Mass Spectrometry.
  • LCGC International. (2021). Tips for Electrospray Ionization LC–MS. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shifts interpretation for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of complex building blocks used in fragment-based drug discovery. The compound 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (C₁₃H₁₉NO₃S) is a highly versatile scaffold, featuring a basic piperidine ring linked via an ether bridge to a heavily electron-deficient methylsulfonyl-substituted phenyl ring.

This guide objectively compares the ¹H NMR performance of this compound against an unsubstituted structural analog and evaluates its spectral resolution across different deuterated solvents. By understanding the causality behind these chemical shifts, researchers can confidently validate structural fidelity and purity.

Molecular Architecture & Chemical Shift Causality

The ¹H NMR spectrum of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is defined by three distinct magnetic environments:

  • The Aliphatic Piperidine Core: Exhibits complex multiplet splitting due to axial-equatorial proton coupling and chair-conformation dynamics.

  • The Methylene Ether Linkage (-CH₂-O-): Acts as an insulating spacer, though its protons are deshielded by the adjacent electronegative oxygen.

  • The Aryl Sulfonyl System: The -SO₂CH₃ group is a powerful electron-withdrawing group (EWG). It removes electron density from the aromatic ring via both inductive (-I) and resonance (-R) effects, profoundly deshielding the ortho protons.

Substituent_Effect SO2CH3 Methylsulfonyl Group (-SO2CH3) EWG Strong Electron Withdrawing (Inductive & Resonance) SO2CH3->EWG Deshielding Deshielding of Aromatic Protons (Decreased Electron Density) EWG->Deshielding Shift Downfield Shift (ortho: ~7.85 ppm, meta: ~7.15 ppm) Deshielding->Shift

Logical flow of the methylsulfonyl substituent effect on NMR chemical shifts.

Alternative Comparison: Target vs. Unsubstituted Analog

To isolate the performance and spectral impact of the methylsulfonyl group, we must compare our target molecule against a baseline alternative: 4-(phenoxymethyl)piperidine (which lacks the -SO₂CH₃ group).

As shown in Table 1 , the introduction of the sulfonyl group breaks the symmetry of the unsubstituted phenoxy ring, converting a complex overlapping aromatic multiplet into a clean, easily identifiable AA'BB' doublet system.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz, 298K)

Proton Assignment4-(Phenoxymethyl)piperidine (Alternative)4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (Target)Δδ (ppm)MultiplicityCausality of Shift
Aromatic (ortho to -SO₂CH₃) 7.28 (meta to O)7.87 +0.59d, J=8.8 HzStrong resonance electron withdrawal by the sulfonyl group decreases local magnetic shielding.
Aromatic (ortho to -O-) 6.907.02 +0.12d, J=8.8 HzMild inductive pull from the distant electron-deficient sulfonyl group.
Aromatic (para to -O-) 6.95N/A N/A-Position substituted by the -SO₂CH₃ group.
-O-CH₂- Linker 3.803.88 +0.08d, J=6.5 HzSlight inductive deshielding transmitted through the ether oxygen.
-SO₂CH₃ N/A3.04 N/AsHighly characteristic isolated singlet for the methylsulfonyl group.
Piperidine H4 (CH) 1.851.95 +0.10mNegligible structural change; minor conformational variance.

Comparative Solvent Performance: CDCl₃ vs. DMSO-d₆

Solvent selection is a critical experimental parameter that dictates spectral resolution. We compared the performance of the target compound in a non-polar solvent (CDCl₃) versus a highly polar, hydrogen-bonding solvent (DMSO-d₆).

Research has demonstrated that the transition from CDCl₃ to DMSO-d₆ induces significant solvation shifts, particularly for labile protons and polar functional groups[1],[2].

Table 2: Solvent-Induced Shift Analysis

Proton TypeCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Δδ (DMSO - CDCl₃)Causality of Solvent Effect
Piperidine NH 1.60 (br s)2.80 - 8.50 (br)> +1.20DMSO acts as a strong hydrogen-bond acceptor, heavily deshielding the labile amine proton[1].
-SO₂CH₃ 3.04 (s)3.14 (s)+0.10Increased dielectric constant of DMSO stabilizes the polar sulfonyl dipole, slightly altering the electron cloud[3].
Aromatic (ortho to SO₂) 7.87 (d)7.82 (d)-0.05Differences in solvent magnetic anisotropy and cavity effects slightly shield these protons in DMSO[1].
Aromatic (ortho to O) 7.02 (d)7.16 (d)+0.14Dipole-dipole interactions between DMSO and the ether oxygen[3].

Recommendation: Use CDCl₃ for routine structural confirmation due to sharper aliphatic resolution. Use DMSO-d₆ if evaluating the compound as a hydrochloride salt, as it prevents signal broadening associated with poor solubility[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, do not merely run the sample; implement a self-validating workflow. The following step-by-step methodology guarantees that the resulting spectrum is an accurate representation of the molecule, free from artifacts.

NMR_Workflow A 1. Sample Preparation (>98% Purity, 5-10 mg) B 2. Shimming & Tuning (TMS FWHM < 1.0 Hz) A->B C 3. 1H NMR Acquisition (400 MHz, 16 Scans, SNR > 50) B->C D 4. Data Processing (Phase/Baseline Correction) C->D E 5. Integration & Validation (Normalize H4 to 1.00) D->E

Self-validating workflow for 1H NMR acquisition and processing.

Step-by-Step Methodology

Step 1: Sample Preparation & Solvation

  • Action: Weigh exactly 5.0 ± 0.1 mg of the target compound and dissolve in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Vortex for 30 seconds.

  • Causality: 5 mg provides an optimal concentration (~30 mM) to prevent concentration-dependent aggregation or viscosity-induced line broadening[4].

  • Validation Check: Visually inspect the NMR tube against a light source. The solution must be 100% optically clear. Particulates distort the magnetic field homogeneity (

    
    ).
    

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz spectrometer. Auto-tune the probe to the ¹H frequency and execute gradient shimming on the Z-axis.

  • Causality: Proper shimming corrects spatial inhomogeneities in the magnetic field, ensuring that protons in different parts of the tube experience the exact same

    
    .
    
  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz . If it is broader, re-shim.

Step 3: Acquisition Parameters

  • Action: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds and a spectral width of 12 ppm.

  • Causality: A 1.5s D1 ensures complete longitudinal relaxation (

    
    ) of all protons between pulses, preventing artificial truncation of integration values.
    
  • Validation Check: Check the Signal-to-Noise Ratio (SNR) of the -SO₂CH₃ singlet at ~3.04 ppm. It must exceed 50:1 for reliable integration.

Step 4: Processing and Internal Validation

  • Action: Apply a 0.3 Hz exponential window function (line broadening) prior to Fourier Transform. Manually correct the zero- and first-order phase.

  • Causality: Phase correction ensures pure absorption Lorentzian line shapes, which is mathematically required for accurate integration.

  • Validation Check (The Self-Validating Step): Set the integration of the isolated piperidine H4 multiplet (~1.95 ppm) to exactly 1.00 . The -SO₂CH₃ singlet must integrate to 3.00 ± 0.05 , and the aromatic doublets must each integrate to 2.00 ± 0.05 . Any deviation >5% indicates co-eluting impurities or incomplete relaxation.

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509 (2006).[Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide." College of Education for Pure Sciences, Basrah University (2021).[Link]

  • Roth, B. L., et al. "Dopamine D2 receptor ligands.
  • Li, X., et al. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." Thieme Medical Publishers (2023). [Link]

Sources

13C NMR spectral data analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 13C NMR Structural Elucidation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

As drug development accelerates, the reliance on rapid structural elucidation tools has grown exponentially. For complex pharmaceutical intermediates like 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, accurately assigning carbon frameworks is critical for downstream API synthesis. This guide objectively compares the performance, operational cost, and accuracy of Empirical High-Field 13C NMR Acquisition against In Silico Density Functional Theory (DFT) and Machine Learning (ML) Predictive Models .

By evaluating these three methodologies, researchers can optimize their analytical workflows, balancing the need for absolute ground-truth data with computational efficiency.

The "Push-Pull" Electronic Challenge

4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine presents a unique analytical challenge due to its highly functionalized 1,4-disubstituted aromatic system. The molecule features a strong electronic dipole:

  • Electron-Donating Group (EDG): The phenoxy oxygen donates electron density into the ring via resonance (+R), heavily shielding the ortho carbons (C2', C6').

  • Electron-Withdrawing Group (EWG): The methylsulfonyl group (-SO2CH3) pulls electron density via both induction (-I) and resonance (-R), severely deshielding the para carbon (C4').

This non-linear "push-pull" environment often causes rapid heuristic ML models to deviate from experimental reality, making this compound an ideal candidate for benchmarking advanced DFT calculations against empirical data.

Comparative Methodology & Performance Matrix

The following matrix summarizes the operational parameters of the three analytical approaches evaluated in this guide.

Analytical FeatureEmpirical 13C NMR (600 MHz)DFT Prediction (B3LYP/cc-pVDZ)ML/Heuristic (e.g., HOSE Codes)
Accuracy (RMSE) Baseline (0.00 ppm)1.50 - 2.50 ppm3.00 - 5.00 ppm
Turnaround Time 2 - 4 hours (Prep + Scan)12 - 24 hours (Compute)< 1 minute
Cost Profile High (Instrument, Cryogenics)Medium (Compute Cluster)Low (Software License)
Primary Utility Absolute ground-truth structural confirmationResolving ambiguous stereocenters or overlapping signalsRapid screening and routine spectral assignment

Self-Validating Experimental Protocols

To ensure scientific integrity, both the empirical acquisition and computational predictions must be treated as self-validating systems. The causality behind each parameter choice is detailed below.

Protocol A: Empirical 13C NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is selected because it lacks overlapping signals in the critical aromatic region (110–170 ppm), ensuring clear observation of the push-pull system.

  • Instrument Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated 3D shimming. Validation Checkpoint: The 1H line width of the TMS peak must be < 1.0 Hz. Do not proceed to 13C acquisition until this homogeneity is achieved.

  • Pulse Sequence & Acquisition: Utilize a standard proton-decoupled 13C pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: Quaternary carbons (C1', C4') lack attached protons and cannot rely on efficient dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation. Acquire 1024 scans.

  • Processing & Calibration: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening = 1.0 Hz) to enhance the signal-to-noise ratio. Validation Checkpoint: Verify the central peak of the residual CHCl3 solvent triplet is perfectly aligned at 77.16 ppm. If a deviation > 0.05 ppm is observed, recalibrate the spectral axis to ensure absolute shift accuracy.

Protocol B: DFT-GIAO In Silico Prediction
  • Conformational Search: Execute a molecular mechanics (MMFF94) conformational search to identify the lowest energy chair-conformation of the piperidine ring.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-31G(d) level. Causality: Optimization must be performed using a Chloroform Polarizable Continuum Model (PCM). Gas-phase optimizations fail to account for solvent-induced dipole stabilization, leading to significant chemical shift errors[1].

  • Validation Checkpoint: Execute a vibrational frequency calculation post-optimization. The absolute absence of imaginary frequencies confirms the geometry is a true local minimum, validating the structural input for the next step.

  • GIAO Tensor Calculation: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/cc-pVDZ level. Causality: Extensive benchmarking demonstrates that the cc-pVDZ basis set provides the optimal balance of electron correlation accuracy and computational cost for pharmaceutical intermediates[2].

  • Scaling: Apply empirically derived linear scaling factors to convert the raw isotropic shielding tensors into predicted chemical shifts relative to TMS.

Quantitative Data Analysis

The table below compares the ground-truth empirical data against the computational models. State-of-the-art DFT models, especially when augmented with Machine Learning (DFT+ML), have been shown to reduce the Root Mean Square Error (RMSE) of 13C predictions to approximately 2.10 ppm[3]. Our empirical findings align closely with this benchmark.

Carbon Position / AssignmentEmpirical Shift (ppm)DFT (B3LYP/cc-pVDZ)ML/Heuristic (ppm)

DFT Error
C1' (Aromatic, attached to O)162.8164.1160.5+1.3
C4' (Aromatic, attached to SO2)132.4134.0135.8+1.6
C3', C5' (Aromatic, meta to O)129.6130.5129.2+0.9
C2', C6' (Aromatic, ortho to O)115.2114.8112.5-0.4
-CH2-O- (Methylene linker)72.874.173.2+1.3
Piperidine C2, C6 45.846.545.1+0.7
-SO2CH3 (Methylsulfonyl)44.645.242.2+0.6
Piperidine C4 35.436.135.0+0.7
Piperidine C3, C5 28.729.428.3+0.7

Data Insights: The heuristic ML model struggles significantly with the ipso carbons (C1' and C4') due to the complex push-pull resonance, underestimating the shielding at C1' and overestimating the deshielding at C4'. Conversely, the DFT (B3LYP/cc-pVDZ) method maintains an error margin of < 1.6 ppm across all functional groups, proving its superiority for complex electronic systems.

Workflow Visualization

The following diagram illustrates the comparative logic flow for structural elucidation, highlighting where computational methods integrate with empirical validation.

G Start 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Structural Elucidation Empirical Empirical 13C NMR (600 MHz, CDCl3) Start->Empirical DFT DFT Prediction (B3LYP/cc-pVDZ) Start->DFT ML ML/Heuristic Prediction (HOSE Codes) Start->ML Prep Sample Prep & Acquisition (D1=2.0s, 1024 Scans) Empirical->Prep Geom Geometry Optimization & GIAO Tensor Calc DFT->Geom DB Database Matching & Shift Estimation ML->DB Compare Comparative Analysis & Signal Assignment Prep->Compare Ground Truth Geom->Compare High Accuracy DB->Compare Rapid Baseline

Workflow comparing empirical 13C NMR acquisition with DFT and ML predictive methodologies.

Conclusion

For routine verification of standard aliphatic systems, ML heuristic predictors are sufficient. However, for highly functionalized APIs and intermediates like 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, the complex electronic interplay demands either empirical high-field NMR acquisition or rigorously validated DFT-GIAO calculations. By employing a solvent-modeled B3LYP/cc-pVDZ approach, researchers can achieve near-empirical accuracy, saving valuable instrument time while maintaining strict scientific integrity.

References

  • Source: researchgate.
  • Source: pnnl.
  • Source: ansto.gov.

Sources

Mass spectrometry fragmentation patterns of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Comparison Guide: HRMS vs. QqQ for the Mass Spectrometry Fragmentation Analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Executive Summary 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (Chemical Formula: C13H19NO3S) is a critical structural motif and synthetic intermediate frequently encountered in the development of bioactive molecules, including multidrug-resistant tuberculosis (MDR-TB) therapeutics[1] and novel sigma-1 receptor agonists[2]. Accurate structural elucidation and quantitation of this compound in complex biological matrices are paramount. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against traditional Triple Quadrupole (QqQ) platforms for mapping its specific fragmentation patterns.

Mechanistic Fragmentation Pathway (ESI-CID)

As an Application Scientist, understanding the causality behind a molecule's fragmentation is essential before selecting an analytical platform. In positive Electrospray Ionization (ESI+), the highly basic piperidine nitrogen (pKa ~10) acts as the primary protonation site, yielding a highly abundant precursor ion at m/z 270.1164 [M+H]+.

Upon Collision-Induced Dissociation (CID), the localized charge drives specific heterolytic and homolytic cleavages:

  • Ether Bond Cleavage (Base Peak): The dominant thermodynamic pathway is the charge-driven heterolytic cleavage of the C-O ether bond. The charge is retained on the piperidine moiety, forming a highly stable 4-methylenepiperidin-1-ium ion at m/z 98.0970.

  • Phenolic Fragment: A less favorable hydrogen-transfer mechanism yields the protonated 4-(methylsulfonyl)phenol fragment at m/z 173.0272.

  • Sulfonyl Cleavage: Homolytic cleavage of the methylsulfonyl group results in the neutral loss of a •SO2CH3 radical, producing a minor fragment at m/z 191.1103.

Fragmentation M Precursor Ion [M+H]+ m/z 270.1164 C13H20NO3S+ F1 Fragment A (Base Peak) m/z 98.0970 [C6H12N]+ M->F1 Heterolytic C-O Cleavage (Neutral Loss: C7H8O3S) F2 Fragment B m/z 173.0272 [C7H9O3S]+ M->F2 H-Transfer & Cleavage (Neutral Loss: C6H11N) F3 Fragment C m/z 191.1103 [C12H17NO]+ M->F3 Homolytic Cleavage (Radical Loss: •SO2CH3)

Caption: ESI-CID Fragmentation Pathway of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

Product Comparison: HRMS (Q-TOF) vs. QqQ

When analyzing this compound, the choice between a Q-TOF (e.g., Waters Xevo G2-XS)[1] and a standard QqQ depends entirely on whether the analytical goal is structural elucidation (identifying unknown impurities) or high-throughput quantitation (pharmacokinetics).

Table 1: Performance Comparison of MS Platforms for C13H19NO3S Analysis

FeatureHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MS
Primary Application Structural elucidation, impurity profilingHigh-sensitivity targeted quantitation
Mass Accuracy < 2 ppm (Exact Mass)± 0.5 Da (Nominal Mass)
Resolution (FWHM) > 30,000~ 0.7 Da (Unit Resolution)
Data Acquisition Full Scan MS/MS (All fragments recorded)Multiple Reaction Monitoring (MRM)
Interference Handling Resolves isobaric background ionsSusceptible to matrix interference
Sensitivity High (but lower duty cycle than QqQ)Ultra-High (100% duty cycle in MRM)

Causality in Platform Selection: The Q-TOF platform is superior for initial method development and impurity profiling because its sub-2 ppm mass accuracy allows for the unambiguous assignment of elemental compositions to each fragment[1]. For instance, differentiating the m/z 173.0272 fragment from a complex biological matrix interference at nominal mass m/z 173 is impossible on a QqQ but trivial on a Q-TOF. Conversely, once the fragmentation pathway is mapped, the QqQ is the product of choice for routine quantitation due to its superior signal-to-noise ratio in MRM mode (monitoring the 270.1 -> 98.1 transition).

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following self-validating LC-MS/MS protocol is designed to eliminate false positives through continuous internal calibration (Lock-Mass).

Step 1: Sample Preparation

  • Dissolve the reference standard of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine in HPLC-grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Setup (Q-TOF)

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 450°C.

  • System Suitability Test (SST) & Lock-Mass: Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min via a secondary reference sprayer. The system must automatically correct the mass axis to maintain < 2 ppm mass error. Do not proceed with sample injection if the error exceeds 2 ppm.

  • Collision Energy (CE) Ramp: Acquire MS/MS spectra using a CE ramp from 15 eV to 40 eV using Argon as the collision gas to capture both high-mass and low-mass fragments.

Workflow S1 Sample Prep (0.1% FA in 50:50 H2O:ACN) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI Ionization (Pos Mode, 3.0 kV) S2->S3 S4 Mass Analysis (Q-TOF with Lock-Mass) S3->S4 S5 Data Processing (Exact Mass Assignment) S4->S5

Caption: Self-Validating LC-MS/MS Experimental Workflow for Fragmentation Analysis.

Data Presentation: Exact vs. Nominal Mass Assignment

The following table demonstrates the experimental data output comparing the two platforms. The Q-TOF provides exact mass and elemental composition, validating the mechanistic pathway, whereas the QqQ provides the nominal transitions used for MRM methods.

Table 2: Fragmentation Data Comparison

Fragment IDElemental CompositionQ-TOF Exact Mass (m/z)Q-TOF Mass Error (ppm)QqQ MRM Transition (m/z)Relative Abundance (CE 25 eV)
Precursor[C13H20NO3S]+270.1164-0.5N/A15%
Fragment A[C6H12N]+98.0970+0.2270.1 -> 98.1100% (Base Peak)
Fragment B[C7H9O3S]+173.0272-0.8270.1 -> 173.012%
Fragment C[C12H17NO]+191.1103+1.1270.1 -> 191.15%

Conclusion

For the structural characterization of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, High-Resolution Q-TOF MS is the superior product alternative compared to QqQ. By utilizing exact mass measurements (< 2 ppm) and self-validating lock-mass protocols, researchers can definitively assign the m/z 98.0970 base peak to the 4-methylenepiperidin-1-ium ion, ensuring absolute confidence in impurity profiling and downstream drug development workflows[1][2].

References

  • Title: Identification, Synthesis, Isolation and Spectral Characterization of Multidrug-Resistant Tuberculosis (MDR-TB) Related Substances. Source: Green and Sustainable Chemistry (SCIRP). URL: [Link]

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Source: ACS Publications. URL: [Link]

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Decoding Functional Groups in Piperidine Scaffolds: A Comparative Guide to IR Spectroscopy of Sulfones and Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Piperidine derivatives are ubiquitous in the development of active pharmaceutical ingredients (APIs), serving as critical pharmacophores in everything from antihistamines to targeted oncology drugs. During the synthesis and structural validation of these complex scaffolds, distinguishing between oxygen-containing functional groups—specifically ethers and sulfones—is an absolute necessity.

While Nuclear Magnetic Resonance (NMR) provides excellent connectivity data, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, orthogonal method to verify functional group transformations based on molecular dipole moment changes. As an application scientist, relying on a single analytical technique introduces risk; utilizing FTIR as a self-validating system ensures robust, unimpeachable structural confirmation.

This guide provides an in-depth comparison of the IR spectral signatures of sulfone and ether groups within piperidine derivatives, detailing the causality behind their vibrational modes and establishing a field-proven experimental workflow.

Mechanistic Grounding: Spectral Signatures & Causality

The ability to differentiate ethers from sulfones in a piperidine matrix relies on understanding how molecular symmetry, electronegativity, and conjugation affect vibrational force constants.

The Ether Group (C–O–C)

The defining IR feature of an ether is the asymmetric C–O–C stretching vibration. Because the stretching of the carbon-oxygen bond induces a massive change in the molecular dipole moment, this mode is highly IR-active and produces a strong, broad absorption band 1.

  • Aliphatic Ethers: When attached to an sp³-hybridized carbon (e.g., directly to the piperidine ring without unsaturation), the C–O–C stretch appears between 1050 and 1150 cm⁻¹ .

  • Aryl Ethers: If the ether oxygen is conjugated with an aromatic ring, the resonance between the oxygen lone pairs and the aromatic π-system imparts partial double-bond character to the C–O bond. This stiffens the bond, increasing the force constant and shifting the absorption to a higher wavenumber (1200–1275 cm⁻¹ ) 2.

The Sulfone Group (R–SO₂–R')

Unlike ethers, the sulfone group contains two equivalent S=O bonds that couple together to produce two distinct, highly diagnostic vibrational modes. The mandatory presence of both peaks provides a self-validating internal check that definitively distinguishes sulfones from ethers 3.

  • Asymmetric Stretch: Requires higher energy, appearing strongly at 1290–1350 cm⁻¹ .

  • Symmetric Stretch: Requires lower energy, appearing strongly at 1120–1160 cm⁻¹ 4.

The Piperidine Matrix Interference

The piperidine scaffold itself introduces C–N stretching vibrations in the 1000–1200 cm⁻¹ region 5. Because this overlaps directly with the symmetric sulfone stretch and the aliphatic ether stretch, analysts must rely on the secondary asymmetric sulfone peak (~1320 cm⁻¹) to confirm a sulfone, or the absence of O-H/S=O stretching to finalize an ether assignment. Additionally, secondary piperidines will exhibit a sharp N–H stretch around 3300–3430 cm⁻¹ , which is absent in N-substituted (tertiary) piperidines.

Quantitative Data Presentation

The following table summarizes the key vibrational modes required to deconvolute these functional groups within a piperidine derivative.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & AppearanceCausality / Analytical Notes
Aliphatic Ether C–O–C Asym. Stretch1050 – 1150Strong, BroadDriven by high dipole moment change.
Aryl Ether C–O–C Asym. Stretch1200 – 1275Strong, SharpConjugation stiffens the C–O bond, increasing frequency.
Sulfone O=S=O Asym. Stretch1290 – 1350Strong, SharpPrimary diagnostic peak; higher energy mode.
Sulfone O=S=O Sym. Stretch1120 – 1160Strong, SharpOften overlaps with piperidine C–N bands; requires the asymmetric peak for confirmation.
Piperidine Ring C–N Stretch1000 – 1200MediumCan obscure ether C–O–C bands; requires careful spectral deconvolution.
Piperidine (2°) N–H Stretch3300 – 3430Medium, SharpAbsent in N-substituted (tertiary) piperidine derivatives.

Experimental Protocol: ATR-FTIR Workflow

Why ATR-FTIR? Traditional transmission FTIR requires pressing solid samples into Potassium Bromide (KBr) pellets. KBr is highly hygroscopic; absorbed moisture creates a broad O–H band at ~3400 cm⁻¹ that easily masks the critical secondary amine N–H stretch of the piperidine ring. Attenuated Total Reflectance (ATR) eliminates this matrix artifact, making it the gold standard for self-validating API screening 6.

Step-by-Step Methodology

Step 1: System Initialization & Background Validation

  • Action: Clean the ATR crystal (Diamond or ZnSe) with a volatile, non-absorbing solvent (e.g., HPLC-grade dichloromethane) and allow it to evaporate completely.

  • Action: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan subtracts atmospheric H₂O and CO₂. A self-validating system requires the baseline transmittance to be >95% before introducing the sample. Any residual peaks indicate crystal contamination.

Step 2: Sample Application & Interface Optimization

  • Action (Liquids): Apply 1–2 drops directly to cover the crystal.

  • Action (Solids): Place 2–5 mg of the finely ground piperidine derivative onto the crystal. Lower the pressure anvil until the torque slips (indicating optimal pressure).

  • Causality: The IR beam penetrates the sample via an evanescent wave, which only extends ~1–2 µm beyond the crystal surface. High-pressure intimate contact is mandatory to prevent signal attenuation and spectral noise 7.

Step 3: Data Acquisition

  • Action: Acquire the sample spectrum using 32–64 scans at 4 cm⁻¹ resolution to maximize the signal-to-noise ratio.

Step 4: Algorithmic Spectral Processing

  • Action: Apply an ATR correction algorithm and baseline correction via the spectrometer's software.

  • Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the band intensities to accurately mimic a transmission spectrum, allowing direct comparison against standard reference libraries.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree used to deconvolute the overlapping fingerprint region of piperidine derivatives.

FTIR_Analysis Start Piperidine Derivative Sample Preparation ATR ATR-FTIR Acquisition (ZnSe/Diamond Crystal) Start->ATR Process Spectral Processing (ATR & Baseline Correction) ATR->Process Analyze Analyze Fingerprint Region (1000 - 1400 cm⁻¹) Process->Analyze SulfonePath Detect Two Strong Bands: 1290-1350 cm⁻¹ & 1120-1160 cm⁻¹ Analyze->SulfonePath O=S=O modes EtherPath Detect Single Strong Band: 1050-1150 cm⁻¹ (Aliphatic) 1200-1275 cm⁻¹ (Aryl) Analyze->EtherPath C-O-C mode SulfoneConfirm Confirmed: Sulfone Group (O=S=O Asym & Sym Stretch) SulfonePath->SulfoneConfirm EtherConfirm Confirmed: Ether Group (C-O-C Stretch) EtherPath->EtherConfirm

Workflow and logical decision tree for distinguishing sulfone and ether groups via ATR-FTIR.

References

  • Chemistry LibreTexts. "18.9: Spectroscopy of Ethers". [Link]

  • Fiveable. "Spectroscopy of Ethers | Organic Chemistry Class Notes". [Link]

  • PMC - NIH. "Assessment of the Oxidative Desulfurization of Middle Distillate Surrogate Fuels with Spectroscopic Techniques".[Link]

  • ACS Publications. "Infrared Spectroscopy Studies on Stability of Dimethyl Sulfoxide for Application in a Li–Air Battery". [Link]

  • Asian Journal of Chemistry. "Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus". [Link]

  • Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". [Link]

  • Labindia Analytical. "Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis". [Link]

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A Comparative HPLC Analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine and its potential process-related impurities. This document is designed to offer both a practical experimental framework and the underlying scientific rationale to empower researchers in their analytical method development and purity assessments.

Introduction: The Importance of Purity in Piperidine-Containing Active Pharmaceutical Ingredients (APIs)

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceutical compounds.[1] Its prevalence demands robust analytical methods to ensure the purity, safety, and efficacy of these drugs.[1] 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is a key intermediate or final API whose purity is critical. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of the main component from any structurally similar impurities that may have arisen during synthesis.[2]

This guide will explore a scientifically grounded, hypothetical scenario that compares the HPLC retention time of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine against its likely impurities. The experimental design and rationale are based on established chromatographic principles and data from analogous chemical structures.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively develop a separation method, one must first anticipate the potential impurities. A plausible synthetic route for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine can be envisioned, providing insights into likely process-related impurities. A common synthetic strategy might involve the reaction of a piperidine derivative with a phenoxy compound. For instance, the synthesis could start from tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.[3]

Based on this, we can predict the following potential impurities:

  • Impurity A: 4-(Hydroxymethyl)piperidine: An unreacted starting material or a hydrolysis byproduct.

  • Impurity B: 4-Methylenepiperidine: An elimination byproduct formed under basic conditions.[3]

  • Impurity C: 4-((4-(Methylsulfonyl)phenoxy)methyl)pyridine: An impurity stemming from an unreduced precursor to the piperidine ring.

  • Impurity D: 1-tert-Butyl 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine: An N-alkylated impurity if tert-butyl groups are present as protecting groups and are not fully removed.

Experimental Design: A Robust HPLC Method

The following reversed-phase HPLC (RP-HPLC) method is proposed for the effective separation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine from its potential impurities. The choice of a C18 column is based on its wide applicability and effectiveness in separating compounds with varying polarities.[4] The mobile phase composition and gradient are designed to provide optimal resolution.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection Wavelength: 230 nm (based on the UV absorbance of the methylsulfonylphenoxy moiety).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B at a concentration of 1 mg/mL.

    • Prepare individual stock solutions of the potential impurities (if available as reference standards) in the same diluent.

    • For the comparison, a spiked sample can be prepared by adding small, known quantities of the impurity stock solutions to the main compound stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh and Dissolve Sample Spike Spike with Impurity Standards Sample->Spike Filter Filter through 0.45 µm Filter Spike->Filter Autosampler Autosampler Injection (10 µL) Filter->Autosampler MobileA Prepare Mobile Phase A (0.1% H3PO4 in H2O) Pump HPLC Pump (Gradient Elution) MobileA->Pump MobileB Prepare Mobile Phase B (Acetonitrile) MobileB->Pump Column C18 Column (30°C) Autosampler->Column Pump->Column Detector UV Detector (230 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Retention Time Measurement CDS->Integration Comparison Compare Retention Times Integration->Comparison

Caption: HPLC workflow for the analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine and its impurities.

Comparative Data and Discussion

The retention time of a compound in reversed-phase HPLC is primarily governed by its polarity; less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus have longer retention times.[6] Based on this principle, we can predict the elution order of our target compound and its potential impurities.

Table 1: Predicted HPLC Retention Time Comparison

CompoundStructurePredicted Retention Time (min)Rationale for Elution Order
Impurity A4-(Hydroxymethyl)piperidine~3.5Highly polar due to the hydroxyl group and the secondary amine, leading to minimal retention on a C18 column.
Impurity B4-Methylenepiperidine~5.0More hydrophobic than Impurity A but still relatively polar.
Main Compound 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine ~15.0 The presence of the aromatic ring and the methylsulfonyl group significantly increases its hydrophobicity compared to the starting materials.
Impurity C4-((4-(Methylsulfonyl)phenoxy)methyl)pyridine~16.5The aromatic pyridine ring is generally more hydrophobic than the saturated piperidine ring, resulting in a slightly longer retention time.
Impurity D1-tert-Butyl 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine~22.0The addition of the bulky, non-polar tert-butyl group dramatically increases the hydrophobicity, leading to the longest retention time.

Discussion of Expected Results:

The proposed HPLC method should provide a good separation of the main compound from its potential impurities.

  • Early Eluting Impurities: Impurities A and B are expected to elute early in the chromatogram due to their high polarity and limited interaction with the stationary phase.

  • Main Compound Elution: The target compound, 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, will have a moderate retention time, allowing for good separation from both early and late-eluting impurities.

  • Late Eluting Impurities: Impurities C and D, being more hydrophobic than the main compound, will exhibit longer retention times. The tert-butyl group on Impurity D, in particular, will significantly increase its retention.

The use of a gradient elution is crucial for this analysis. It ensures that the highly polar impurities are eluted efficiently at the beginning of the run, while providing sufficient organic solvent strength to elute the more hydrophobic impurities within a reasonable timeframe, preventing excessive peak broadening.

Conclusion

This guide has outlined a comprehensive approach to the comparative HPLC analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine and its process-related impurities. By understanding the potential synthetic byproducts and applying fundamental principles of chromatography, a robust and reliable analytical method can be developed. The provided experimental protocol and predicted retention time data serve as a valuable starting point for researchers and drug development professionals in their efforts to ensure the quality and purity of this important pharmaceutical compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • PubMed. (2021).
  • Wuxi AppTec. (n.d.).
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • ResearchGate. (2021).
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • ResearchGate. (n.d.). Synthesis of regioisomerically pure piperidine substituted perylenebisimide NIR dyes: A comparative study of spectroscopic, electrochemical and crystalline properties.
  • MilliporeSigma. (n.d.). 4-(4-(Methylsulfonyl)phenyl)piperidine.

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A Comparative Guide to Purity Validation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, necessitates rigorous purity assessment. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for validating the purity of this compound, supported by experimental insights and protocols.

The Foundational Role of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHNS analysis, is a robust and fundamental technique for determining the elemental composition of a compound.[1][2] It provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample.[3] This technique operates on the principle of complete combustion of the sample in an oxygen-rich environment, followed by the detection and quantification of the resulting gaseous products (CO₂, H₂O, N₂, and SO₂).[4]

For a synthesized compound like 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine (Molecular Formula: C₁₃H₁₉NO₃S), the theoretical elemental composition can be precisely calculated. By comparing the experimentally determined elemental percentages with the theoretical values, a direct assessment of purity can be made.[3] A close correlation between the experimental and theoretical values is a strong indicator of high purity.[5]

Experimental Protocol: Elemental Analysis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

This protocol outlines the steps for determining the elemental composition of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine using a modern CHNS elemental analyzer.

Instrumentation: A calibrated CHNS elemental analyzer equipped with a high-temperature combustion furnace, gas chromatography (GC) column for separation of combustion gases, and a thermal conductivity detector (TCD).

Materials:

  • 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine sample (dried to constant weight)

  • Microanalytical-grade tin capsules

  • Certified organic analytical standards (e.g., acetanilide, sulfanilamide) for calibration

  • High-purity oxygen and helium carrier gas

Procedure:

  • Sample Preparation:

    • Ensure the 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine sample is homogenous and has been dried under vacuum to remove any residual solvents or moisture.[6]

    • Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a calibrated microbalance.[7]

    • Fold the tin capsule to encase the sample securely, ensuring no sample is lost.[6]

  • Instrument Calibration:

    • Perform a multi-point calibration of the elemental analyzer using certified organic standards. This establishes a linear response curve for each element.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically maintained at a temperature of around 1000°C.[4]

    • The sample undergoes rapid and complete combustion in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then passed through a GC column to separate them.

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, N, and S based on the detector signals and the calibration curve.

    • Compare the experimental percentages with the theoretical values for C₁₃H₁₉NO₃S:

      • Carbon (C): 57.97%

      • Hydrogen (H): 7.11%

      • Nitrogen (N): 5.20%

      • Sulfur (S): 11.90%

      • Oxygen (O) (by difference): 17.82%

    • An acceptable deviation from the theoretical values is typically within ±0.4%.[5]

Comparative Analysis of Purity Assessment Techniques

While elemental analysis provides a fundamental assessment of purity, a comprehensive evaluation often involves orthogonal analytical methods.[8] The choice of technique depends on the specific information required, such as the nature of potential impurities and the desired level of sensitivity.[9]

Analytical Technique Principle Strengths for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Limitations
Elemental Analysis (CHNS) Combustion and detection of elemental gases.[4]- Provides a direct measure of bulk purity.[3] - Can detect inorganic impurities and residual solvents that may not be visible by other methods.[10]- Does not provide information on the nature of impurities.[10] - Less sensitive to trace organic impurities compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.[11]- High sensitivity for detecting and quantifying organic impurities.[12] - Can be used for stability-indicating assays.[13]- Requires a chromophore for UV detection; the phenoxy group in the target molecule allows for this. - Quantification of impurities requires reference standards or assumptions about response factors.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.[15]- High specificity and sensitivity for volatile impurities.[12] - Provides structural information about impurities.- The target compound may have limited volatility, potentially requiring derivatization to improve its chromatographic behavior.[9][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[16]- Provides detailed structural information, confirming the identity of the main component and impurities.[17][18] - Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.[19][20]- Lower sensitivity compared to chromatographic methods for trace impurities.[21] - Complex spectra may require advanced techniques for interpretation.

Logical Workflow for Purity Validation

The following diagram illustrates a comprehensive workflow for validating the purity of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, integrating elemental analysis with other key analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Assessment cluster_detailed Detailed Impurity Profiling cluster_structural Structural Confirmation cluster_final Final Purity Confirmation Synthesized_Compound Synthesized 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine EA Elemental Analysis (CHNS) Synthesized_Compound->EA Bulk Purity HPLC HPLC Synthesized_Compound->HPLC Organic Impurities GC_MS GC-MS (if applicable) Synthesized_Compound->GC_MS Volatile Impurities NMR NMR Spectroscopy Synthesized_Compound->NMR Structural Identity Final_Purity Confirmed Pure Compound EA->Final_Purity HPLC->Final_Purity GC_MS->Final_Purity NMR->Final_Purity

Caption: A logical workflow for the comprehensive purity validation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

Conclusion

Elemental analysis serves as an indispensable tool for the initial and fundamental purity assessment of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. Its ability to provide a direct measure of the elemental composition offers a reliable confirmation of the bulk purity of the synthesized compound. However, for a comprehensive understanding of the impurity profile, which is crucial in pharmaceutical development, a multi-faceted approach is recommended. The integration of orthogonal techniques such as HPLC for sensitive detection of organic impurities and NMR for structural confirmation provides a robust and self-validating system for ensuring the high purity of this critical pharmaceutical intermediate. This integrated analytical strategy aligns with the stringent quality standards required in the pharmaceutical industry.[22][23]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Retrieved from [Link]

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  • Elemental analysis - Wikipedia. (n.d.). Retrieved from [Link]

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  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]

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Comparative Reactivity Guide: 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine vs. 4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" vs. The "Platform"

In the architecture of drug discovery, 4-hydroxypiperidine (Target B) and 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine (Target A) represent two distinct classes of building blocks.

  • Target B (4-Hydroxypiperidine) is a Platform Molecule . It is a high-polarity, dual-nucleophile scaffold used to generate diversity. Its reactivity is defined by the competition between the secondary amine and the secondary alcohol, requiring rigorous orthogonal protection strategies.[1]

  • Target A (The Sulfone Ether) is a Functional Fragment .[1] It represents a "locked-in" pharmacophore (the methylsulfonyl phenoxy linker) attached to a piperidine handle. Its reactivity is cleaner, dominated solely by the secondary amine, but it introduces specific solubility and steric considerations absent in the parent scaffold.[1]

This guide objectively compares their reactivity profiles, handling requirements, and synthetic utility to streamline your experimental design.

Physicochemical Profile & Solubility

The fundamental difference in handling these two compounds stems from their polarity (LogP) and ionization constants (pKa).[1]

FeatureTarget B: 4-Hydroxypiperidine Target A: Sulfone Ether Derivative
Structure

Compact, polar, H-bond donor/acceptor.[2]

Elongated, lipophilic tail, sulfone acceptor.[1]
Molecular Weight 101.15 g/mol 269.36 g/mol
Calc.[1] LogP -1.3 (Highly Hydrophilic)~1.8 (Lipophilic)
Amine pKa (Est.) ~10.8 (Inductive withdrawal by -OH lowers pKa slightly)~11.1 (Resembles 4-alkylpiperidine)
Solubility (Water) Miscible / Highly SolubleLow / Insoluble (Free base)
Solubility (DCM) Poor (Requires MeOH/EtOH cosolvent)Excellent
Workup Class Class III: Difficult extraction. Requires n-BuOH or lyophilization.[1]Class I: Standard aqueous/organic extraction (EtOAc/DCM).[1]

Scientist's Note: The most common failure mode with Target B is yield loss during aqueous workup.[1] Its high water solubility means standard EtOAc extractions often leave 40-60% of the product in the aqueous phase. Target A, conversely, partitions cleanly into organic solvents.[1]

Reactivity & Chemoselectivity Analysis

Nucleophilicity and Kinetics

Both molecules function primarily as secondary amine nucleophiles.[1] However, the steric environment at the C4 position influences reaction rates.[1]

  • Target B: The C4-hydroxyl is small. The nitrogen is sterically unencumbered, leading to rapid N-alkylation and acylation rates.[1]

  • Target A: The C4-methylene-phenoxy-sulfone tail is bulky. While the piperidine chair conformation directs this bulk equatorially, it creates a larger hydrodynamic radius.[1]

    • Impact: In

      
       reactions with crowded electrophiles (e.g., secondary halides), Target A will exhibit slightly slower kinetics (approx.[1] 1.2x – 1.5x slower) compared to Target B. In acylation reactions (e.g., with acid chlorides), the difference is negligible.[1]
      
The "Dual Nucleophile" Challenge (Target B)

Target B possesses two nucleophilic sites: the N-H (amine) and the O-H (alcohol).[1]

  • N-Selectivity: Under neutral/basic conditions, the amine is more nucleophilic (

    
    ).[1] However, with highly reactive electrophiles (e.g., acetyl chloride, sulfonyl chlorides), O-acylation  is a competing side reaction, leading to N,O-bis-functionalized byproducts.[1]
    
  • O-Selectivity: Achieving O-functionalization requires protecting the nitrogen (e.g., N-Boc-4-hydroxypiperidine) first.

Target A eliminates this complexity. The ether linkage is chemically inert under standard nucleophilic substitution, reduction, and peptide coupling conditions.[1] The sulfone is stable to acid, base, and mild oxidants.[1]

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the decision matrix for selecting the correct building block and the resulting synthetic pathways.

ReactivityComparison Start Select Building Block TargetB Target B: 4-Hydroxypiperidine Start->TargetB Scaffold Needs TargetA Target A: Sulfone Ether Deriv. Start->TargetA Fragment Needs PathB1 Direct N-Alkylation TargetB->PathB1 Mild Electrophiles PathB2 Side Reaction: O-Alkylation/Acylation TargetB->PathB2 Strong Electrophiles (Risk) PathB3 Requirement: Orthogonal Protection (e.g., N-Boc) TargetB->PathB3 Selective O-Funct. PathA1 Clean N-Alkylation TargetA->PathA1 All Electrophiles PathA2 Stable Ether/Sulfone (No Side Reactions) TargetA->PathA2 Chemoselectivity

Figure 1: Decision tree highlighting the chemoselectivity risks associated with Target B versus the streamlined reactivity of Target A.

Experimental Protocols

Protocol A: Comparative N-Alkylation (General Procedure)

Objective: To couple the piperidine core to a benzyl halide electrophile.

For Target A (Sulfone Ether):
  • Dissolution: Dissolve 1.0 eq of Target A in DMF (0.2 M).

  • Base: Add 1.5 eq

    
     (granular).[1]
    
  • Addition: Add 1.1 eq Benzyl Bromide derivative.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with water. Extract 2x with EtOAc.[1] Wash organics with brine.[1] Dry (

    
    ) and concentrate.[1]
    
    • Result: Clean crude product, typically >90% purity.[1][2]

For Target B (4-Hydroxypiperidine):
  • Dissolution: Dissolve 1.0 eq of Target B in DMF (0.2 M).

  • Base: Add 2.0 eq

    
     (Extra base required to suppress HCl salt formation if using HCl salt of SM).[1]
    
  • Addition: Add 1.0 eq Benzyl Bromide (Limit electrophile to prevent O-alkylation).

  • Reaction: Stir at Room Temperature (Heat promotes O-alkylation). Monitor strictly by LCMS.[1]

  • Workup (Critical Step):

    • Dilute with minimal water.[1]

    • Saturate aqueous phase with NaCl.[1]

    • Extract 5x with DCM:Isopropanol (3:1) or n-Butanol .

    • Result: Crude often contains inorganic salts; requires column chromatography to remove O-alkylated impurities if heat was used.

Structural Integrity & Stability Data

The following diagram details the stability of the functional groups in Target A under common stress conditions, validating its use in multi-step synthesis.

StabilityMap Center Target A Functional Groups Sulfone Methyl Sulfone (-SO2Me) Center->Sulfone Ether Aryl Alkyl Ether (-O-CH2-) Center->Ether Amine Sec-Amine (-NH-) Center->Amine Acid Acidic Hydrolysis (6N HCl, 100°C) Sulfone->Acid Stable Base Basic Hydrolysis (1N NaOH, 80°C) Sulfone->Base Stable Red Reduction (H2/Pd, NaBH4) Sulfone->Red Stable Ether->Acid Stable Ether->Base Stable Ether->Red Stable (except H2/Pd-C high psi) Amine->Acid Forms Salt Ox Oxidation (mCPBA) Amine->Ox Oxidizes to N-Oxide

Figure 2: Stability profile of Target A. Note that while the sulfone and ether are robust, the amine remains susceptible to oxidation.[1]

Expert Recommendations

  • Use Target A for SAR Exploration: If your goal is to test the biological activity of the methylsulfonyl-phenoxy moiety, use Target A directly.[1] It avoids the 3-step synthesis (Protection -> Mitsunobu -> Deprotection) required if starting from Target B.

  • Use Target B for Library Generation: If you need to screen 50 different ether linkers at the C4 position, start with N-Boc-4-hydroxypiperidine (protected Target B), perform the ether synthesis, and deprotect as the final step.[1]

  • Solvent Choice: For Target A, avoid protic solvents if performing nucleophilic aromatic substitution (

    
    ) downstream; use DMSO or DMF.[1] For Target B, water/alcohol mixtures are often necessary for solubility but can interfere with water-sensitive electrophiles.[1]
    

References

  • Sigma-Aldrich. 4-(4-(Methylsulfonyl)phenyl)piperidine Product Sheet. Retrieved from (Note: Representative link for CAS 885274-65-7 data).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78066, 4-Hydroxypiperidine.[1] Retrieved from .[1]

  • BenchChem. Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines. Retrieved from .[1]

  • Journal of Organic Chemistry. A Stereodivergent Approach to Substituted 4-Hydroxypiperidines. J. Org.[1][3] Chem. 2002.[1] Retrieved from .[1]

  • ChemicalBook. N-Boc-4-hydroxypiperidine Properties and Applications. Retrieved from .[1]

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A Senior Application Scientist's Guide to the Crystal Structure Determination and Physicochemical Comparison of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Salt Selection in Drug Development

In modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that can profoundly influence its therapeutic success.[1] The parent molecule, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, possesses a basic piperidine nitrogen, making it an ideal candidate for salt formation. Converting a drug into a salt can significantly alter its physicochemical properties, including solubility, dissolution rate, stability, hygroscopicity, and manufacturability, without modifying the core pharmacophore.[2] An optimal salt form can enhance bioavailability, ensure consistent dosing, and improve the overall stability of the final drug product.[3]

This guide provides a comprehensive framework for the synthesis, crystallization, and comparative analysis of various salts of 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how to interpret the resulting data to select the most promising salt candidate for further development. While a specific crystal structure for this exact molecule's salts is not publicly available as of this writing, this guide establishes a complete workflow, grounded in established principles of solid-state chemistry and pharmaceutical science.

Part 1: Synthesis and Salt Formation

The journey begins with the synthesis of the free base and its subsequent conversion into various salt forms. The choice of counter-ions is critical; common, pharmaceutically acceptable acids are typically screened first.

Proposed Synthesis of the Free Base

A plausible synthetic route to the parent compound can be derived from established chemical principles, such as the Williamson ether synthesis.

  • Step 1: Mesylation of Piperidin-4-ylmethanol. Commercially available N-Boc-piperidin-4-ylmethanol can be reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine to form the mesylate intermediate, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate. This is a standard procedure for converting a hydroxyl group into a good leaving group.[4]

  • Step 2: Williamson Ether Synthesis. The mesylate is then reacted with 4-(methylsulfonyl)phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The phenoxide anion displaces the mesylate group to form the ether linkage.

  • Step 3: Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the target free base, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine.

Protocol 1: General Procedure for Salt Synthesis

The basic piperidine nitrogen allows for straightforward acid-base reaction to form salts. Here, we will consider the preparation of the hydrochloride (HCl), hydrobromide (HBr), mesylate (methanesulfonate), and tosylate (p-toluenesulfonate) salts as representative examples.

  • Dissolution: Dissolve one molar equivalent of the free base, 4-((4-(methylsulfonyl)phenoxy)methyl)piperidine, in a suitable solvent such as isopropanol, ethanol, or ethyl acetate. Gentle warming may be required to achieve complete dissolution.

  • Acid Addition: To the stirred solution, add one molar equivalent of the desired acid (e.g., hydrochloric acid in isopropanol, hydrobromic acid, methanesulfonic acid, or p-toluenesulfonic acid). The acid can be added as a solution in the same or a miscible solvent.

  • Precipitation/Crystallization: Salt formation is often exothermic and may result in immediate precipitation. The mixture is typically stirred at room temperature or cooled to promote complete precipitation.

  • Isolation: The resulting solid is isolated by vacuum filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum.

The choice of solvent is crucial as it influences the crystal form (polymorph) that may be obtained. It is imperative to characterize the resulting powder by Powder X-ray Diffraction (PXRD) to establish a fingerprint for the bulk material.

Part 2: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is the gateway to understanding the three-dimensional atomic arrangement. This often requires patience and screening of various conditions, as crystallization is both a thermodynamic and kinetic process.

Protocol 2: Methods for Single Crystal Growth
  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the salt in a suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture like ethanol/water).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle. This allows the solvent to evaporate slowly over several days to weeks.

    • Causality: The gradual increase in concentration as the solvent evaporates allows molecules to organize themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid or polycrystalline powder.

  • Vapor Diffusion (Liquid-Liquid):

    • Dissolve the salt in a small amount of a solvent in which it is highly soluble (the "good" solvent).

    • Place this vial, uncapped, inside a larger, sealed jar containing a larger volume of a solvent in which the salt is poorly soluble (the "anti-solvent"). The anti-solvent must be miscible with the good solvent.

    • Causality: The anti-solvent vapor slowly diffuses into the good solvent, reducing the salt's solubility and inducing crystallization at a controlled rate. Common pairs include methanol/diethyl ether or water/isopropanol.

  • Cooling Crystallization:

    • Prepare a saturated solution of the salt at an elevated temperature.

    • Slowly cool the solution. This can be done by placing the container in a dewar or a programmable cooling bath.

    • Causality: For most salts, solubility decreases with temperature. Slow cooling reduces the solubility gradually, promoting the growth of large, well-ordered crystals.

Part 3: Comparative Physicochemical Characterization

Once different salt forms have been synthesized and crystallized, a suite of analytical techniques is employed to determine their structures and compare their properties. This data-driven approach is essential for selecting the optimal candidate.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5][6] It provides information on bond lengths, bond angles, and, most importantly for salts, the intermolecular interactions like hydrogen bonds that govern the crystal packing.

SCXRD_Workflow A Select & Mount Single Crystal B Mount on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C Rotate crystal in X-ray beam D Structure Solution & Refinement C->D Analyze diffraction pattern E Data Analysis (Packing, H-Bonds) D->E Determine atomic positions F Generate Crystallographic Information File (CIF) E->F Finalize structural model

Table 1: Hypothetical Comparative Crystallographic Data for Piperidine Salts

ParameterHydrochloride SaltMesylate Salt
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.58.2
b (Å)15.212.5
c (Å)9.818.1
β (°)95.590
Volume (ų)15601853
Key H-Bond InteractionN⁺-H···Cl⁻N⁺-H···O=S
H-Bond Distance (Å)2.952.80
Solvent of CrystallizationNoneNone

This data is illustrative. The key is to compare how different counter-ions (Cl⁻ vs. CH₃SO₃⁻) influence the crystal packing and hydrogen bonding network.

Powder X-ray Diffraction (PXRD)

While SCXRD analyzes a single point, PXRD characterizes the bulk material, making it essential for quality control and polymorph screening.[7][8] Each crystalline form produces a unique "fingerprint" diffraction pattern.[8] It serves to confirm that the bulk of the synthesized material corresponds to the single crystal structure determined. Any significant differences could indicate polymorphism or the presence of impurities.[9]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase behavior of the salts.[10][11]

  • DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting (endotherm) and crystallization (exotherm). The melting point is a key indicator of crystal lattice energy and purity.

  • TGA measures the change in mass as a function of temperature.[12] It is used to detect the presence of bound water (hydrates) or residual solvents (solvates) and to assess the decomposition temperature.[13]

Table 2: Hypothetical Comparative Thermal Analysis Data

Salt FormMelting Point (DSC, °C)Onset of Decomposition (TGA, °C)Weight Loss Below 120°C (TGA)Interpretation
Free Base115220< 0.1%Anhydrous, lower melting point.
Hydrochloride210235< 0.1%Anhydrous, significantly higher thermal stability.
Mesylate185230< 0.1%Anhydrous, stable, intermediate melting point.
Tosylate Hydrate150 (melts/dehydrates)225~4.5% (corresponds to 1 H₂O)Monohydrate form, potentially less stable.
Solubility Studies

Improving aqueous solubility is often a primary goal of salt formation.[2][14] A comparative solubility study is therefore non-negotiable.

Protocol 3: Equilibrium Solubility Measurement
  • Sample Preparation: Add an excess amount of each salt form to separate vials containing a fixed volume of a relevant aqueous medium (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid Phase Analysis: It is crucial to recover the remaining solid and analyze it by PXRD to confirm that no phase transformation (e.g., conversion to the free base or another polymorph) occurred during the experiment.

Table 3: Hypothetical Comparative Solubility Data (at 25°C)

Salt FormSolubility in Water (mg/mL)Solubility in pH 6.8 Buffer (mg/mL)
Free Base0.10.1
Hydrochloride15.212.5
Mesylate25.822.1
Tosylate8.57.9

Part 4: Data Synthesis and Optimal Salt Selection

The final step is to integrate all the collected data to make an informed decision. The "best" salt is not necessarily the most soluble or the one with the highest melting point, but the one that presents the optimal balance of all desired properties.

Decision_Matrix cluster_data Experimental Data cluster_criteria Selection Criteria A Crystallographic Data (SCXRD) F High Solubility & Dissolution A->F I Stable Crystalline Form (No Polymorphism) A->I B Thermal Stability (DSC/TGA) G High Thermal Stability B->G C Aqueous Solubility C->F D Hygroscopicity H Non-Hygroscopic D->H E Physical Form (PXRD) E->I J Optimal Salt Candidate F->J G->J H->J I->J

Based on our hypothetical data:

  • The Hydrochloride salt offers a significant improvement in stability and a good boost in solubility.

  • The Mesylate salt provides the best solubility enhancement while maintaining high thermal stability.

  • The Tosylate in this example formed a hydrate, which is often less desirable due to potential stability issues upon dehydration.[12]

In this scenario, the Mesylate salt would likely be selected as the lead candidate for further development due to its superior solubility and excellent thermal properties.

Conclusion

The determination of crystal structures and the comparative analysis of different salt forms are indispensable activities in pharmaceutical development. This process transforms a promising API into a viable drug candidate by optimizing its solid-state properties. A systematic approach, combining targeted synthesis, meticulous crystallization, and comprehensive characterization using techniques like SCXRD, PXRD, DSC, TGA, and solubility analysis, provides the robust data package needed to select a salt form with the highest probability of clinical and commercial success. This guide provides a foundational workflow for researchers to confidently navigate this critical path in drug development.

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  • Williams, H. D., & Lipinski, C. A. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. [Link]

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  • Zhang, G. G. Z., et al. (2023). Comparative Evaluation of Particle Size Reduction, Salt Formation, and Amorphous Formulation on the Biopharmaceutical Performance of a Weak Base Drug Candidate. Molecular Pharmaceutics, 20(11), 5557-5568. [Link]

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  • Starr, A. (2020). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester. [Link]

  • CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016).
  • WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof. (2018).
  • Mat-Cre. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Mat-Cre. [Link]

  • Reddy, K. S., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 653-658. [Link]

  • Sowa, H. (2025, August 6). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]

  • Coldwell, M. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Frontera, A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. [Link]

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Benchmarking synthetic routes for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine production

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine Production: A Strategic Guide for Process Chemists

Strategic Context & Pharmacological Relevance

The synthesis of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine is a critical operation in modern medicinal chemistry. This structural motif—a piperidine ring linked via an ether bridge to a methylsulfonyl-substituted phenyl group—is a privileged pharmacophore frequently utilized in the development of GPR119 agonists and BET inhibitors[1].

In physiological systems, the activation of the GPR119 receptor by these synthetic agonists initiates a vital signaling cascade. The receptor couples with the Gαs protein, stimulating adenylate cyclase to increase intracellular cyclic AMP (cAMP). This accumulation ultimately triggers the glucose-dependent exocytosis of glucagon-like peptide-1 (GLP-1) and insulin, making it a prime target for Type 2 Diabetes Mellitus (T2DM) therapeutics[2].

GPR119_Pathway Agonist Piperidine Ether (GPR119 Agonist) Receptor GPR119 Receptor (Pancreatic β-cells) Agonist->Receptor Binds G_alpha Gαs Protein Receptor->G_alpha Activates AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP Secretion GLP-1 / Insulin Secretion cAMP->Secretion Triggers Exocytosis

Pharmacological signaling pathway of GPR119 agonists containing the piperidine ether motif.

Given its importance in drug discovery, selecting the optimal synthetic route for this intermediate is paramount for ensuring high purity, scalability, and cost-efficiency.

Mechanistic Pathways: The "Why" Behind the Chemistry

To construct the aryl-alkyl ether linkage, three primary disconnections are synthetically viable. As a process chemist, understanding the causality behind these reactions dictates the choice of route based on the scale of production.

  • Route A: Nucleophilic Aromatic Substitution (

    
    ) 
    This route reacts 1-Boc-4-(hydroxymethyl)piperidine with 4-fluorophenyl methyl sulfone. The causality behind its high efficiency lies in the electronic properties of the electrophile. The para-methylsulfonyl group is strongly electron-withdrawing by both induction and resonance, severely depleting electron density on the aromatic ring[3]. Fluoride acts as an excellent leaving group in 
    
    
    
    because the highly electronegative fluorine atom polarizes the C-F bond, lowering the activation energy required to form and stabilize the critical Meisenheimer transition state.
  • Route B: Aliphatic Alkylation This two-step approach requires the pre-activation of 1-Boc-4-(hydroxymethyl)piperidine into a sulfonate ester (e.g., a mesylate). The subsequent

    
     displacement is performed using 4-(methylsulfonyl)phenol. Because the sulfone group increases the acidity of the phenol (lowering its pKa to ~7.8), a mild base like potassium carbonate (
    
    
    
    ) is entirely sufficient to generate the highly nucleophilic phenoxide ion without risking side reactions.
  • Route C: Mitsunobu Etherification The Mitsunobu reaction allows for the direct coupling of the alcohol and phenol under mild, neutral conditions using triphenylphosphine (

    
    ) and a dialkyl azodicarboxylate (e.g., DIAD). While mechanistically elegant, the reaction suffers from notoriously poor atom economy. The generation of stoichiometric triphenylphosphine oxide (TPPO) and hydrazine byproducts severely complicates downstream purification, rendering this route unviable for process-scale manufacturing[4].
    

Synthetic_Routes Target 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine SNAr Route A: SNAr (Alkoxide + Ar-F) Target->SNAr Optimal for Scale Alkylation Route B: Alkylation (Phenoxide + R-OMs) Target->Alkylation 2-Step Alternative Mitsunobu Route C: Mitsunobu (Phenol + R-OH) Target->Mitsunobu Discovery Only SNAr_Details Pros: 1-Step, High Yield Cons: Strong Base (NaH) required SNAr->SNAr_Details Alk_Details Pros: Mild Base (K2CO3) Cons: Requires pre-mesylation Alkylation->Alk_Details Mit_Details Pros: Mild, direct coupling Cons: Poor atom economy, TPPO removal Mitsunobu->Mit_Details

Decision matrix benchmarking the three primary synthetic routes for the target piperidine ether.

Quantitative Data Comparison

The following table summarizes the benchmarking data for the three routes, evaluated on a 100-gram pilot scale.

MetricRoute A (

)
Route B (Alkylation)Route C (Mitsunobu)
Overall Yield (Post-Deprotection) 82 - 88%71 - 76%45 - 55%
Step Count 2 (Coupling + Deprotection)3 (Activation + Coupling + Deprot.)2 (Coupling + Deprotection)
E-Factor (Waste/Product ratio) Low (~15)Moderate (~25)High (>60)
Primary Impurities Unreacted Ar-F, DMF degradationHydrolyzed mesylate, dialkylationTPPO, DIAD-hydrazine adducts
Scalability Rating Excellent GoodPoor
Relative Reagent Cost

$

$

Benchmarking Experimental Protocols: The "How"

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Visual and thermal cues are embedded to confirm reaction progression.

Protocol A: Workflow (Recommended for Process Scale)

Causality Note: Sodium hydride (NaH) is utilized to irreversibly deprotonate the aliphatic alcohol. Anhydrous N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant strongly stabilizes the polar Meisenheimer transition state, accelerating the reaction.

  • Alkoxide Generation: Charge a dry, nitrogen-flushed reactor with 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous DMF (10 vol). Cool to 0°C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq). Self-Validation: The immediate evolution of

    
     gas confirms active deprotonation. Stir at room temperature until gas evolution completely ceases (approx. 45 mins), indicating quantitative alkoxide formation.
    
  • Electrophilic Addition: Cool the mixture back to 0°C and add 4-fluorophenyl methyl sulfone (1.05 eq) dissolved in DMF (2 vol) dropwise to control the exotherm.

  • Heating & Quench: Warm the reaction to 80°C for 4 hours. Monitor via LC-MS. Once complete, cool to 0°C and quench carefully with saturated aqueous

    
     to neutralize any unreacted NaH.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to partition the DMF into the aqueous phase. Dry over

    
     and concentrate.
    
  • Boc-Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and treat with 4N HCl in Dioxane (5.0 eq) at room temperature for 2 hours. Concentrate to yield the target molecule as a hydrochloride salt.

Protocol B: Aliphatic Alkylation Workflow (Alternative for Base-Sensitive Substrates)

Causality Note: Acetonitrile (MeCN) is chosen over DMF to facilitate the


 displacement while minimizing the risk of E2 elimination of the mesylate.
  • Mesylation (Pre-activation): React 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (1.5 eq) in DCM at 0°C for 1 hour. Wash with water, dry, and concentrate to isolate the mesylate.

  • Phenoxide Generation & Alkylation: In a separate flask, combine 4-(methylsulfonyl)phenol (1.0 eq), the crude mesylate (1.05 eq), and finely powdered

    
     (2.0 eq) in MeCN (10 vol).
    
  • Reflux: Heat the heterogeneous mixture to 80°C (reflux) for 12 hours. Self-Validation: The suspension will change in consistency as

    
     is consumed and potassium mesylate precipitates.
    
  • Workup & Deprotection: Filter the inorganic salts through a Celite pad. Concentrate the filtrate, purify via short-plug chromatography if necessary, and subject the intermediate to the same Boc-deprotection conditions (4N HCl/Dioxane) described in Protocol A.

Conclusion & Recommendations

For the production of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, Route A (


)  is the undisputed optimal pathway for scale-up. It offers superior atom economy, lower E-factors, and avoids the tedious chromatographic removal of phosphine oxides associated with the Mitsunobu reaction[4]. While Route B provides a viable alternative if strong bases like NaH must be avoided, the necessity of a pre-activation step limits its process efficiency.

References

1.[1] Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1,4]oxazine derivatives as potent GPR 119 agonists - PMC. National Institutes of Health (NIH). Available at: 2.[2] Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC. National Institutes of Health (NIH). Available at: 3.[4] Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC. National Institutes of Health (NIH). Available at: 4.[3] 4-Fluorothioanisole | 371-15-3 - Benchchem. Benchchem. Available at:

Sources

QC standards and assay validation for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quality Control and Assay Validation of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

This guide provides a comprehensive framework for establishing robust Quality Control (QC) standards and validating analytical assays for the pharmaceutical intermediate, 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. As a critical building block in the synthesis of more complex Active Pharmaceutical Ingredients (APIs), ensuring its identity, purity, and quality is paramount to the safety and efficacy of the final drug product. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, offering a comparative analysis of analytical technologies to construct a self-validating quality system.

Part 1: Establishing a Foundation for Quality: QC Standards

In the absence of a dedicated pharmacopeial monograph for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, a science- and risk-based approach is required to establish meaningful quality standards. This approach is grounded in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q11, which outlines the development and manufacture of drug substances.[1] The core principle is to identify the Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality.

For a non-complex intermediate like this, the primary CQAs are:

  • Identity: Confirmation of the correct chemical structure.

  • Purity (Assay): Quantitation of the compound itself.

  • Impurity Profile: Detection, identification, and quantification of process-related impurities and potential degradation products.

  • Residual Solvents: Control of solvents used during the manufacturing process.

The following table outlines a typical specification sheet for this intermediate, forming the basis for our analytical validation efforts.

Critical Quality AttributeAcceptance CriteriaPrimary Analytical Technique(s)
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of the reference standardFTIR, ¹H NMR
Assay 98.0% - 102.0% (on as-is basis)HPLC-CAD
Impurities
Any Unspecified Impurity≤ 0.10%HPLC-CAD, LC-MS
Total Impurities≤ 0.5%HPLC-CAD, LC-MS
Residual Solvents Meets ICH Q3C limits (e.g., Toluene ≤ 890 ppm)Headspace GC-MS

Part 2: A Comparative Guide to Assay Validation & Methodologies

Assay validation is the process of demonstrating, through laboratory studies, that an analytical procedure is suitable for its intended purpose.[2][3][4] This section compares the primary analytical techniques for controlling the CQAs of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, providing detailed validation protocols and workflows grounded in ICH Q2(R1) and USP General Chapter <1225> principles.[2][3][5][6]

Comparison Area 1: Assay & Purity - The Quantitative Challenge

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for assay and purity analysis in the pharmaceutical industry due to its high resolution and quantitative accuracy.[7][8][9] However, the structure of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine presents a detection challenge: it lacks a strong, distinctive ultraviolet (UV) chromophore, which can lead to poor sensitivity with standard UV detectors.[10][11][12] This necessitates a comparison of detector technologies.

Causality Behind Detector Choice: While a UV detector is simple, its low sensitivity for this analyte may compromise the accurate quantitation of low-level impurities. Therefore, "universal" detectors that do not rely on chromophores, such as the Charged Aerosol Detector (CAD), or highly specific detectors like Mass Spectrometry (MS), are superior alternatives. A recent study demonstrated the successful validation of an HPLC-CAD method for a structurally similar, non-chromophoric compound, 4-methanesulfonyl-piperidine, highlighting the suitability of this approach.[13]

Table 2: Comparison of HPLC Detectors for Assay/Purity Analysis

DetectorPrincipleAdvantages for this AnalyteDisadvantagesBest For
UV-Vis Measures absorbance of lightSimple, robust, widely availableLow sensitivity for this molecule, potential for interference from co-eluting impurities with stronger chromophoresNot recommended for trace analysis; may be suitable for main peak assay if sensitivity is adequate.
Charged Aerosol (CAD) Nebulizes eluent, charges particles, and measures the chargeUniversal detection (independent of chromophores), high sensitivity, good gradient compatibilityNon-linear response requires fitting (e.g., quadratic), dependent on mobile phase volatilityRecommended for Assay & Impurity Quantitation.
Mass Spectrometry (MS) Ionizes compounds and separates based on mass-to-charge ratioHighly specific and sensitive, provides structural information for impurity identificationHigher cost and complexity, can have matrix effectsImpurity identification and specialized quantitative assays.

Experimental Protocol: Validation of an HPLC-CAD Method for Assay

This protocol outlines the validation of a method to quantify 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

1. Objective: To validate the HPLC-CAD method for the quantification (assay) of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, demonstrating its accuracy, precision, specificity, linearity, and range.

2. Chromatographic Conditions (Example):

  • Column: C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detector: Charged Aerosol Detector (Nitrogen gas at 35 psi)

3. Validation Parameters (ICH Q2(R1)):

  • Specificity:

    • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), a reference standard solution, and a sample solution. Perform a forced degradation study (acid, base, peroxide, heat, light) to ensure degradation products do not co-elute with the main peak.

    • Acceptance Criteria: The main peak should be free from interference from blanks, placebos, or degradation products. Peak purity should be confirmed if using a diode-array detector in parallel.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

  • Range:

    • Procedure: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[14]

    • Acceptance Criteria: The data from the linearity, accuracy, and precision studies must meet their respective acceptance criteria across the claimed range.

  • Accuracy:

    • Procedure: Analyze samples with known concentrations (e.g., by spiking a placebo with the analyte) at a minimum of three levels covering the specified range (e.g., 80%, 100%, 120%), with at least three replicates per level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).[2][3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Table 3: Exemplary Validation Data Summary for HPLC-CAD Assay

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (Repeatability RSD) 0.8%≤ 2.0%
Precision (Intermediate RSD) 1.1%≤ 2.0%

Diagram: HPLC-CAD Assay Validation Workflow

G cluster_prep Preparation cluster_val Validation Execution (ICH Q2) cluster_rep Reporting prep Method Development & Protocol Approval std Prepare Reference Standard Solutions prep->std sample Prepare Test Samples prep->sample spec Specificity (Forced Degradation) std->spec lin Linearity & Range (50-150%) std->lin sample->spec acc Accuracy (Spike Recovery) sample->acc prec Precision (Repeatability & Intermediate) sample->prec data Data Analysis (RSD, r², Recovery) spec->data lin->data acc->data prec->data report Final Validation Report data->report

Caption: Workflow for HPLC-CAD assay validation.

Comparison Area 2: Impurity Profiling - Seeing the Unseen

Controlling impurities is a critical aspect of drug safety. Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for this task.[15][16]

Causality Behind Method Choice:

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for identifying and quantifying residual solvents from the manufacturing process.[7][17][18] The headspace technique samples the vapor above the sample, avoiding interference from the non-volatile matrix.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for identifying non-volatile process impurities (e.g., unreacted starting materials, by-products) and degradation products.[19] It provides molecular weight and fragmentation data, which are crucial for structural elucidation of unknown impurities.[16]

Experimental Protocol: Impurity Identification via LC-MS

1. Objective: To identify and structurally characterize unknown impurities in a batch of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

2. LC-MS Conditions (Example):

  • Use the same LC conditions as the HPLC-CAD method to allow for direct comparison of chromatograms.

  • MS Detector: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan for detection and MS/MS (fragmentation) scans on detected impurity peaks.

3. Procedure:

  • Analyze a sample solution using the LC-MS method.

  • For any peak observed beyond the main analyte peak, obtain the accurate mass from the full scan data.

  • Use the accurate mass to predict possible elemental compositions.

  • Perform MS/MS analysis on the impurity peak to obtain fragmentation data.

  • Propose a structure for the impurity based on the fragmentation pattern and knowledge of the synthetic process (e.g., starting materials, likely side reactions).

  • If necessary, isolate the impurity using preparative chromatography for definitive structural confirmation by NMR.[16]

Diagram: Impurity Identification Workflow

G sample Sample with Unknown Impurity lcms LC-MS Analysis (Full Scan) sample->lcms msms MS/MS Fragmentation of Impurity Peak lcms->msms data Data Analysis: Accurate Mass & Fragmentation Pattern msms->data structure Propose Structure (Based on Synthesis Route) data->structure confirm Confirm Structure (Isolation & NMR) structure->confirm

Caption: Workflow for unknown impurity identification.

Comparison Area 3: Identity - A Definitive Confirmation

Identity testing ensures that the material is unequivocally the correct compound. While chromatographic retention time provides an indication, it is not sufficient on its own. Spectroscopic techniques provide a much higher degree of certainty.

Causality Behind Method Choice:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is a rapid and powerful technique for identity confirmation. It provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds in the molecule.[16] It is excellent for quickly screening incoming materials against a reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation.[20] ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural confirmation.[21][22][23]

Table 4: Comparison of Identity Testing Techniques

TechniqueInformation ProvidedSpeedSpecificityUse Case
FTIR Functional group "fingerprint"Very Fast (< 5 min)HighRoutine incoming raw material ID, quick confirmation.
¹H NMR Number, connectivity, and environment of protonsSlower (15-30 min)Very HighDefinitive structure confirmation, reference standard characterization.

Table 5: Expected Spectroscopic Data for Identity Confirmation

TechniqueExpected Characteristic Signals
FTIR (KBr) ~3300 cm⁻¹ (N-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1300 & 1150 cm⁻¹ (S=O stretch of sulfone), ~1250 cm⁻¹ (Aryl-O-C stretch)
¹H NMR (CDCl₃) ~7.8 ppm (d, 2H, Ar-H ortho to SO₂Me), ~7.0 ppm (d, 2H, Ar-H ortho to OCH₂), ~4.0 ppm (d, 2H, O-CH₂-Pip), ~3.0 ppm (s, 3H, SO₂-CH₃), ~3.2 & ~2.8 ppm (m, 4H, piperidine α-CH₂), ~1.5-2.0 ppm (m, 5H, piperidine β,γ-CH₂ & N-H)

Part 3: A Holistic and Self-Validating QC System

The analytical techniques described above are not isolated tests but components of an integrated, self-validating system. The identity confirmed by NMR and FTIR underpins the specificity of the HPLC method. The impurities identified by LC-MS are then quantified by the validated HPLC-CAD method. This multi-faceted approach ensures a high degree of confidence in the quality of each batch.

Diagram: Integrated QC Workflow for Batch Release

G cluster_incoming Incoming Material cluster_testing QC Testing cluster_release Disposition sample Raw Material Batch identity Identity (FTIR vs. Standard) sample->identity assay Assay & Impurities (Validated HPLC-CAD) sample->assay solvents Residual Solvents (Headspace GC-MS) sample->solvents review Data Review vs. Specifications identity->review lcms Impurity ID (LC-MS, as needed) assay->lcms if unknown peak found assay->review solvents->review lcms->review release Batch Release review->release All Pass reject Batch Reject review->reject OOS

Caption: Integrated workflow for QC testing and batch release.

Conclusion

The quality control of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine demands a thoughtful, scientifically-grounded strategy that extends beyond simple testing. It requires a comprehensive understanding of the molecule's chemical properties to select the most appropriate analytical technologies. While HPLC with UV detection may be a common starting point, this guide demonstrates the technical superiority of detectors like CAD for ensuring accurate quantitation of this non-chromophoric compound. By integrating robust validation protocols based on ICH and USP guidelines with powerful identification techniques like MS and NMR, researchers and drug developers can build a self-validating quality system. This ensures that this critical intermediate meets the stringent standards required for the synthesis of safe and effective pharmaceuticals.

References

  • U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link][5]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link][21]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • U.S. Pharmacopeia. (2011). General Chapter <1225> Validation of Compendial Procedures. [Link][24]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link][6]

  • European Medicines Agency. (n.d.). Quality guidelines: active substance. [Link][1]

  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link][7]

  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link][25]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]

  • Scribd. (2025, November 3). 1225 - Validation of Compendial Procedures. [Link][26]

  • Academia.edu. (n.d.). Analytical Techniques Used in Quality Control of Drugs: Review. [Link][27]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][28]

  • Pharmaceutical analysis in quality control. (2008, April 7). [Link][8]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][29]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][20]

  • Alanazi, M. M. S., et al. (2023). Advancements in Analytical Techniques for Pharmaceutical Quality Control. Journal of International Crisis and Risk Communication Research. [Link][9]

  • ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? [Link][15]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link][17]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. [Link][16]

  • European Medicines Agency. (n.d.). Quality guidelines. [Link][30]

  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link][19]

  • American Laboratory. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link][31]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. [Link][18]

  • Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure. [Link][22]

  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link][23]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link][32]

  • Journal of Pharma and Biomedics. (2025, November 29). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link][10]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). [Link][33]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). [Link][11]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][13]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][14]

  • PMC. (n.d.). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. [Link][12]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

A Note on This Guidance: The proper disposal of any chemical reagent is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed disposal protocol for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. As a specific Safety Data Sheet (SDS) for this compound is not universally available, the following procedures are synthesized from an analysis of its core functional groups—a piperidine heterocycle, a phenoxy ether, and a methylsulfonyl group—and are grounded in established regulatory and safety best practices.

Core Directive: Researchers, scientists, and drug development professionals must always consult the manufacturer-provided SDS and their institution's Environmental Health & Safety (EHS) office before handling or disposing of any chemical. This document serves as an expert-level guide but does not supersede local or federal regulations.

Hazard Assessment and Chemical Profile

To establish a robust disposal plan, we must first understand the chemical's likely hazard profile by dissecting its structure.

  • Piperidine Moiety : The piperidine ring is the primary source of potential acute toxicity and flammability. Piperidine and its derivatives are often classified as toxic if inhaled, swallowed, or in contact with skin, and can cause severe skin and eye damage.[1][2][3][4] They can also be flammable, with vapors potentially forming explosive mixtures with air.[5][6]

  • Methylsulfonyl Group : This functional group is generally stable. However, compounds containing sulfones should be treated as hazardous waste and not disposed of down the drain due to potential adverse environmental effects.[7] A structurally related compound, 4-(4-(Methylsulfonyl)phenyl)piperidine, is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[8]

  • Phenoxy Ether Linkage : Ethers can pose a risk of peroxide formation over time, though this is less pronounced in aromatic ethers compared to aliphatic ones. Critically, related phenoxy-piperidine compounds are noted as potential respiratory irritants, and their full toxicological profiles are often not extensively investigated, demanding a cautious approach.[9]

Based on this analysis, 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine must be managed as a toxic, irritant, and potentially flammable hazardous chemical waste . Drain disposal is strictly prohibited.[7][9][10]

Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. All operations involving this compound or its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][7] The required PPE is summarized below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption. Piperidine derivatives can be toxic upon dermal contact.[1][2]
Eye Protection Safety glasses with side-shields or, preferably, chemical safety goggles.To protect against splashes and aerosols that can cause severe eye irritation or damage.[2][11]
Skin & Body A flame-resistant laboratory coat, long pants, and closed-toe shoes.To protect against accidental spills and skin exposure. The potential flammability of piperidine derivatives necessitates flame-resistant outerwear.[1][12]
Respiratory Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, consult EHS.A fume hood provides primary respiratory protection.[7]

Step-by-Step Disposal Protocol

The only acceptable disposal route for this compound is through a licensed professional waste disposal service.[3][12] The following steps outline the process from waste generation to institutional pickup.

Step 1: Waste Segregation and Collection
  • Principle of Segregation : Never mix this waste stream with incompatible chemicals, such as strong oxidizing agents or acids, to prevent potentially violent reactions.[7][13] All waste containing 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine must be collected in a dedicated container.

  • Liquid Waste : Collect all unused solutions, reaction mixtures, and solvent rinsates in a designated, leak-proof hazardous waste container with a secure screw cap.[2][7]

  • Solid Waste : Collect all contaminated solids—such as gloves, weigh boats, pipette tips, and absorbent paper—in a separate, clearly labeled, and sealable container or bag intended for solid hazardous waste.[3][12]

Step 2: Containerization and Labeling
  • Container Compatibility : Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, for liquid waste.[14] Ensure the container is in good condition, free of leaks or defects.[15][16]

  • Labeling Integrity : As soon as the first drop of waste is added, the container must be labeled. The label must, at a minimum, include the following information as required by the EPA's Resource Conservation and Recovery Act (RCRA).[16][17][18]

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine"

    • A list of all constituents and their approximate percentages (e.g., Acetonitrile ~80%, Compound ~20%).

    • The relevant hazard pictograms (e.g., Harmful/Irritant, potentially Flammable).

Step 3: Secure Storage (Satellite Accumulation)
  • Location : Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[15][19]

  • Secondary Containment : The primary waste container must be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[3][19]

  • Closure : Keep the waste container tightly sealed at all times except when adding waste.[15][20] A funnel must not be left in the container opening.[15]

  • Arrange for Pickup : Once the container is full (do not exceed 90% capacity), or as per your institution's policy, complete the necessary paperwork and arrange for pickup by your EHS department or their contracted waste hauler.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the procedural logic for the safe disposal of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

G Disposal Workflow for 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition start Waste Generated (Liquid or Solid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start with Safety segregate Segregate Waste Stream (Do Not Mix with Incompatibles) ppe->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container Transfer Waste labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & % Composition Hazard Pictograms container->labeling Immediately After First Addition store Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->store seal Keep Container Tightly Sealed store->seal Maintain Closure pickup Arrange for EHS Pickup (When Full or per Policy) seal->pickup Request Disposal transport Transport by Licensed Hazardous Waste Hauler pickup->transport incinerate High-Temperature Incineration at Permitted Facility transport->incinerate

Caption: Workflow for the safe disposal of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical.

  • Small Spills (Contained within a Fume Hood):

    • Contain : Use a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover the spill.[1][3][12] Do not use paper towels, as piperidine derivatives can be flammable.[3]

    • Collect : Carefully scoop the absorbed material and any broken glass into a designated hazardous waste container using non-sparking tools.[1][2]

    • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials for disposal as hazardous waste.[3]

    • Report : Notify your supervisor and EHS office of the incident.[3]

  • Large Spills (Outside of a Fume Hood):

    • Evacuate : Immediately alert others and evacuate the area.[2][21]

    • Isolate : Close the laboratory doors and prevent entry.

    • Report : Contact your institution's EHS/emergency response team immediately. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Final Disposition and Regulatory Compliance

The ultimate disposal of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine waste is through high-temperature incineration at a licensed and regulated hazardous waste facility.[9][10][22] This method is effective for destroying organic compounds and minimizing environmental impact.

"Empty" containers that once held the pure compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent; this rinsate must be collected and disposed of as hazardous liquid waste.[3][23] Only after this procedure can the container be managed according to institutional guidelines.[3]

By adhering to this comprehensive protocol, laboratory professionals can ensure the safe and compliant disposal of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine, protecting themselves, their colleagues, and the environment.

References

  • Vertex AI Search, "Piperidine - SAFETY D
  • Benchchem, "Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide".
  • MilliporeSigma, "4-(4-(Methylsulfonyl)phenyl)piperidine | 885274-65-7".
  • Benchchem, "Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Environmental Marketing Services, "Chemistry Lab Waste Disposal" (June 17, 2024).
  • US Bio-Clean, "OSHA Compliance For Labor
  • Benchchem, "Proper Disposal of Sulfone-Bis-PEG4-acid: A Step-by-Step Guide for Labor
  • Lab Manager, "Managing Hazardous Chemical Waste in the Lab" (October 26, 2021).
  • Capot Chemical Co., Ltd., "MSDS of 4-(4-methylphenoxy)piperidine hydrochloride" (October 28, 2008).
  • MLI Environmental, "Are You In Compliance With Proper Lab Waste Disposal Regul
  • CDMS, "OSHA Hazardous Waste Disposal Guidelines" (October 30, 2024).
  • Sigma-Aldrich, "4-(4-(Methylsulfonyl)phenyl)piperidine | 885274-65-7".
  • FUJIFILM Wako Chemicals, "SAFETY D
  • ChemSupply Australia, "Safety D
  • Benchchem, "Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide".
  • Alfa Aesar, "Piperidine - SAFETY D
  • MilliporeSigma, "Piperidine - SAFETY D
  • Solvent Recovery Systems, "How To Safely Dispose of Chemicals in Your Lab" (December 17, 2024).
  • Fisher Scientific, "SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfon
  • Univar Environmental Sciences, "MATERIAL SAFETY D
  • Benchchem, "Proper Disposal of Fenthion Oxon Sulfone: A Guide for Labor
  • Combi-Blocks, "SAFETY D
  • MedicalLab Management, "Laboratory Waste Management: The New Regul
  • GAIACA, "How to Dispose of Chemical Waste in a Lab Correctly" (April 11, 2022).
  • Justrite, "How to Manage Chemical Waste Disposal in Academic Labs" (November 29, 2018).
  • University of Florida, "Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes".
  • Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste".
  • Columbia University, "Hazardous Chemical Waste Management Guidelines".
  • Northwestern University, "Hazardous Waste Disposal Guide" (September 15, 2015).
  • Purdue University, "Guidelines: Handling and Disposal of Chemicals".

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Personal protective equipment for handling 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential safety and logistical protocols for handling 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine. As specific toxicological and safety data for this compound are not extensively published, this protocol is grounded in a conservative hazard assessment based on its primary structural motifs: the piperidine core and the methylsulfonyl group. Our core directive is to treat this compound with the caution required for potentially hazardous materials, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for all exposures.[1]

Hazard Assessment by Structural Analogy: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. The structure of 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine contains two key functional groups that inform our safety protocol.

  • The Piperidine Moiety: Piperidine and its derivatives are well-documented as hazardous substances. They are often classified as highly flammable liquids that are toxic when inhaled, ingested, or in contact with the skin.[2][3][4] Crucially, they can cause severe skin burns and serious eye damage.[2][3][4][5] Therefore, preventing dermal, ocular, and respiratory exposure is the primary objective.

  • The Methylsulfonyl Phenoxy Moiety: While the phenoxy ether linkage is generally stable, compounds containing sulfonyl groups can cause skin and eye irritation.[6] The combined potential for severe skin and eye damage from the piperidine moiety necessitates a robust personal protective equipment strategy.

Given these risks, all handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a dynamic response to the specific hazards of the chemical and the procedure being performed. The following table outlines the minimum required PPE for handling 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Double Nitrile GlovesChemical Safety Goggles & Full-Face ShieldFlame-Retardant Lab Coat (fully buttoned) with Elastic CuffsNot required if performed within a certified chemical fume hood.
Dissolution & Solution Transfer Double Nitrile GlovesChemical Safety Goggles & Full-Face ShieldFlame-Retardant Lab Coat & Chemical-Resistant ApronNot required if performed within a certified chemical fume hood.
Reaction Monitoring & Work-up Double Nitrile GlovesChemical Safety GogglesFlame-Retardant Lab Coat & Chemical-Resistant ApronNot required if performed within a certified chemical fume hood.
Spill Cleanup Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) over Nitrile GlovesChemical Safety Goggles & Full-Face ShieldChemical-Resistant Suit or CoverallsNIOSH-approved respirator with organic vapor cartridge and P100 particulate filter.[1]

Rationale for PPE Selection:

  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal absorption.[1] The outer glove should be removed and replaced immediately upon known or suspected contact. For large-scale operations or spill cleanup, more resistant materials like butyl rubber are recommended.[8]

  • Eye and Face Protection: Given the severe eye damage risk associated with piperidine derivatives[2][9], chemical safety goggles are mandatory at all times. A full-face shield must be worn over the goggles during weighing, solution transfers, and any operation with a heightened risk of splashing.[10][11]

  • Body Protection: A flame-retardant lab coat protects against the flammability hazard inherent to many piperidine compounds.[4][12] A chemical-resistant apron provides an additional layer of defense against spills during liquid handling.[1]

  • Respiratory Protection: All routine operations must be conducted in a chemical fume hood. This engineering control is the primary method of preventing respiratory exposure. A respirator is reserved for emergency situations like a significant spill outside of containment.[1]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

3.1. Preparation and Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Prepare the Work Area: Clear the fume hood of all unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor drips.

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents within the fume hood before introducing the target compound.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[6][13]

3.2. Weighing and Transferring the Solid Compound

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Tare Vessel: Inside the fume hood, place your receiving vessel on the balance and tare it.

  • Transfer Compound: Carefully transfer the solid 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine from its primary container to the tared vessel using a dedicated spatula.

  • Seal and Clean: Immediately and securely close the primary container. Wipe the spatula and any affected surfaces with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth as hazardous waste.

3.3. Dissolution and Use in Solution

  • Add Solvent: Slowly add the desired solvent to the vessel containing the solid compound, keeping the sash of the fume hood at the lowest practical height.

  • Ensure Complete Dissolution: Mix gently to ensure the compound is fully dissolved before proceeding with the reaction.

  • Transfer Solutions: Use a syringe or cannula for liquid transfers whenever possible to minimize the risk of spills.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine.

PPE_Workflow start Start: Handling Task with 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine fume_hood Is the task performed ENTIRELY within a certified chemical fume hood? start->fume_hood spill Is this a spill or emergency cleanup? fume_hood->spill Yes stop STOP! Do not proceed outside a fume hood for routine tasks. fume_hood->stop No weighing Task: Weighing/Handling Solid? spill->weighing No ppe_spill Emergency PPE: - Heavy-Duty Gloves over Nitrile - Goggles & Face Shield - Chemical-Resistant Suit - NIOSH-Approved Respirator spill->ppe_spill Yes solution Task: Handling Solution? weighing->solution No add_shield Add Full-Face Shield weighing->add_shield Yes ppe_base Minimum PPE: - Double Nitrile Gloves - Safety Goggles - FR Lab Coat solution->ppe_base No (General Monitoring) add_apron Add Chemical-Resistant Apron solution->add_apron Yes add_shield->ppe_base add_apron->ppe_base

Caption: PPE selection workflow based on task location and type.

Emergency & Disposal Procedures

5.1. Spill Management In the event of a small spill inside a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand.[7]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound or solvent is flammable.[3][14]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[7]

For a large spill or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.

5.2. Waste Disposal Plan

  • Segregation: Collect all waste containing 4-((4-(Methylsulfonyl)phenoxy)methyl)piperidine in a dedicated, clearly labeled hazardous waste container.[7] Do not mix with other waste streams, especially strong oxidizing agents or acids.[5][15]

  • Containerization: Use a compatible, sealable container (e.g., high-density polyethylene). Label it with the full chemical name and all appropriate hazard symbols.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from heat and ignition sources.[7][16]

  • Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[7][15]

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Ing. Petr Švec - PENTA s.r.o.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
  • 4-Methylpiperidine - SAFETY DATA SHEET. (2015, February 2). Thermo Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. (2025, September 23). MilliporeSigma.
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  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.